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Cinnamtannin A2

Cat. No.: B1257778
CAS No.: 86631-38-1
M. Wt: 1155.0 g/mol
InChI Key: QFLMUASKTWGRQE-JNIIMKSASA-N
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Description

Cinnamtannin A2 is a proanthocyanidin isolated from Cinnamomum cassia. It has a role as a plant metabolite.
This compound has been reported in Cinnamomum iners, Crataegus pinnatifida, and other organisms with data available.
a tetrameric proanthcyanidin;  isolated from cacao products;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C60H50O24 B1257778 Cinnamtannin A2 CAS No. 86631-38-1

Properties

IUPAC Name

(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R,4S)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H50O24/c61-23-13-34(71)42-41(14-23)81-55(20-2-6-26(63)31(68)10-20)51(78)48(42)44-36(73)17-38(75)46-50(53(80)57(83-59(44)46)22-4-8-28(65)33(70)12-22)47-39(76)18-37(74)45-49(52(79)56(84-60(45)47)21-3-7-27(64)32(69)11-21)43-35(72)16-29(66)24-15-40(77)54(82-58(24)43)19-1-5-25(62)30(67)9-19/h1-14,16-18,40,48-57,61-80H,15H2/t40-,48-,49+,50-,51-,52-,53-,54-,55-,56-,57-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLMUASKTWGRQE-JNIIMKSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C(=CC(=C4C5C(C(OC6=C(C(=CC(=C56)O)O)C7C(C(OC8=CC(=CC(=C78)O)O)C9=CC(=C(C=C9)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=C3C(=CC(=C4[C@@H]5[C@H]([C@H](OC6=C(C(=CC(=C56)O)O)[C@@H]7[C@H]([C@H](OC8=CC(=CC(=C78)O)O)C9=CC(=C(C=C9)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H50O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201317088
Record name Cinnamtannin A2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1155.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86631-38-1
Record name Cinnamtannin A2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86631-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinnamtannin A2
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URL https://comptox.epa.gov/dashboard/DTXSID201317088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cinnamtannin A2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037661
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

What is the chemical structure of Cinnamtannin A2?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamtannin A2 is a naturally occurring B-type proanthocyanidin, a class of polyphenolic compounds found in various plants. It is a tetramer composed of four (−)-epicatechin units linked together.[1] This complex flavonoid has garnered significant interest within the scientific community due to its diverse and potent biological activities. Found in dietary sources such as apples, cocoa, and cinnamon, this compound is being investigated for its potential therapeutic applications in metabolic diseases and other health conditions.[1][2] Its bioactivities include antioxidant, anti-diabetic, and nephroprotective effects.[1][3] Notably, it has been shown to enhance the secretion of glucagon-like peptide-1 (GLP-1) and insulin, suggesting a role in glucose homeostasis.[1][3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, experimental protocols for isolation and analysis, and the biological signaling pathways associated with this compound.

Chemical Structure and Properties

This compound is a tetramer of (–)-epicatechin units connected by C4β→C8 interflavan bonds.[4] The systematic IUPAC name for this complex molecule is (2R,3R,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R,4S)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol.

Physicochemical and Spectral Data

A summary of the key physicochemical and identifying properties of this compound is provided in the table below.

PropertyValueReference(s)
Molecular Formula C₆₀H₅₀O₂₄[5]
Molecular Weight 1155.02 g/mol [5]
CAS Number 86631-38-1[1]
Appearance White to light yellow solid[6]
Solubility Soluble in ethanol, methanol, and DMSO:water mixtures.[7]
Storage -20°C, sealed, away from moisture and light.[6]
Synonyms Cinnamtannin I, Epicatechin tetramer, EC-(4β→8)-EC-(4β→8)-EC-(4β→8)-EC[8]

Table 1: Physicochemical Properties of this compound

Due to the complexity of the molecule, detailed, publicly available ¹H and ¹³C NMR spectral data specifically for this compound are limited. However, the structural elucidation of proanthocyanidins is typically achieved through a combination of 1D and 2D NMR techniques (COSY, HSQC, HMBC) and mass spectrometry.

Analytical TechniqueExpected Observations
¹H NMR Complex spectrum with overlapping signals in the aromatic region (for the A and B rings of the epicatechin units) and the aliphatic region (for the C ring protons).
¹³C NMR A large number of signals corresponding to the 60 carbon atoms. The chemical shifts of C2, C3, and C4 are indicative of the interflavan linkage and stereochemistry.
Mass Spectrometry (ESI-MS) The deprotonated molecule [M-H]⁻ is typically observed.
Tandem MS (MS/MS) Fragmentation patterns include quinone methide (QM) fission, heterocyclic ring fission (HRF), and retro-Diels-Alder (RDA) reactions, which are characteristic of B-type proanthocyanidins.[9]

Table 2: Expected Spectral Data for this compound

G cluster_EC1 Epicatechin Unit 1 cluster_EC2 Epicatechin Unit 2 cluster_EC3 Epicatechin Unit 3 cluster_EC4 Epicatechin Unit 4 EC1 EC EC2 EC EC1->EC2 C4β-C8 EC3 EC EC2->EC3 C4β-C8 EC4 EC EC3->EC4 C4β-C8

Caption: Structure of this compound.

Experimental Protocols

Isolation and Purification of this compound from Cocoa

The following protocol is a generalized procedure based on established methods for the isolation of proanthocyanidins from cocoa beans.

1. Extraction: a. Finely grind defatted cocoa beans to a powder. b. Extract the powder with 80% aqueous acetone at room temperature with agitation. c. Repeat the extraction process three times. d. Combine the extracts and remove the acetone under reduced pressure. e. The resulting aqueous extract can be lyophilized or partitioned against ethyl acetate.

2. Column Chromatography: a. Sephadex LH-20 Gel Permeation: i. Swell Sephadex LH-20 resin in methanol and pack it into a glass column. ii. Equilibrate the column with the starting mobile phase (e.g., methanol). iii. Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column. iv. Elute the column with a stepwise gradient of aqueous methanol or acetone to separate compounds based on their size. This compound, being a tetramer, will elute in the later fractions. b. Preparative High-Performance Liquid Chromatography (HPLC): i. Further purification can be achieved using a preparative HPLC system. ii. A C18 or a diol stationary phase can be used. A diol column is particularly effective for separating procyanidins based on their degree of polymerization. iii. Mobile Phase for Diol Column: A gradient of A: acidified acetonitrile and B: acidified methanol-water. iv. Detection: UV detector at 280 nm. v. Collect fractions corresponding to the retention time of this compound.

3. Purity Assessment: a. Analyze the collected fractions by analytical HPLC with a fluorescence detector for higher sensitivity. b. Confirm the identity and purity using Mass Spectrometry and NMR spectroscopy.

G start Defatted Cocoa Powder extraction Extraction with 80% Acetone start->extraction filtration Filtration and Concentration extraction->filtration partition Liquid-Liquid Partition (optional) filtration->partition sephadex Sephadex LH-20 Chromatography partition->sephadex prep_hplc Preparative HPLC (Diol Column) sephadex->prep_hplc fractions Fraction Collection prep_hplc->fractions analysis Purity and Identity Confirmation (Analytical HPLC, MS, NMR) fractions->analysis end Pure this compound analysis->end

Caption: Isolation of this compound.

Glucagon-Like Peptide-1 (GLP-1) Secretion Assay

This protocol outlines a general method for assessing the effect of this compound on GLP-1 secretion from enteroendocrine L-cells (e.g., NCI-H716 cell line).

1. Cell Culture: a. Culture NCI-H716 cells in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics. b. Maintain the cells in a humidified incubator at 37°C with 5% CO₂. c. Seed the cells in 24-well plates and grow to approximately 80% confluency.

2. Stimulation: a. On the day of the experiment, wash the cells with a serum-free medium or a balanced salt solution. b. Pre-incubate the cells in the same buffer for a defined period (e.g., 30 minutes) to establish a baseline. c. Prepare different concentrations of this compound in the assay buffer. d. Remove the pre-incubation buffer and add the this compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., phorbol myristate acetate). e. Incubate the cells for a specified time (e.g., 2 hours) at 37°C.

3. Sample Collection and Analysis: a. After incubation, collect the supernatant from each well. b. Centrifuge the supernatants to remove any cell debris. c. Measure the concentration of GLP-1 in the supernatants using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions. d. Normalize the GLP-1 secretion to the total protein content of the cells in each well.

Biological Activity and Signaling Pathways

This compound has been reported to enhance GLP-1 and insulin secretion, which is accompanied by the activation of the insulin signaling pathway.[4] Specifically, it promotes the phosphorylation of the insulin receptor (IR) and the insulin receptor substrate-1 (IRS-1).[4] This activation initiates a downstream cascade that is crucial for glucose uptake and metabolism.

G cluster_extracellular Extracellular cluster_intracellular Intracellular cinnamtannin This compound insulin_receptor Insulin Receptor (IR) cinnamtannin->insulin_receptor Promotes Phosphorylation irs1 IRS-1 insulin_receptor->irs1 Phosphorylates pi3k PI3K irs1->pi3k Activates pip2 PIP2 pi3k->pip2 pip3 PIP3 pip2->pip3 Converts pdk1 PDK1 pip3->pdk1 Activates akt Akt/PKB pdk1->akt Phosphorylates glut4 GLUT4 Vesicle akt->glut4 Translocation to Membrane glucose_uptake Glucose Uptake glut4->glucose_uptake

Caption: this compound and Insulin Signaling.

Conclusion

This compound is a complex natural product with significant potential for further investigation in the context of metabolic health. Its ability to modulate key signaling pathways involved in glucose metabolism makes it a compelling candidate for drug discovery and development. This technical guide provides a foundational understanding of its chemical nature, methods for its study, and its biological sphere of influence, serving as a valuable resource for researchers in the field. Further studies are warranted to fully elucidate its mechanism of action and to explore its therapeutic potential in preclinical and clinical settings.

References

Cinnamtannin A2: A Technical Guide to its Discovery, Natural Sources, and Biological Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamtannin A2, a tetrameric A-type proanthocyanidin, has garnered significant scientific interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural sources, and detailed experimental protocols for its isolation and characterization. Furthermore, it delves into the molecular mechanisms underlying its therapeutic potential, with a particular focus on the Nrf2-Keap1 and Akt/mTORC1 signaling pathways. Quantitative data on its biological efficacy are presented in structured tables for clarity, and key cellular pathways and experimental workflows are visually represented through detailed diagrams.

Discovery and Chemical Profile

This compound was first identified during investigations into the chemical constituents of Cinnamomum cassia bark, a plant with a long history of use in traditional medicine. It is a tetramer of (-)-epicatechin, belonging to the A-type proanthocyanidins, which are characterized by an additional ether linkage between the flavan-3-ol units compared to the more common B-type proanthocyanidins.

Chemical Structure:

  • Systematic Name: Epicatechin-(4β→8, 2β→O→7)-epicatechin-(4β→8)-epicatechin-(4β→8)-epicatechin

  • Molecular Formula: C₆₀H₅₀O₂₄

  • Molecular Weight: 1155.02 g/mol

  • CAS Number: 86631-38-1

Natural Sources of this compound

This compound is found in a variety of plant-based foods and medicinal herbs. The concentration of this compound can vary depending on the plant part, geographical location, and processing methods.

Plant SourceScientific NamePlant Part UtilizedReference
CinnamonCinnamomum cassiaBark[1]
CocoaTheobroma cacaoBeans/Liquor[2][3]
AppleMalus domesticaSkin[4]
GrapeVitis viniferaSeeds[4]
PinePinus sp.Bark

Experimental Protocols

Isolation and Purification of this compound from Theobroma cacao (Cocoa)

This protocol is adapted from methodologies described for the isolation of proanthocyanidins from cocoa beans.

3.1.1. Materials and Equipment

  • Defatted cocoa powder

  • Acetone (70% aqueous solution)

  • Sephadex LH-20 resin

  • Reversed-phase C18 silica gel

  • High-Performance Liquid Chromatography (HPLC) system with a semi-preparative column

  • Rotary evaporator

  • Freeze-dryer

  • Solvents: Methanol, Ethyl Acetate, n-Hexane, Acetonitrile, Formic Acid

3.1.2. Extraction Protocol

  • Extraction: Macerate defatted cocoa powder with 70% aqueous acetone at a solid-to-solvent ratio of 1:10 (w/v) for 24 hours at room temperature with constant stirring.

  • Filtration and Concentration: Filter the extract through cheesecloth and then filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to remove the acetone.

  • Liquid-Liquid Partitioning: Partition the resulting aqueous extract successively with n-hexane and ethyl acetate. The ethyl acetate fraction will contain the proanthocyanidins.

  • Drying: Dry the ethyl acetate fraction over anhydrous sodium sulfate and evaporate to dryness.

3.1.3. Chromatographic Purification

  • Sephadex LH-20 Column Chromatography: Dissolve the dried ethyl acetate extract in a minimal amount of methanol and apply it to a Sephadex LH-20 column equilibrated with methanol. Elute the column with methanol to separate compounds based on their molecular size. Collect fractions and monitor using Thin Layer Chromatography (TLC).

  • Reversed-Phase C18 Flash Chromatography: Pool the fractions containing this compound and further purify using a reversed-phase C18 flash chromatography column. Elute with a stepwise gradient of methanol in water.

  • Semi-Preparative HPLC: The final purification is achieved using a semi-preparative HPLC system equipped with a C18 column. A typical mobile phase is a gradient of acetonitrile in water with 0.1% formic acid.

Characterization

The structure of the isolated this compound can be confirmed using the following spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the detailed chemical structure and stereochemistry.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, anti-diabetic, and nephroprotective effects.

Antioxidant Activity

This compound is a potent antioxidant. Its free radical scavenging ability is a key mechanism underlying many of its biological effects.

AssayIC₅₀ Value (of Cinnamomum cassia 80% aqueous methanol extract)Reference
DPPH Radical Scavenging78.87 µg/mL[4]

Note: The IC₅₀ value is for a cinnamon extract and not for pure this compound. The antioxidant activity of the pure compound is expected to be significant.

Modulation of the Nrf2-Keap1 Signaling Pathway

The Nrf2-Keap1 pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress or certain bioactive compounds, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes.

This compound has been shown to regulate the Nrf2-Keap1 pathway, leading to the upregulation of downstream antioxidant enzymes.[5] This is a key mechanism for its nephroprotective effects.

Nrf2_Keap1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cinnamtannin_A2 This compound Keap1_Nrf2 Keap1-Nrf2 Complex Cinnamtannin_A2->Keap1_Nrf2 Inhibits interaction Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Nrf2_n Nrf2 Nrf2_free->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Transcription ARE->Antioxidant_Genes Activates

This compound-mediated activation of the Nrf2-Keap1 pathway.
Regulation of the Akt/mTORC1 Signaling Pathway

The Akt/mTORC1 pathway is a central regulator of cell growth, proliferation, and protein synthesis. This compound has been demonstrated to influence this pathway, particularly in the context of skeletal muscle health. Studies have shown that this compound can increase the phosphorylation of Akt, a key upstream activator of mTORC1.[6] This activation can lead to the inhibition of muscle atrophy and may promote muscle protein synthesis.

Akt_mTORC1_Pathway Cinnamtannin_A2 This compound Upstream_Signal Upstream Signaling (e.g., Growth Factor Receptors) Cinnamtannin_A2->Upstream_Signal Activates Akt Akt Upstream_Signal->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation mTORC1 mTORC1 pAkt->mTORC1 pmTORC1 p-mTORC1 (Active) mTORC1->pmTORC1 Phosphorylation Protein_Synthesis Protein Synthesis pmTORC1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation pmTORC1->Cell_Growth

This compound-induced activation of the Akt/mTORC1 pathway.

Quantitative Data on Biological Effects

The following table summarizes key quantitative data from in vivo studies investigating the effects of this compound.

Biological EffectModel SystemDosageOutcomeReference
Increased GLP-1 and Insulin SecretionMice10 µg/kg (oral)Significant increase in plasma GLP-1 and insulin levels.[2]
Attenuation of Skeletal Muscle AtrophyMice (hindlimb suspension model)25 µg/kg/day (oral)Reduced muscle weight loss and increased phosphorylation of Akt.[6]
NephroprotectionRats (5/6 nephrectomy model)10 mg/kg/day (intraperitoneal)Ameliorated kidney injury by regulating the Nrf2-Keap1 pathway.[5]

Conclusion and Future Directions

This compound is a promising natural compound with a multi-faceted pharmacological profile. Its ability to modulate key cellular signaling pathways, such as Nrf2-Keap1 and Akt/mTORC1, underscores its therapeutic potential for a range of conditions, including metabolic disorders, muscle wasting, and kidney disease. Future research should focus on elucidating the precise molecular targets of this compound, optimizing its bioavailability, and conducting further preclinical and clinical studies to validate its efficacy and safety in humans. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential therapeutic applications of this intriguing natural product.

References

A Technical Guide to the Biosynthesis of Cinnamtannin A2 in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamtannin A2, a B-type proanthocyanidin, is a tetrameric polymer composed of four (–)-epicatechin units.[1] Found in various plants such as cinnamon, apples, and cocoa, it exhibits significant antioxidant, anti-diabetic, and nephroprotective properties.[1][2][3][4] This document provides a comprehensive technical overview of the intricate biosynthetic pathway of this compound, beginning from the general phenylpropanoid pathway to the specific steps of flavan-3-ol synthesis and subsequent polymerization. It includes detailed experimental protocols for key analytical techniques and quantitative data to support researchers in the fields of phytochemistry, pharmacology, and drug development.

Introduction to this compound

Proanthocyanidins (PAs), also known as condensed tannins, are a class of polyphenolic compounds widespread in the plant kingdom.[5] They are oligomers or polymers of flavan-3-ol units.[6] this compound is a B-type procyanidin, characterized by single C4→C8 interflavan bonds linking four (–)-epicatechin subunits.[1] Its potent biological activities make it a compound of high interest for therapeutic applications.[2][7] Understanding its biosynthesis is crucial for metabolic engineering and optimizing its production in various biological systems.

The Biosynthetic Pathway of this compound

The formation of this compound is a multi-step process that begins with the general phenylpropanoid pathway, branches into the flavonoid pathway, and culminates in the specific proanthocyanidin pathway responsible for synthesizing its (–)-epicatechin monomers and their subsequent polymerization.

General Phenylpropanoid and Flavonoid Pathways

The pathway initiates with the amino acid L-phenylalanine, which is converted into p-Coumaroyl-CoA through the sequential action of three key enzymes.[8] This intermediate serves as the entry point into the flavonoid biosynthesis route.

  • Phenylalanine ammonia-lyase (PAL): Deaminates L-phenylalanine to cinnamic acid.[8]

  • Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.[8]

  • 4-coumarate:CoA ligase (4CL): Activates p-coumaric acid to p-Coumaroyl-CoA.[8]

  • Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form naringenin chalcone. This is the first committed step of the flavonoid pathway.

  • Chalcone Isomerase (CHI): Isomerizes naringenin chalcone into the flavanone, (2S)-naringenin.[8]

  • Flavanone 3-Hydroxylase (F3H): Converts naringenin to dihydrokaempferol (DHK).[8]

  • Flavonoid 3'-Hydroxylase (F3'H): Hydroxylates DHK at the 3' position of the B-ring to produce dihydroquercetin (DHQ). This step is critical for forming the 3,4-dihydroxylated B-ring characteristic of epicatechin.[9]

  • Dihydroflavonol 4-Reductase (DFR): Reduces DHQ to leucocyanidin (a flavan-3,4-diol), a key branch-point intermediate.[8][10]

Proanthocyanidin-Specific Pathway: Synthesis of (–)-Epicatechin

Leucocyanidin is the direct precursor for the synthesis of flavan-3-ol monomers. The stereochemistry of these monomers is determined by two distinct enzymatic routes. For this compound, which is composed of (–)-epicatechin (a 2,3-cis-flavan-3-ol), the pathway proceeds through an anthocyanidin intermediate.

  • Anthocyanidin Synthase (ANS) / Leucoanthocyanidin Dioxygenase (LDOX): This enzyme oxidizes leucocyanidin to form the unstable anthocyanidin, cyanidin.[10][11][12]

  • Anthocyanidin Reductase (ANR): In the key step for this compound synthesis, ANR reduces cyanidin to the 2,3-cis-flavan-3-ol, (–)-epicatechin.[5][10][11]

The alternative enzyme, Leucoanthocyanidin Reductase (LAR) , acts directly on leucocyanidin to produce 2,3-trans-flavan-3-ols such as (+)-catechin.[5][10][13] Therefore, the activity of ANR is paramount for the production of this compound's constituent units.

Polymerization and Transport

The final step in the biosynthesis is the polymerization of (–)-epicatechin monomers into the tetrameric this compound. The precise enzymatic control of this process in vivo is still an area of active research. It is hypothesized to involve the formation of a C4 carbocation on an "extension unit" that then attacks the C8 position of a "terminal unit" or growing chain.

The flavonoid pathway enzymes are generally located in the cytoplasm and on the surface of the endoplasmic reticulum, while PAs accumulate in the vacuole.[9] This necessitates the transport of precursors, likely (–)-epicatechin, from the site of synthesis to the vacuole, a process that may involve glutathione S-transferases (GSTs) and multidrug and toxic extrusion (MATE) transporters.[9][12]

Visualization of Pathways and Workflows

Diagram 1: this compound Biosynthesis Pathway

This compound Biosynthesis cluster_gpp General Phenylpropanoid Pathway cluster_flav Flavonoid Pathway cluster_pa Proanthocyanidin Pathway L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin Chalcone CHS Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Leucocyanidin Leucocyanidin Dihydroquercetin->Leucocyanidin DFR Cyanidin Cyanidin Leucocyanidin->Cyanidin ANS/LDOX (+)-Catechin (+)-Catechin Leucocyanidin->(+)-Catechin LAR (-)-Epicatechin (-)-Epicatechin Cyanidin->(-)-Epicatechin ANR This compound This compound (-)-Epicatechin->this compound Polymerization

Caption: Overview of the biosynthetic pathway leading to this compound.

Diagram 2: Experimental Workflow for ANR/LAR Characterization

Enzyme Characterization Workflow cluster_molbio Molecular Biology cluster_biochem Biochemistry cluster_assay Enzyme Assay & Analysis Isolate RNA Isolate RNA Synthesize cDNA Synthesize cDNA Isolate RNA->Synthesize cDNA Clone Gene (e.g., ANR) Clone Gene (e.g., ANR) Synthesize cDNA->Clone Gene (e.g., ANR) Construct Expression Vector Construct Expression Vector Clone Gene (e.g., ANR)->Construct Expression Vector Transform E. coli Transform E. coli Construct Expression Vector->Transform E. coli Induce Protein Expression Induce Protein Expression Transform E. coli->Induce Protein Expression Purify Recombinant Protein Purify Recombinant Protein Induce Protein Expression->Purify Recombinant Protein Incubate Protein + Substrate + Cofactor Incubate Protein + Substrate + Cofactor Purify Recombinant Protein->Incubate Protein + Substrate + Cofactor Enzyme Assay Enzyme Assay Stop Reaction & Extract Products Stop Reaction & Extract Products Enzyme Assay->Stop Reaction & Extract Products Incubate Protein + Substrate + Cofactor->Enzyme Assay HPLC/LC-MS Analysis HPLC/LC-MS Analysis Stop Reaction & Extract Products->HPLC/LC-MS Analysis Identify & Quantify Product Identify & Quantify Product HPLC/LC-MS Analysis->Identify & Quantify Product

References

Physical and chemical properties of Cinnamtannin A2.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamtannin A2 is a naturally occurring A-type proanthocyanidin tetramer, a class of flavonoids found in various plants, including cinnamon and cocoa.[1][2] It is composed of four epicatechin units.[2] This complex polyphenol has garnered significant interest in the scientific community for its diverse biological activities, including antioxidant, anti-diabetic, and nephroprotective effects.[2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and visualization of its known signaling pathways.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
IUPAC Name (2R,3R,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R,4S)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol[2]
Synonyms Cinnamtannin I, Epicatechin tetramer, Procyanidin Tetramer EEEE[2][4][5]
CAS Number 86631-38-1[2][4]
Molecular Formula C60H50O24[2]
Molecular Weight 1155.02 g/mol [2][4]
Appearance White to light yellow solid
Melting Point Not available[6]
Storage Temperature -20°C[4]

Table 2: Solubility of this compound

SolventSolubilityReference(s)
Ethanol≥ 50 mg/mL[1]
10% EtOH >> 40% PEG300 >> 5% Tween-80 >> 45% saline≥ 1.25 mg/mL[1]
10% EtOH >> 90% (20% SBE-β-CD in saline)≥ 1.25 mg/mL[1]

Table 3: Spectral Data of this compound

TechniqueDataReference(s)
1H NMR Consistent with structure
13C NMR Not available
Mass Spectrometry Consistent with structure
UV-Vis Not available

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Isolation and Purification of this compound from Theobroma cacao

This protocol is adapted from methods described for the isolation of proanthocyanidins from cocoa.[5][7]

Workflow for Isolation and Purification of this compound

G start Cocoa Powder extraction Extraction with 70% Acetone/Water start->extraction filtration Filtration extraction->filtration concentration Concentration under Vacuum filtration->concentration partitioning Liquid-Liquid Partitioning (Hexane, Ethyl Acetate) concentration->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction sephadex Sephadex LH-20 Column Chromatography (Ethanol Elution) ethyl_acetate_fraction->sephadex fractions Collect Fractions sephadex->fractions hplc Preparative HPLC (C18 Column, Acetonitrile/Water Gradient) fractions->hplc cinnamtannin_a2 Pure this compound hplc->cinnamtannin_a2

Caption: Workflow for the isolation and purification of this compound.

Protocol:

  • Extraction:

    • Suspend cocoa powder in a 70:30 acetone/water solution (v/v) at a 1:10 solid-to-liquid ratio.

    • Stir the mixture at room temperature for 4 hours.

    • Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the extraction process on the residue twice more.

    • Combine the filtrates and concentrate under reduced pressure at 40°C to remove the acetone.

  • Liquid-Liquid Partitioning:

    • Wash the resulting aqueous extract with hexane to remove lipids.

    • Subsequently, partition the aqueous layer with ethyl acetate.

    • Collect the ethyl acetate fraction, which contains the proanthocyanidins.

  • Sephadex LH-20 Column Chromatography:

    • Concentrate the ethyl acetate fraction to dryness and redissolve in a minimal amount of ethanol.

    • Load the sample onto a Sephadex LH-20 column pre-equilibrated with ethanol.

    • Elute the column with ethanol, collecting fractions.

    • Monitor the fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing tetrameric proanthocyanidins.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Pool and concentrate the fractions containing this compound.

    • Perform final purification using a preparative HPLC system with a C18 column.

    • Use a gradient elution system of acetonitrile and water (with 0.1% formic acid) to resolve this compound.

    • Collect the peak corresponding to this compound and verify its purity by analytical HPLC and mass spectrometry.

In Vitro Antioxidant Activity Assessment

The antioxidant capacity of this compound can be evaluated using the DPPH and ABTS radical scavenging assays.[8][9]

DPPH Radical Scavenging Assay Protocol:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • In a 96-well plate, add 100 µL of various concentrations of this compound to 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox can be used as a positive control.

  • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

ABTS Radical Cation Decolorization Assay Protocol:

  • Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in the dark for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add 10 µL of various concentrations of this compound to 190 µL of the diluted ABTS•+ solution in a 96-well plate.

  • Incubate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition as described for the DPPH assay.

In Vivo Anti-Diabetic Activity in a Streptozotocin-Induced Diabetic Mouse Model

This protocol is based on established methods for inducing type 1 diabetes in mice to evaluate the anti-diabetic potential of compounds.[10][11]

Workflow for In Vivo Anti-Diabetic Study

G start Acclimatize Mice induction Induce Diabetes with Streptozotocin (STZ) start->induction confirmation Confirm Hyperglycemia (Blood Glucose > 250 mg/dL) induction->confirmation grouping Group Animals (Control, Diabetic Control, this compound) confirmation->grouping treatment Daily Oral Administration of this compound grouping->treatment monitoring Monitor Blood Glucose and Body Weight treatment->monitoring sacrifice Sacrifice and Collect Tissues monitoring->sacrifice analysis Biochemical and Histopathological Analysis sacrifice->analysis

Caption: Workflow for assessing the anti-diabetic activity of this compound.

Protocol:

  • Animal Model: Use male C57BL/6 mice, 8-10 weeks old.

  • Induction of Diabetes:

    • Administer a single intraperitoneal injection of streptozotocin (STZ), freshly dissolved in 0.1 M citrate buffer (pH 4.5), at a dose of 150 mg/kg body weight.

    • Provide the mice with 10% sucrose solution for 24 hours after STZ injection to prevent hypoglycemia.

  • Confirmation of Diabetes:

    • Measure blood glucose levels from the tail vein 72 hours after STZ injection.

    • Mice with fasting blood glucose levels above 250 mg/dL are considered diabetic and included in the study.

  • Treatment:

    • Divide the diabetic mice into groups: a diabetic control group receiving vehicle and treatment groups receiving different doses of this compound (e.g., 10, 20, 40 mg/kg) orally once daily for a specified period (e.g., 4 weeks).

    • Include a non-diabetic control group.

  • Monitoring and Analysis:

    • Monitor body weight and fasting blood glucose levels weekly.

    • At the end of the treatment period, perform an oral glucose tolerance test (OGTT).

    • Collect blood for biochemical analysis (insulin, HbA1c) and tissues (pancreas, liver, kidney) for histopathological examination.

Western Blot Analysis of Signaling Pathways

This protocol outlines the steps to analyze the activation of the Akt/mTOR pathway.[12][13][14][15][16]

Protocol:

  • Cell Culture and Treatment:

    • Culture appropriate cells (e.g., muscle cells, adipocytes) to 70-80% confluence.

    • Treat the cells with this compound at various concentrations for the desired time.

  • Protein Extraction:

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-mTOR (Ser2448), and total mTOR overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Use a loading control like β-actin or GAPDH to normalize the results.

This protocol is for analyzing the activation of the Nrf2-Keap1 pathway, focusing on the nuclear translocation of Nrf2.[3][17][18][19][20]

Protocol:

  • Cell Culture and Treatment:

    • Treat cells with this compound as described above.

  • Nuclear and Cytoplasmic Protein Extraction:

    • Use a commercial nuclear and cytoplasmic extraction kit or a manual protocol.

    • Briefly, lyse the cells in a hypotonic buffer to release cytoplasmic proteins.

    • Centrifuge to pellet the nuclei.

    • Lyse the nuclei with a high-salt nuclear extraction buffer.

  • Western Blotting:

    • Perform SDS-PAGE and Western blotting as described for the Akt/mTOR pathway.

    • Probe the cytoplasmic and nuclear fractions with antibodies against Nrf2 and Keap1.

    • Use Lamin B1 as a nuclear marker and β-actin or GAPDH as a cytoplasmic marker to verify the purity of the fractions.

Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in cellular metabolism and stress response.

Akt/mTOR Signaling Pathway

This compound can activate the Akt/mTOR pathway, which is crucial for cell growth, proliferation, and protein synthesis. This activation is particularly relevant to its effects on muscle metabolism.

Akt/mTOR Signaling Pathway

G CinnamtanninA2 This compound Akt Akt CinnamtanninA2->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates ProteinSynthesis Protein Synthesis (Cell Growth, Proliferation) mTORC1->ProteinSynthesis Promotes

Caption: this compound-mediated activation of the Akt/mTOR signaling pathway.

Nrf2-Keap1 Signaling Pathway

This compound can induce the Nrf2-Keap1 pathway, a primary cellular defense mechanism against oxidative stress.

Nrf2-Keap1 Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CinnamtanninA2 This compound Keap1_Nrf2 Keap1-Nrf2 Complex CinnamtanninA2->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to GeneExpression Antioxidant Gene Expression ARE->GeneExpression Activates

Caption: this compound-mediated activation of the Nrf2-Keap1 signaling pathway.

Conclusion

This compound is a promising bioactive compound with significant potential for therapeutic applications. This technical guide provides a foundational resource for researchers and drug development professionals, summarizing its key properties and offering detailed experimental protocols for its further investigation. Future research should focus on elucidating the complete spectral characteristics of this compound, exploring its bioavailability and metabolism, and conducting further preclinical and clinical studies to validate its therapeutic efficacy.

References

Cinnamtannin A2: A Comprehensive Technical Guide to its Biological Activities and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamtannin A2, a tetrameric A-type proanthocyanidin, is a naturally occurring polyphenol found in various plants, including cinnamon and cocoa.[1][2] As a member of the flavonoid family, it has garnered significant interest within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of the current understanding of this compound's biological effects and its underlying mechanisms of action, with a focus on its potential therapeutic applications. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, including anti-diabetic, anti-atrophy, and neuroprotective effects. The following sections detail these activities, supported by quantitative data, descriptions of the mechanisms of action with corresponding signaling pathway diagrams, and detailed experimental protocols.

Anti-diabetic and Metabolic Effects

This compound has demonstrated significant potential in the regulation of glucose homeostasis and overall metabolic health. Its primary mechanisms in this regard involve the enhancement of incretin secretion and the modulation of insulin signaling pathways.[1][2][3][4]

Biological EffectModel SystemTreatment DetailsKey FindingsReference(s)
Increased GLP-1 SecretionMice10 µg/kg, oral administrationSignificant increase in plasma GLP-1 levels 60 minutes post-administration.[1][2][3]
Increased Insulin SecretionMice10 µg/kg, oral administrationSignificant increase in plasma insulin levels 60 minutes post-administration.[1][2][3]
Insulin Signaling ActivationMice (soleus muscle)10 µg/kg, oral administrationIncreased phosphorylation of Insulin Receptor (IR) and Insulin Receptor Substrate-1 (IRS-1).[1][3]

This compound promotes the secretion of Glucagon-Like Peptide-1 (GLP-1), an incretin hormone that plays a crucial role in glucose-dependent insulin secretion.[1][2][3] The increased levels of GLP-1, in turn, stimulate the pancreas to release insulin. Furthermore, this compound appears to directly enhance the insulin signaling cascade within peripheral tissues like skeletal muscle. It achieves this by promoting the phosphorylation of the insulin receptor and its primary substrate, IRS-1, leading to downstream signaling events that facilitate glucose uptake and utilization.[3]

GLP1_Insulin_Signaling cluster_ingestion Oral Administration cluster_intestine Intestine cluster_pancreas Pancreas cluster_muscle Skeletal Muscle This compound This compound L-cells L-cells This compound->L-cells Stimulates Insulin Receptor Insulin Receptor This compound->Insulin Receptor Activates GLP-1 GLP-1 L-cells->GLP-1 Secretes Pancreatic β-cells Pancreatic β-cells GLP-1->Pancreatic β-cells Stimulates Insulin Insulin Pancreatic β-cells->Insulin Secretes Insulin->Insulin Receptor Binds IRS-1 IRS-1 Insulin Receptor->IRS-1 Phosphorylates PI3K PI3K IRS-1->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4 Translocation GLUT4 Translocation Akt->GLUT4 Translocation Promotes Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake

GLP-1 and Insulin Measurement in Mice

  • Animal Model: Male ICR mice.

  • Treatment: Oral administration of this compound (10 µg/kg body weight) or vehicle control.

  • Sample Collection: Blood samples are collected from the tail vein at 0 and 60 minutes post-administration into tubes containing a DPP-IV inhibitor (e.g., sitagliptin) to prevent GLP-1 degradation.

  • Analysis: Plasma is separated by centrifugation. GLP-1 and insulin levels are quantified using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot for Insulin Signaling Proteins

  • Tissue Preparation: Soleus muscle is dissected from treated and control mice, immediately frozen in liquid nitrogen, and stored at -80°C.

  • Protein Extraction: Tissues are homogenized in RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked with 5% BSA in TBST and incubated overnight at 4°C with primary antibodies against phospho-IR, total IR, phospho-IRS-1, and total IRS-1. After washing, membranes are incubated with HRP-conjugated secondary antibodies.

  • Detection: Bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

Attenuation of Skeletal Muscle Atrophy

This compound has shown promise in mitigating skeletal muscle wasting, a condition associated with various diseases and disuse. Its mechanism involves the activation of pro-hypertrophic signaling pathways.

Biological EffectModel SystemTreatment DetailsKey FindingsReference(s)
Attenuation of Muscle Weight LossHindlimb Suspension Mouse Model25 µg/kg/day for 14 days, oralReduced soleus muscle weight loss by ~15% compared to vehicle-treated suspended mice.[5]
Preservation of Myofibre SizeHindlimb Suspension Mouse Model25 µg/kg/day for 14 days, oralReduced the decrease in average myofibre size by ~17% compared to vehicle-treated suspended mice.[5]
Increased Protein Synthesis SignalingHindlimb Suspension Mouse Model25 µg/kg/day for 14 days, oralSignificantly increased phosphorylation of Akt and 4E-BP1.[4][5]
Inhibition of Protein Degradation SignalingHindlimb Suspension Mouse Model25 µg/kg/day for 14 days, oralReduced the dephosphorylation of FoxO3a.[4][5]
Increased Catecholamine ExcretionMiceSingle oral dose of 25 µg/kgDramatic increase in 24-hour urinary excretion of noradrenaline and adrenaline.[5]

This compound appears to exert its anti-atrophic effects by activating the sympathetic nervous system, leading to an increase in circulating catecholamines.[5] These catecholamines can then activate β2-adrenergic receptors on skeletal muscle cells, initiating a signaling cascade that involves the activation of the PI3K/Akt pathway. Activated Akt, in turn, promotes protein synthesis through the mTORC1 pathway (evidenced by increased phosphorylation of its downstream target 4E-BP1) and inhibits protein degradation by phosphorylating and thereby inactivating the transcription factor FoxO3a, which is a key regulator of atrophy-related genes.[4][5]

Muscle_Atrophy_Signaling This compound This compound Sympathetic Nervous System Sympathetic Nervous System This compound->Sympathetic Nervous System Activates Catecholamines Catecholamines Sympathetic Nervous System->Catecholamines Releases β2-Adrenergic Receptor β2-Adrenergic Receptor Catecholamines->β2-Adrenergic Receptor Activates PI3K PI3K β2-Adrenergic Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates FoxO3a FoxO3a Akt->FoxO3a Inhibits (by phosphorylation) 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates Protein Synthesis Protein Synthesis 4E-BP1->Protein Synthesis Promotes Atrophy-related Gene Expression Atrophy-related Gene Expression FoxO3a->Atrophy-related Gene Expression Induces Protein Degradation Protein Degradation Atrophy-related Gene Expression->Protein Degradation Leads to

Hindlimb Suspension Mouse Model

  • Animal Model: Male C57BL/6J mice.

  • Procedure: Mice are subjected to hindlimb suspension for 14 days to induce disuse muscle atrophy. A control group of mice remains ambulatory.

  • Treatment: Suspended and control mice are orally administered this compound (25 µg/kg/day) or vehicle for the duration of the experiment.

  • Outcome Measures: At the end of the study, soleus muscles are dissected and weighed. Muscles are then prepared for histological analysis (e.g., H&E staining) to measure myofibre cross-sectional area and for Western blot analysis of signaling proteins.

Western Blot for Muscle Signaling Proteins

  • Tissue Preparation and Protein Extraction: As described in the anti-diabetic section.

  • Immunoblotting: Membranes are incubated with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-4E-BP1 (Thr37/46), total 4E-BP1, phospho-FoxO3a (Ser253), and total FoxO3a.

  • Detection and Analysis: As described previously.

Neuroprotective Effects

Emerging evidence suggests that this compound may have beneficial effects on the central nervous system, particularly in promoting adult neurogenesis.

Biological EffectModel SystemTreatment DetailsKey FindingsReference(s)
Enhanced Hippocampal NeurogenesisMice100 µg/kg/day for 10 days, oralSignificantly increased the number of bromodeoxyuridine (BrdU)-labeled cells in the dentate gyrus.[5]
Improved Spatial MemoryMice100 µg/kg/day for 10 days, oralTreated mice spent significantly more time exploring objects in a novel location.[5]

Short-term administration of this compound has been shown to increase the number of newly formed cells in the dentate gyrus of the hippocampus, a key region for learning and memory.[5] This suggests that this compound can stimulate the proliferation of neural stem or progenitor cells. The enhanced neurogenesis may contribute to the observed improvements in spatial memory. The precise molecular pathways by which this compound promotes neurogenesis are still under investigation but may involve the modulation of neurotrophic factors or signaling pathways known to regulate adult neurogenesis.

Neurogenesis_Workflow This compound Administration (10 days) This compound Administration (10 days) BrdU Injection BrdU Injection This compound Administration (10 days)->BrdU Injection Tissue Collection (Hippocampus) Tissue Collection (Hippocampus) BrdU Injection->Tissue Collection (Hippocampus) Immunohistochemistry for BrdU Immunohistochemistry for BrdU Tissue Collection (Hippocampus)->Immunohistochemistry for BrdU Quantification of BrdU+ cells Quantification of BrdU+ cells Immunohistochemistry for BrdU->Quantification of BrdU+ cells

Assessment of Adult Hippocampal Neurogenesis

  • Animal Model: Male mice.

  • Treatment: Oral administration of this compound (100 µg/kg/day) or vehicle for 10 days.

  • BrdU Labeling: During the treatment period, mice are injected with BrdU (e.g., 50 mg/kg, i.p.) to label dividing cells.

  • Tissue Processing: After the treatment period, mice are transcardially perfused with 4% paraformaldehyde. Brains are removed, post-fixed, and sectioned.

  • Immunohistochemistry: Brain sections are stained with an anti-BrdU antibody to visualize newly formed cells in the dentate gyrus. Co-staining with neuronal markers (e.g., NeuN) can be performed to confirm the neuronal phenotype of the new cells.

  • Quantification: The number of BrdU-positive cells in the subgranular zone and granule cell layer of the dentate gyrus is counted using a microscope and image analysis software.

Conclusion

This compound is a promising natural compound with a multifaceted pharmacological profile. Its ability to positively modulate glucose metabolism, combat muscle atrophy, and promote neurogenesis highlights its potential for the development of novel therapeutic strategies for a range of conditions, including metabolic disorders, muscle wasting diseases, and neurodegenerative disorders. The mechanisms of action, particularly the activation of key signaling pathways such as the insulin signaling and Akt/mTORC1 pathways, provide a solid foundation for further preclinical and clinical investigations. The detailed experimental protocols provided in this guide are intended to facilitate future research in this exciting field. Further studies are warranted to fully elucidate the therapeutic potential and safety profile of this compound.

References

In Vitro Antioxidant Capacity of Cinnamtannin A2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamtannin A2, a B-type procyanidin tetramer, is a naturally occurring polyphenolic compound found in various dietary sources, including apples, cocoa, and cinnamon.[1] As a member of the proanthocyanidin family, it is composed of four (−)-epicatechin units.[1] Emerging research has highlighted the diverse bioactive properties of this compound, including its potential as a potent antioxidant.[1] This technical guide provides a comprehensive overview of the in vitro antioxidant capacity of this compound, detailing its radical scavenging and reducing power through various established assays. The guide also outlines detailed experimental protocols and explores potential signaling pathways involved in its antioxidant mechanism.

Quantitative Antioxidant Data

The antioxidant capacity of this compound and related procyanidin tetramers has been evaluated using several in vitro assays. The following tables summarize the available quantitative data, providing insights into its efficacy as a radical scavenger and reducing agent.

AssayCompound/FractionResultUnitReference
ABTS Radical Scavenging Activity Procyanidin Tetramer Fraction8.95 - 9.28mmol TE/g[2]
DPPH Radical Scavenging Activity Procyanidin Tetramer Fraction6.45 - 6.71mmol TE/g[2]
Ferric Reducing Antioxidant Power (FRAP) Procyanidin Tetramer Fraction17.67 - 21.06mmol Fe²⁺/g[2]
LDL Oxidation Inhibition This compoundEffective Inhibitionat 0.125-2.0 µg/mL[3]

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are based on established methods and can be adapted for the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or other suitable solvent)

  • Ascorbic acid (or Trolox) as a positive control

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.

  • Preparation of Sample and Standard Solutions: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to obtain a range of concentrations to be tested. Prepare a similar dilution series for the positive control (e.g., ascorbic acid).

  • Assay Procedure:

    • To each well of a 96-well microplate, add 100 µL of the this compound solution or standard.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the control, add 100 µL of methanol and 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance.

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Trolox (or other suitable standard)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of Working ABTS•+ Solution: Dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample and Standard Solutions: Prepare a stock solution of this compound and a series of dilutions in the same solvent used for the ABTS•+ working solution. Prepare a similar dilution series for the Trolox standard.

  • Assay Procedure:

    • To each well of a 96-well microplate, add 10 µL of the this compound solution or standard.

    • Add 190 µL of the ABTS•+ working solution to each well.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated as:

    Where A_control is the absorbance of the control (ABTS•+ solution without sample) and A_sample is the absorbance of the sample. The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the inhibition curve of the sample to that of the Trolox standard.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (FeSO₄) for standard curve

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of Sample and Standard Solutions: Prepare a stock solution of this compound and a series of dilutions in a suitable solvent. Prepare a standard curve using a series of dilutions of FeSO₄.

  • Assay Procedure:

    • To each well of a 96-well microplate, add 20 µL of the this compound solution or standard.

    • Add 180 µL of the FRAP reagent to each well.

  • Incubation: Incubate the plate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from the standard curve of FeSO₄ and is expressed as µmol of Fe²⁺ equivalents per gram or mole of the sample.

LDL (Low-Density Lipoprotein) Oxidation Inhibition Assay

This assay assesses the ability of an antioxidant to inhibit the copper-induced oxidation of LDL, which is a key event in the development of atherosclerosis. The extent of oxidation can be monitored by measuring the formation of conjugated dienes or thiobarbituric acid reactive substances (TBARS).

Materials:

  • This compound

  • Human LDL

  • Copper (II) sulfate (CuSO₄)

  • Phosphate-buffered saline (PBS)

  • Trichloroacetic acid (TCA)

  • Thiobarbituric acid (TBA)

  • Spectrophotometer

Protocol (TBARS method):

  • LDL Preparation: Isolate human LDL by ultracentrifugation and dialyze against PBS. Adjust the protein concentration of the LDL solution.

  • Oxidation Reaction:

    • In a reaction tube, mix the LDL solution with this compound at various concentrations (e.g., 0.125-2.0 µg/mL).

    • Initiate the oxidation by adding a solution of CuSO₄ (final concentration, e.g., 5 µM).

    • A control reaction should be run without the addition of this compound.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 4 hours).

  • TBARS Measurement:

    • Stop the reaction by adding TCA.

    • Add TBA reagent and heat the mixture (e.g., at 95°C for 60 minutes).

    • Cool the samples and centrifuge to remove any precipitate.

    • Measure the absorbance of the supernatant at 532 nm.

  • Calculation: The inhibition of LDL oxidation is calculated by comparing the absorbance of the samples containing this compound to the control.

Signaling Pathways and Mechanisms of Action

The antioxidant activity of this compound is likely mediated through multiple mechanisms, including direct radical scavenging and modulation of intracellular signaling pathways that regulate the cellular antioxidant response.

Nrf2-Keap1 Signaling Pathway

The Nrf2-Keap1 pathway is a critical regulator of cellular defense against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or certain bioactive compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, upregulating their expression. This compound has been shown to attenuate the altered expression of proteins involved in the Nrf2-Keap1 pathway in kidney tissue, suggesting its ability to activate this protective pathway.[3]

Nrf2_Keap1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cinnamtannin_A2 This compound Keap1_Nrf2 Keap1-Nrf2 Complex Cinnamtannin_A2->Keap1_Nrf2 Inhibits ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Inhibits Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Targets for Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds with Maf Maf Maf Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Nrf2-Keap1 antioxidant response pathway.
PI3K/Akt/FoxO Signaling Pathway

The PI3K/Akt pathway is a key signaling cascade involved in cell survival, growth, and metabolism. Akt, a serine/threonine kinase, can phosphorylate and inactivate members of the Forkhead box O (FoxO) family of transcription factors. When dephosphorylated, FoxO proteins translocate to the nucleus and can induce the expression of genes involved in apoptosis and cell cycle arrest. While some studies have linked this compound to the activation of the Akt/mTORC1 pathway and inactivation of FoxO3a in the context of muscle atrophy, its direct role in the antioxidant response via this pathway requires further investigation. It is plausible that by modulating this pathway, this compound could indirectly influence cellular redox homeostasis.

PI3K_Akt_FoxO_Pathway Cinnamtannin_A2 This compound Receptor Receptor Cinnamtannin_A2->Receptor Activates? PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates FoxO FoxO Akt->FoxO Inhibits (Phosphorylation) Cell_Survival Cell Survival Akt->Cell_Survival Promotes Nucleus Nucleus FoxO->Nucleus Translocation (when active) Apoptosis Apoptosis Genes Nucleus->Apoptosis Induces

Hypothesized PI3K/Akt/FoxO signaling pathway.

Conclusion

This compound demonstrates significant in vitro antioxidant potential through its ability to scavenge free radicals and reduce oxidizing agents. The available data, primarily from studies on procyanidin tetramer-rich fractions, indicate potent activity in DPPH, ABTS, and FRAP assays, as well as the ability to inhibit LDL oxidation. The underlying mechanisms of its antioxidant action likely involve both direct chemical interactions with reactive species and the modulation of key cellular signaling pathways such as the Nrf2-Keap1 system. Further research with purified this compound is warranted to establish definitive quantitative measures of its antioxidant capacity and to fully elucidate the intricate signaling networks it influences. This will be crucial for its potential development as a therapeutic agent in oxidative stress-related pathologies.

References

Cinnamtannin A2 and Its Therapeutic Potential in Metabolic Syndrome: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Metabolic syndrome (MetS) represents a cluster of interconnected metabolic dysfunctions, including insulin resistance, central obesity, dyslipidemia, and hypertension, which collectively elevate the risk of developing type 2 diabetes and cardiovascular diseases.[1][2][3] The escalating global prevalence of MetS underscores the urgent need for novel therapeutic interventions.[3][4][5] Natural polyphenolic compounds have garnered significant attention for their potential to mitigate MetS-related pathologies.[3][6][7] Cinnamtannin A2, a tetrameric A-type procyanidin found in cinnamon and other plants, has emerged as a promising bioactive compound with demonstrated effects on key aspects of metabolic regulation.[8][9][10] This technical guide provides a comprehensive analysis of the current research on this compound, focusing on its mechanisms of action, quantitative effects, and the experimental protocols used to elucidate its therapeutic potential for metabolic syndrome.

Core Mechanisms of Action

This compound exerts its metabolic benefits through multiple signaling pathways. The primary mechanisms identified involve the enhancement of incretin and insulin secretion and the activation of sympathetic nervous system-mediated pathways in skeletal muscle.

Incretin Effect and Insulin Signaling

A key mechanism by which this compound may improve hyperglycemia is through its influence on the "incretin effect".[10][11][12] In vivo studies have shown that oral administration of this compound specifically increases the plasma levels of glucagon-like peptide-1 (GLP-1), a crucial incretin hormone that potentiates glucose-dependent insulin secretion.[8][11][13][14] This leads to elevated plasma insulin levels, which in turn activates the insulin signaling cascade in peripheral tissues like skeletal muscle.[11][13][14] The activation is evidenced by the increased phosphorylation of the insulin receptor (IR) and insulin receptor substrate-1 (IRS-1), critical initial steps for mediating insulin's effects on glucose uptake and metabolism.[8][11][13][15]

G cluster_0 This compound Administration (Oral) cluster_1 Endocrine Response cluster_2 Peripheral Tissue (e.g., Skeletal Muscle) cluster_3 Physiological Outcome A2 This compound GLP1 GLP-1 Secretion ↑ A2->GLP1 Insulin Insulin Secretion ↑ GLP1->Insulin IR Insulin Receptor (IR) Phosphorylation ↑ Insulin->IR IRS1 IRS-1 Phosphorylation ↑ IR->IRS1 DS Downstream Signaling (e.g., PI3K/Akt) IRS1->DS Outcome Improved Hyperglycemia DS->Outcome

This compound-Mediated Insulin Signaling Pathway.
Sympathetic Nervous System Activation in Skeletal Muscle

Beyond its effects on insulin, this compound has been shown to activate the sympathetic nervous system (SNS).[9] Oral administration of this compound leads to a significant increase in urinary catecholamine excretion, indicative of heightened SNS activity.[9] In skeletal muscle, the resulting increase in circulating catecholamines can activate β2 adrenergic receptors. This activation stimulates the anabolic Akt/mTORC1 signaling pathway, which promotes muscle protein synthesis. Concurrently, this pathway leads to the inactivation of the transcription factor FoxO3a, a key regulator of muscle atrophy.[9] This dual effect of promoting protein synthesis while inhibiting degradation suggests a role for this compound in preserving muscle mass, a crucial aspect of overall metabolic health.

G cluster_muscle Skeletal Muscle Cell A2 This compound SNS Sympathetic Nervous System Activation A2->SNS CA Increased Circulating Catecholamines SNS->CA Beta2 β2 Adrenergic Receptor CA->Beta2 Akt Akt/mTORC1 Pathway Activation Beta2->Akt FoxO FoxO3a Inactivation Akt->FoxO Inhibits MPS Muscle Protein Synthesis ↑ Akt->MPS

SNS-Mediated Anabolic Effects of this compound.

Quantitative Data Summary

The biological effects of this compound have been quantified in various preclinical models. The tables below summarize the key findings from these studies.

Table 1: Summary of In Vivo Studies
Animal ModelDosage & RouteDurationKey Quantitative FindingsReference
ICR Mice10 µg/kg (p.o.)Single doseSignificantly increased plasma GLP-1 and insulin levels after 60 minutes. Promoted phosphorylation of insulin receptor β (IRβ) and IRS-1 in soleus muscle.[8][11][14][15]
Hindlimb-Suspended Mice25 µg/kg (p.o.)14 daysIncreased phosphorylation of Akt and 4EBP-1. Reduced dephosphorylation of FoxO3a. A single dose dramatically increased 24-h urinary catecholamine excretion.[9]
5/6 Nephrectomized Rats10 mg/kg (i.p.)30 daysAmeliorated elevated levels of creatinine, blood urea nitrogen, KIM-1, and NGAL. Regulated the Nrf2-Keap1 pathway.[8][15]
Table 2: Summary of In Vitro Studies
Cell Line / SystemConcentrationDurationKey Quantitative FindingsReference
Copper-mediated LDL Oxidation Assay0.125 - 2.0 µg/mLN/AInhibited LDL oxidation induced by copper ions.[8][15]

Key Experimental Methodologies

Standardized protocols are critical for the accurate assessment of this compound's bioactivity. Below are detailed methodologies for key experiments cited in the literature.

In Vivo Assessment of Insulin and GLP-1 Secretion in Mice

This protocol is designed to evaluate the acute effects of orally administered this compound on incretin and insulin response.

  • Animal Model: Male ICR mice (5 weeks old) are typically used.[14] Animals are fasted for 12-18 hours prior to the experiment with free access to water.

  • Test Substance Administration: this compound is dissolved in a suitable vehicle (e.g., corn oil or a saline solution with a solubilizing agent). A single dose (e.g., 10 µg/kg body weight) is administered via oral gavage (p.o.).[8][15] A control group receives the vehicle only.

  • Blood Sampling: Blood samples are collected from the tail vein or via cardiac puncture at specified time points (e.g., 0, 30, 60, 120 minutes) post-administration. Blood is collected into tubes containing anticoagulants (e.g., EDTA) and a DPP-4 inhibitor to prevent GLP-1 degradation.

  • Plasma Analysis: Plasma is separated by centrifugation. GLP-1 and insulin concentrations are quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • Tissue Analysis (Western Blot): At the end of the experiment, tissues like the soleus muscle are excised.[13][14] Tissue lysates are prepared and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated and total forms of IRβ, IRS-1, and Akt. Protein bands are visualized using chemiluminescence and quantified by densitometry.

Experimental Workflow for In Vivo Efficacy Testing.
In Vitro Glucose Uptake Assay

While direct studies on this compound are limited, protocols for related cinnamon extracts in adipocytes or myocytes provide a standard methodology. This assay measures the direct effect of a compound on the ability of cells to take up glucose.

  • Cell Culture: 3T3-L1 preadipocytes are cultured and differentiated into mature adipocytes. Alternatively, C2C12 myoblasts are differentiated into myotubes.[16]

  • Serum Starvation: Differentiated cells are serum-starved for 16-18 hours to establish a basal state of glucose transport.[16]

  • Inhibitor Pre-treatment (Optional): To investigate signaling pathways, cells can be pre-treated with specific inhibitors (e.g., an AMPK inhibitor like Compound C) for 20-60 minutes.[16]

  • Compound Incubation: Cells are treated with varying concentrations of this compound or a positive control (e.g., 100 nM insulin) for a defined period (e.g., 30 minutes).[16]

  • Glucose Uptake Measurement: A fluorescently-labeled glucose analog, such as 2-NBDG (2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose), is added to the medium at a final concentration of 100-200 µg/mL.[17] The uptake reaction proceeds for 10-60 minutes.

  • Termination and Measurement: The reaction is stopped by washing the cells with ice-cold assay buffer. The intracellular fluorescence is then measured using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.[17] An increase in fluorescence intensity relative to untreated control cells indicates enhanced glucose uptake.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for managing metabolic syndrome. Its ability to enhance GLP-1 and insulin secretion, thereby activating the insulin signaling pathway, directly addresses the core issue of hyperglycemia.[11][13][14] Furthermore, its unique mechanism of activating the sympathetic nervous system to promote an anabolic state in skeletal muscle suggests broader benefits for overall metabolic health.[9]

Future research should focus on several key areas. Long-term efficacy and safety studies in animal models of metabolic syndrome are necessary to validate these initial findings. The precise molecular target of this compound that initiates GLP-1 secretion and SNS activation remains to be identified. Finally, while no clinical trials on this compound specifically are underway, the promising preclinical data warrants investigation into its bioavailability and efficacy in human subjects, potentially paving the way for its development as a novel nutraceutical or pharmacological agent against metabolic syndrome.[4][5][18]

References

Cinnamtannin A2: A Technical Whitepaper on its Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamtannin A2, a tetrameric A-type proanthocyanidin, has garnered scientific interest for its potential therapeutic applications. While research has explored its antioxidant and anti-diabetic properties, this technical guide focuses on its putative anti-inflammatory effects. This document collates and analyzes available data on this compound and structurally related compounds to provide a comprehensive overview of its potential mechanisms of action, supported by detailed experimental protocols and data presented for comparative analysis. The primary anti-inflammatory mechanisms appear to involve the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), leading to a reduction in the production of pro-inflammatory mediators. This whitepaper aims to serve as a foundational resource for researchers investigating this compound as a novel anti-inflammatory agent.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory compounds with favorable safety profiles is a significant focus of drug discovery.

This compound is a naturally occurring polyphenolic compound found in various plants, including cinnamon species.[1] As an A-type proanthocyanidin, it is composed of four epicatechin units with at least one A-type linkage.[2] Proanthocyanidins, as a class, are known to possess a range of biological activities, including antioxidant and anti-inflammatory effects.[3] This document provides a detailed technical overview of the current understanding and hypothetical mechanisms of the anti-inflammatory properties of this compound, drawing on data from related compounds where direct evidence is not yet available.

Putative Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of this compound are likely mediated through the modulation of critical intracellular signaling pathways that regulate the expression of pro-inflammatory genes. The primary pathways implicated are the NF-κB and MAPK signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory cytokines, chemokines, and enzymes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.

This compound is hypothesized to inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of its target genes. This mechanism is supported by studies on other A-type procyanidins and cinnamon extracts.[4]

Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound.
Modulation of the MAPK Signaling Pathway

The MAPK family of proteins, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are crucial for transducing extracellular signals into cellular responses, including inflammation. Activation of these kinases leads to the phosphorylation of transcription factors that regulate the expression of pro-inflammatory genes. Studies on related compounds suggest that this compound may exert its anti-inflammatory effects by inhibiting the phosphorylation of p38, JNK, and ERK.[4][5]

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Upstream_Kinases Upstream Kinases Inflammatory_Stimulus->Upstream_Kinases p38 p38 Upstream_Kinases->p38 activates JNK JNK Upstream_Kinases->JNK activates ERK ERK Upstream_Kinases->ERK activates Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors phosphorylates JNK->Transcription_Factors phosphorylates ERK->Transcription_Factors phosphorylates Cinnamtannin_A2 This compound Cinnamtannin_A2->p38 inhibits Cinnamtannin_A2->JNK inhibits Cinnamtannin_A2->ERK inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Pro_inflammatory_Genes

Figure 2: Postulated modulation of the MAPK signaling pathway by this compound.
Inhibition of Pro-inflammatory Mediators

The activation of NF-κB and MAPK pathways leads to the production of various pro-inflammatory mediators. This compound is expected to reduce the levels of these mediators, including:

  • Pro-inflammatory Cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).

  • Enzymes: Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS), which are responsible for the production of prostaglandins and nitric oxide, respectively.

Quantitative Data on Anti-inflammatory Effects

Table 1: In Vitro Inhibition of Pro-inflammatory Markers by Related Compounds

Compound/ExtractCell LineStimulantMarker InhibitedIC₅₀ / % InhibitionReference
Procyanidin A2RAW 264.7LPSNOIC₅₀: ~40 µM[6]
Procyanidin A2RAW 264.7LPSTNF-αSignificant reduction at 80 µM[6]
Procyanidin A2RAW 264.7LPSIL-6Significant reduction at 80 µM[6]
Cinnamon ExtractRAW 264.7LPSNOIC₅₀: ~50 µg/mL[7][8]
Cinnamon ExtractRAW 264.7LPSTNF-αSignificant reduction at 100 µg/mL[7][8]

Table 2: In Vivo Anti-inflammatory Effects of Related Compounds

Compound/ExtractAnimal ModelAssayDosage% Inhibition of EdemaReference
ProanthocyanidinsRatCarrageenan-induced paw edema10 mg/kg~40%[9]
ProanthocyanidinsMouseCroton oil-induced ear edema40 mg/kg~50%[9]
Cinnamon ExtractRatCarrageenan-induced paw edema200 mg/kg~60%[10]

Detailed Experimental Protocols

The following are detailed, generalized protocols for key in vitro and in vivo assays that can be employed to evaluate the anti-inflammatory properties of this compound.

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol describes the methodology to assess the effect of this compound on the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[11][12][13]

in_vitro_workflow Cell_Culture 1. Culture RAW 264.7 cells Seeding 2. Seed cells in 96-well plates Cell_Culture->Seeding Pretreatment 3. Pre-treat with this compound (various concentrations) for 1 hour Seeding->Pretreatment Stimulation 4. Stimulate with LPS (1 µg/mL) for 24 hours Pretreatment->Stimulation Supernatant_Collection 5. Collect supernatant Stimulation->Supernatant_Collection Analysis 6. Analyze for NO and Cytokines Supernatant_Collection->Analysis NO_Assay Griess Assay for Nitrite (NO) Analysis->NO_Assay Cytokine_Assay ELISA for TNF-α, IL-6, IL-1β Analysis->Cytokine_Assay

Figure 3: Workflow for in vitro anti-inflammatory assay.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO). Incubate for 1 hour.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.

  • Nitric Oxide (NO) Measurement:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent to each well and incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify the nitrite concentration.

  • Cytokine Measurement:

    • Use the remaining supernatant to quantify the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

In Vivo Carrageenan-Induced Paw Edema Model

This in vivo model is a standard method to screen for acute anti-inflammatory activity.[10][14][15][16][17]

in_vivo_workflow Animal_Acclimatization 1. Acclimatize rats/mice Grouping 2. Group animals (Control, this compound, Standard drug) Animal_Acclimatization->Grouping Drug_Administration 3. Administer this compound or vehicle orally Grouping->Drug_Administration Carrageenan_Injection 4. Inject Carrageenan (1%) into the sub-plantar region of the hind paw after 1 hour Drug_Administration->Carrageenan_Injection Paw_Volume_Measurement 5. Measure paw volume at 0, 1, 2, 3, 4, and 5 hours post-injection Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis 6. Calculate % inhibition of edema Paw_Volume_Measurement->Data_Analysis

Figure 4: Workflow for carrageenan-induced paw edema assay.

Materials:

  • Wistar rats or Swiss albino mice

  • This compound

  • Carrageenan (1% w/v in saline)

  • Indomethacin (standard anti-inflammatory drug)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment with free access to food and water.

  • Grouping: Divide the animals into groups (n=6):

    • Group I: Vehicle control (e.g., saline)

    • Group II: this compound (e.g., 10, 20, 40 mg/kg, p.o.)

    • Group III: Indomethacin (10 mg/kg, p.o.)

  • Drug Administration: Administer the respective treatments orally.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume of each animal using a plethysmometer immediately before carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Calculation: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Conclusion and Future Directions

The available evidence, primarily from studies on structurally related A-type procyanidins and cinnamon extracts, strongly suggests that this compound possesses anti-inflammatory properties. The likely mechanisms of action involve the downregulation of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key pro-inflammatory mediators.

However, to fully elucidate the therapeutic potential of this compound, further research is imperative. Future studies should focus on:

  • Direct Quantification: Determining the IC₅₀ values of this compound for the inhibition of TNF-α, IL-6, IL-1β, COX-2, and iNOS in relevant cell models.

  • Mechanism of Action: Conducting detailed molecular studies, such as Western blotting for phosphorylated NF-κB and MAPK components, and reporter gene assays to confirm the direct impact of this compound on these pathways.

  • NLRP3 Inflammasome: Investigating the potential interaction of this compound with the NLRP3 inflammasome, a key player in sterile inflammation.

  • In Vivo Efficacy: Performing comprehensive in vivo studies in various animal models of inflammatory diseases to establish dose-response relationships and therapeutic efficacy.

  • Pharmacokinetics and Bioavailability: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its bioavailability and optimize dosing strategies.

References

Cinnamtannin A2: A Comprehensive Technical Guide on its Role in Glucose Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamtannin A2, a tetrameric A-type proanthocyanidin, has emerged as a promising natural compound with significant potential in the management of hyperglycemia and type 2 diabetes. This technical guide synthesizes the current scientific understanding of this compound's role in glucose metabolism. It delves into the molecular mechanisms, key signaling pathways, and quantitative effects of this compound. Detailed experimental methodologies are provided to facilitate further research and development in this area. The guide also includes visual representations of the signaling cascades and experimental workflows to provide a clear and comprehensive overview for researchers and drug development professionals.

Introduction

This compound is a polyphenol belonging to the proanthocyanidin class of flavonoids. It is a tetramer composed of four (−)-epicatechin units.[1][2] This compound is naturally found in various plant sources, including cinnamon, cocoa, apples, and pine bark.[1][2] Growing evidence suggests that this compound exerts potent anti-diabetic effects by modulating key aspects of glucose homeostasis.[2][3] This document provides an in-depth analysis of its mechanisms of action, focusing on its impact on insulin secretion, insulin signaling, and glucose uptake.

Molecular Mechanisms of Action in Glucose Metabolism

This compound influences glucose metabolism through a multi-pronged approach, impacting various signaling pathways and cellular processes. The primary mechanisms include:

  • Enhancement of Insulin Secretion: this compound has been shown to increase the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that potentiates glucose-dependent insulin release from pancreatic β-cells.[4][5][6][7] This leads to elevated plasma insulin levels, a crucial step in glucose disposal.[4][5][6][7]

  • Activation of the Insulin Signaling Pathway: this compound directly activates the insulin signaling cascade in peripheral tissues like skeletal muscle.[8][9] This involves the phosphorylation and activation of the insulin receptor (IR) and its downstream substrate, insulin receptor substrate-1 (IRS-1).[4][5] The activation of this pathway is critical for mediating insulin's effects on glucose uptake and metabolism.

  • Stimulation of the PI3K/Akt Pathway: Downstream of IRS-1, this compound promotes the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[4] This pathway is a central regulator of glucose metabolism, and its activation by this compound is a key step in promoting the translocation of glucose transporters to the cell surface.

  • Promotion of GLUT4 Translocation: A pivotal action of this compound is the stimulation of glucose transporter type 4 (GLUT4) translocation from intracellular vesicles to the plasma membrane in skeletal muscle cells.[8][9] This process is essential for facilitating the uptake of glucose from the bloodstream into the cells. Studies have shown that this compound is more effective in promoting GLUT4 translocation than other procyanidins.[8][9]

  • Activation of the AMPK Signaling Pathway: Independently of the insulin signaling pathway, this compound also activates AMP-activated protein kinase (AMPK).[8][9] AMPK acts as a cellular energy sensor, and its activation can also trigger GLUT4 translocation, providing an alternative mechanism for enhancing glucose uptake.[8][9]

  • Potential Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B): While direct evidence for this compound is still emerging, related compounds from cinnamon have been shown to inhibit PTP1B.[10][11][12] PTP1B is a negative regulator of the insulin signaling pathway, and its inhibition would lead to enhanced insulin sensitivity.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data from various studies investigating the effects of this compound on glucose metabolism.

Parameter Experimental Model Treatment Result Reference
GLUT4 Translocation Soleus muscle of ICR mice10 μg/kg body weight, single oral administration232% increase compared to control[8]
Plasma GLP-1 Levels Male ICR mice10 μg/kg body weight, oral administrationSignificant increase after 60 minutes[4][7]
Plasma Insulin Levels Male ICR mice10 μg/kg body weight, oral administrationSignificant increase after 60 minutes[4][7]
Insulin Receptor (IRβ) Phosphorylation Soleus muscle of ICR mice10 μg/kg body weight, oral administrationSignificant increase[3]
IRS-1 Phosphorylation Soleus muscle of ICR mice10 μg/kg body weight, oral administrationSignificant increase[3]
Postprandial Hyperglycemia ICR mice (Oral Glucose Tolerance Test)Dose-dependentSuppression of acute hyperglycemia[8][9]

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound

The following diagrams illustrate the key signaling pathways activated by this compound to regulate glucose metabolism.

G cluster_0 Insulin Signaling Pathway Cinnamtannin_A2 This compound IR Insulin Receptor (IR) Cinnamtannin_A2->IR Activates IRS1 IRS-1 IR->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4_translocation GLUT4 Translocation Akt->GLUT4_translocation Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake G cluster_1 AMPK Signaling Pathway Cinnamtannin_A2_AMPK This compound AMPK AMPK Cinnamtannin_A2_AMPK->AMPK Activates GLUT4_translocation_AMPK GLUT4 Translocation AMPK->GLUT4_translocation_AMPK Glucose_Uptake_AMPK Glucose Uptake GLUT4_translocation_AMPK->Glucose_Uptake_AMPK G Animal_Model Animal Model (e.g., ICR mice) Treatment_Group Oral Administration of this compound Animal_Model->Treatment_Group Control_Group Vehicle Control Animal_Model->Control_Group OGTT Oral Glucose Tolerance Test (OGTT) Treatment_Group->OGTT Tissue_Harvesting Tissue Harvesting (e.g., Soleus Muscle) Treatment_Group->Tissue_Harvesting Control_Group->OGTT Control_Group->Tissue_Harvesting Blood_Sampling Blood Sampling (Time course) OGTT->Blood_Sampling Plasma_Analysis Plasma Analysis (Glucose, Insulin, GLP-1) Blood_Sampling->Plasma_Analysis Tissue_Analysis Tissue Analysis (Western Blot for Protein Phosphorylation and GLUT4 Translocation) Tissue_Harvesting->Tissue_Analysis

References

Neuroprotective Effects of Cinnamtannin A2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamtannin A2 (CTA2), a tetrameric A-type proanthocyanidin, has emerged as a promising natural compound with potential neuroprotective properties. This technical guide provides a comprehensive overview of the current understanding of CTA2's neuroprotective effects, focusing on its core mechanisms of action, relevant signaling pathways, and the experimental evidence supporting its potential therapeutic applications in neurodegenerative diseases. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel neuroprotective agents.

Core Mechanisms of Action

This compound exerts its neuroprotective effects through a multi-faceted approach, primarily by modulating key signaling pathways involved in cell survival, antioxidant defense, and neurogenesis.

Enhancement of Adult Hippocampal Neurogenesis

Studies have demonstrated that CTA2 can enhance adult hippocampal neurogenesis, a process crucial for learning and memory. Administration of CTA2 has been shown to significantly increase the number of newly formed neurons in the dentate gyrus of the hippocampus.

Modulation of Pro-Survival Signaling Pathways

CTA2 has been observed to activate the PI3K/Akt/mTORC1 signaling cascade, a critical pathway for promoting cell survival and inhibiting apoptosis. Concurrently, it inactivates the pro-apoptotic transcription factor FoxO3a.

Activation of the Nrf2-Keap1 Antioxidant Pathway

This compound is a potent activator of the Nrf2-Keap1 pathway, a primary cellular defense mechanism against oxidative stress. By inducing the translocation of Nrf2 to the nucleus, CTA2 upregulates the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1), thereby protecting neuronal cells from oxidative damage.

Experimental Evidence and Quantitative Data

The neuroprotective potential of this compound is supported by in vivo and in vitro studies. The following tables summarize the key quantitative findings from a study investigating the effects of CTA2.

In Vivo Study in a Mouse Model

A study was conducted on female Balb/c mice who received daily oral administration of this compound (100 μg/kg) for 10 days.[1][2] The results indicated a significant impact on spatial memory and hippocampal neurogenesis.[1][2]

Table 1: Effects of this compound on Behavioral Tests [1][2]

Behavioral TestParameterVehicle ControlThis compound (100 μg/kg)
Open Field TestTime in CenterTendency to be lowerTendency to be higher
Object Location TestExploration Time (Displaced Object)Significantly lowerSignificantly higher
Novel Object TestPreference IndexNo significant differenceNo significant difference

Table 2: Effect of this compound on Hippocampal Neurogenesis [1][2]

Brain RegionMarkerVehicle ControlThis compound (100 μg/kg)
Dentate GyrusBrdU-labeled cellsBaselineSignificantly increased
CA1 RegionBrdU-labeled cellsNo significant differenceNo significant difference
CA3 RegionBrdU-labeled cellsNo significant differenceNo significant difference

Table 3: Quantitative Analysis of Protein Phosphorylation in Muscle Tissue [3][4]

Data from a study on skeletal muscle wasting, demonstrating CTA2's effect on the Akt/mTORC1 pathway.

ProteinTreatment GroupRelative Phosphorylation Level (Mean ± SD)
Akt Ground-Vehicle1.00 ± 0.21
Ground-A21.52 ± 0.33
Suspension-Vehicle0.85 ± 0.19
Suspension-A21.25 ± 0.28#
4EBP-1 Ground-Vehicle1.00 ± 0.18
Ground-A21.45 ± 0.29
Suspension-Vehicle0.92 ± 0.15
Suspension-A21.18 ± 0.22
FoxO3a (dephosphorylation) Ground-Vehicle1.00 ± 0.15
Ground-A20.95 ± 0.12
Suspension-Vehicle1.85 ± 0.31**
Suspension-A21.35 ± 0.25##

*p<0.05, **p<0.01 vs Ground-Vehicle; #p<0.05, ##p<0.01 vs Suspension-Vehicle

Signaling Pathways

The neuroprotective effects of this compound are mediated by intricate signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

Akt_mTORC1_FoxO3a_Pathway CTA2 This compound PI3K PI3K CTA2->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates FoxO3a FoxO3a Akt->FoxO3a Inhibits Survival Neuronal Survival mTORC1->Survival Apoptosis Apoptosis FoxO3a->Apoptosis

This compound activates the pro-survival Akt/mTORC1 pathway.

Nrf2_Keap1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CTA2 This compound Keap1 Keap1 CTA2->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Releases ARE Antioxidant Response Element Nrf2->ARE Translocates to nucleus and binds HO1 Heme Oxygenase-1 (and other antioxidant enzymes) ARE->HO1 Induces transcription Oxidative_Stress Oxidative Stress HO1->Oxidative_Stress Reduces Neuroprotection Neuroprotection

CTA2 activates the Nrf2-Keap1 antioxidant pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's effects.

Animal Model and Drug Administration
  • Animal Model: Female Balb/c mice (6 weeks old).[1]

  • Drug Administration: this compound was dissolved in 20% glycerol and administered orally at a dose of 100 μg/kg for 10 consecutive days. The control group received the vehicle (20% glycerol) only.[1][2]

Behavioral Testing
  • Open Field Test: To assess locomotor activity and anxiety-like behavior, mice were placed in the center of an open field arena (40 x 40 x 30 cm). The time spent in the central zone (20 x 20 cm) versus the peripheral zone was recorded over a 5-minute period.

  • Object Location Test: This test evaluates spatial memory. Mice were first familiarized with two identical objects in the open field arena. After a retention interval, one object was moved to a novel location. The time spent exploring the object in the novel location versus the familiar location was measured.

  • Novel Object Recognition Test: To assess recognition memory, mice were familiarized with two identical objects. After a retention interval, one object was replaced with a novel object. The time spent exploring the novel object versus the familiar object was recorded.

Immunohistochemistry for Neurogenesis (BrdU Labeling)
  • BrdU Injections: To label dividing cells, mice were intraperitoneally injected with 5-bromo-2'-deoxyuridine (BrdU) at a dose of 50 mg/kg.

  • Tissue Preparation: Mice were transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA). Brains were post-fixed in 4% PFA and then cryoprotected in 30% sucrose. Coronal sections (40 μm) of the hippocampus were prepared using a cryostat.

  • Staining Protocol:

    • Sections were washed in PBS.

    • DNA denaturation was performed by incubating sections in 2N HCl for 30 minutes at 37°C, followed by neutralization in 0.1 M borate buffer.

    • Sections were blocked with a blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.

    • Incubation with a primary antibody against BrdU (e.g., rat anti-BrdU) was carried out overnight at 4°C.

    • After washing, sections were incubated with a fluorescently labeled secondary antibody (e.g., goat anti-rat Alexa Fluor 488) for 2 hours at room temperature.

    • Sections were counterstained with a nuclear marker like DAPI.

  • Quantification: BrdU-positive cells in the subgranular zone of the dentate gyrus were counted using a fluorescence microscope and stereological methods.[3]

Western Blotting for Signaling Proteins
  • Protein Extraction: Tissues (e.g., hippocampus or muscle) were homogenized in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.[3]

  • SDS-PAGE and Transfer: Equal amounts of protein (20-40 μg) were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting:

    • Membranes were blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Membranes were incubated with primary antibodies against total and phosphorylated forms of Akt, mTOR, 4EBP-1, and FoxO3a overnight at 4°C.

    • After washing with TBST, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometric Analysis: Band intensities were quantified using image analysis software (e.g., ImageJ). The ratio of phosphorylated protein to total protein was calculated.[3]

Experimental_Workflow start Start animal_model Animal Model (e.g., Balb/c mice) start->animal_model treatment This compound (100 μg/kg, p.o., 10 days) animal_model->treatment behavioral Behavioral Testing (Open Field, Object Location, Novel Object) treatment->behavioral brdu_injection BrdU Injection (50 mg/kg, i.p.) treatment->brdu_injection analysis Data Analysis (Quantification, Statistics) behavioral->analysis tissue_collection Tissue Collection (Brain, Muscle) brdu_injection->tissue_collection ihc Immunohistochemistry (BrdU Staining) tissue_collection->ihc wb Western Blotting (Akt, mTORC1, FoxO3a) tissue_collection->wb ihc->analysis wb->analysis conclusion Conclusion analysis->conclusion

General experimental workflow for investigating CTA2's effects.

Conclusion

This compound demonstrates significant potential as a neuroprotective agent. Its ability to enhance adult hippocampal neurogenesis and modulate critical pro-survival and antioxidant signaling pathways provides a strong rationale for its further investigation in the context of neurodegenerative diseases. The experimental protocols and quantitative data presented in this guide offer a foundational framework for researchers to design and execute further studies to fully elucidate the therapeutic promise of this compound. Future research should focus on evaluating the efficacy of CTA2 in animal models of specific neurodegenerative disorders, such as Alzheimer's and Parkinson's disease, and on further dissecting the molecular intricacies of its neuroprotective mechanisms.

References

Antiviral activity of Cinnamtannin A2 against specific viruses.

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cinnamtannin A2, a tetrameric A-type proanthocyanidin found in various plants including cinnamon, has garnered interest for its diverse biological activities. This technical guide provides a comprehensive overview of the current, albeit limited, scientific evidence regarding the antiviral activity of this compound and its closely related compounds. While direct experimental data on the antiviral efficacy of this compound remains to be elucidated, studies on structurally similar A-type proanthocyanidins, such as Procyanidin A2, offer valuable insights into its potential mechanisms of action against specific viruses. This document summarizes the available quantitative data for these related compounds, details the experimental protocols utilized in these studies, and presents visual representations of proposed antiviral mechanisms and experimental workflows to guide future research and development efforts.

Introduction

The emergence and re-emergence of viral diseases necessitate a continuous search for novel antiviral agents. Natural products, with their vast structural diversity, represent a promising reservoir for the discovery of new therapeutic leads. This compound, a member of the flavonoid class of polyphenols, is known for its antioxidant and anti-diabetic properties. Its complex tetrameric structure, composed of epicatechin units with A-type linkages, suggests the potential for unique interactions with viral and host cell targets. This guide aims to consolidate the existing research on the antiviral potential of this compound and its analogs, providing a foundational resource for the scientific community.

Quantitative Data on Antiviral Activity of Related Compounds

Direct quantitative data on the antiviral activity of this compound is not yet available in the peer-reviewed literature. However, studies on Procyanidin A2, a structurally related A-type proanthocyanidin dimer, provide the most relevant insights into the potential efficacy of this class of compounds.

CompoundVirusCell LineAssay TypeIC50 / EC50Selectivity Index (SI)Reference
Procyanidin A2Wild-type SARS-CoVVero E6Plaque Reduction Assay29.9 ± 3.3 µM37.35[1]
Procyanidin A2PRRSV (CH-1a strain)Marc-145Cytopathic Effect (CPE) Assay2.2 µg/mL>22.7[2]
Procyanidin A2PRRSV (GD-XH strain)Marc-145Cytopathic Effect (CPE) Assay3.2 µg/mL>15.6[2]
Procyanidin A2PRRSV (GD-HD strain)Marc-145Cytopathic Effect (CPE) Assay2.8 µg/mL>17.9[2]
Cinnamtannin B1Wild-type SARS-CoVVero E6Plaque Reduction AssayInhibitory effect observed, but IC50 not quantifiedNot Determined[1]

Table 1: Summary of Antiviral Activity of Procyanidin A2 and Cinnamtannin B1.

Proposed Mechanisms of Antiviral Action

The precise mechanisms by which this compound may exert antiviral effects are yet to be determined. However, research on related proanthocyanidins suggests potential interference with viral entry and replication.

Inhibition of Viral Entry

Studies on the butanol fraction of Cinnamomi Cortex, which contains procyanidins, suggest an inhibitory effect on viral entry, possibly by interfering with the clathrin-dependent endocytosis pathway.[1] SARS-CoV is known to utilize this pathway for entry into host cells.[1] While Procyanidin A2 itself did not appear to inhibit the internalization of the transferrin receptor (a marker for clathrin-mediated endocytosis), it did up-regulate the expression of the transferrin receptor, suggesting a complex interaction with cellular endocytic machinery.[1]

G cluster_virus_entry Viral Entry Pathway cluster_inhibition Proposed Inhibition by this compound Analogs Virus Virus Host_Cell_Receptor Host Cell Receptor (e.g., ACE2) Clathrin_Coated_Pit Clathrin-Coated Pit Endosome Endosome Viral_RNA_Release Viral RNA Release into Cytoplasm Cinnamtannin_A2_Analog This compound (or Procyanidin A2) Cinnamtannin_A2_Analog->Clathrin_Coated_Pit Potential Interference with Endocytosis

Inhibition of Viral Replication

Procyanidin A2 has been shown to significantly inhibit the viral RNA synthesis, protein expression, and progeny virus production of Porcine reproductive and respiratory syndrome virus (PRRSV) in a dose-dependent manner.[2] This suggests that A-type proanthocyanidins may interfere with intracellular viral replication processes.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the antiviral activity of related proanthocyanidins. These protocols can serve as a template for future investigations into this compound.

Plaque Reduction Assay for SARS-CoV

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).

  • Cell Culture: Vero E6 cells are seeded in 6-well plates and grown to confluence in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

  • Virus Preparation: A stock of wild-type SARS-CoV is diluted to a concentration that produces a countable number of plaques (e.g., 100 plaque-forming units [PFU]/well).

  • Compound Treatment: The virus dilution is mixed with varying concentrations of the test compound (e.g., Procyanidin A2) and incubated for 1 hour at 37°C.

  • Infection: The cell monolayers are washed with phosphate-buffered saline (PBS), and the virus-compound mixture is added to the wells. The plates are incubated for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: After incubation, the inoculum is removed, and the cells are overlaid with a medium containing 1% methylcellulose to restrict virus spread to adjacent cells.

  • Incubation: The plates are incubated for 3-4 days at 37°C in a 5% CO2 incubator until visible plaques are formed.

  • Staining and Counting: The overlay is removed, and the cells are fixed and stained with a solution of crystal violet. The number of plaques in each well is counted, and the IC50 value is calculated from the dose-response curve.[1]

G Start Start Seed_Cells Seed Vero E6 cells in 6-well plates Start->Seed_Cells Prepare_Virus Prepare SARS-CoV dilution Seed_Cells->Prepare_Virus Mix_Virus_Compound Mix virus with varying concentrations of compound Prepare_Virus->Mix_Virus_Compound Infect_Cells Infect cell monolayers Mix_Virus_Compound->Infect_Cells Overlay_Medium Add methylcellulose overlay Infect_Cells->Overlay_Medium Incubate_Plates Incubate for 3-4 days Overlay_Medium->Incubate_Plates Stain_and_Count Stain with crystal violet and count plaques Incubate_Plates->Stain_and_Count Calculate_IC50 Calculate IC50 value Stain_and_Count->Calculate_IC50 End End Calculate_IC50->End

Cytopathic Effect (CPE) Assay for PRRSV

This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).

  • Cell Culture: Marc-145 cells are seeded in 96-well plates.

  • Compound and Virus Addition: The cells are treated with various concentrations of the test compound (e.g., Procyanidin A2) and simultaneously infected with PRRSV at a specific multiplicity of infection (MOI).

  • Incubation: The plates are incubated for a defined period (e.g., 72 hours) at 37°C.

  • Cell Viability Measurement: The cytopathic effect is observed under a microscope, and cell viability is quantified using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read using a microplate reader.

  • Data Analysis: The EC50 (50% effective concentration) is calculated as the concentration of the compound that protects 50% of the cells from virus-induced death. The CC50 (50% cytotoxic concentration) is determined in parallel on uninfected cells to assess the compound's toxicity. The Selectivity Index (SI) is then calculated as CC50/EC50.[2]

Future Directions and Conclusion

The available evidence, primarily from studies on the closely related Procyanidin A2, suggests that this compound holds promise as a potential antiviral agent. Its proposed mechanisms of action, including the inhibition of viral entry and replication, warrant further investigation.

Key areas for future research include:

  • In vitro antiviral screening: Direct evaluation of this compound against a broad spectrum of viruses, including coronaviruses, influenza viruses, and herpesviruses, is essential to determine its specific antiviral activity and to establish its IC50/EC50 values.

  • Mechanism of action studies: Elucidating the precise molecular targets of this compound is crucial. This includes investigating its effects on viral attachment, fusion, uncoating, and the activity of key viral enzymes.

  • In vivo efficacy and safety: Preclinical studies in animal models are necessary to assess the therapeutic potential and safety profile of this compound.

References

Cinnamtannin A2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamtannin A2, a naturally occurring A-type proanthocyanidin, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and key signaling pathways associated with this compound. All quantitative data is presented in structured tables for ease of reference, and detailed methodologies for cited experiments are provided. Furthermore, this guide includes visual representations of the core signaling pathways and experimental workflows using Graphviz (DOT language) to facilitate a deeper understanding of its mechanisms of action.

Physicochemical Properties

This compound is a tetrameric procyanidin composed of four (−)-epicatechin units. Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 86631-38-1[1][2][3][4][5][6][7]
Molecular Formula C₆₀H₅₀O₂₄[2][4][5][7][8][9]
Molecular Weight 1155.02 g/mol [2][4][5][6][8]

Biological Activities and Experimental Protocols

This compound has been shown to exert a range of biological effects, including the enhancement of glucagon-like peptide-1 (GLP-1) and insulin secretion, nephroprotection through the Nrf2-Keap1 pathway, and attenuation of skeletal muscle atrophy. The following sections detail the experimental protocols used to investigate these activities.

Enhancement of GLP-1 and Insulin Secretion in Mice

Oral administration of this compound has been demonstrated to increase plasma GLP-1 and insulin levels, suggesting its potential as a therapeutic agent for hyperglycemia.[2][10]

Experimental Protocol:

  • Animal Model: Male ICR mice.[5]

  • Dosage and Administration: 10 µg/kg of this compound administered orally (p.o.).[3][10][11]

  • Sample Collection: Blood samples are collected 60 minutes after administration.[2][5]

  • Analysis:

    • Plasma GLP-1 and insulin levels are quantified using commercially available ELISA kits.

    • To investigate the downstream effects, the soleus muscle is excised to analyze the activation of the insulin signaling pathway.

  • Western Blot Analysis:

    • Muscle tissue lysates are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes are probed with primary antibodies against phosphorylated insulin receptor β (p-IRβ) and phosphorylated insulin receptor substrate 1 (p-IRS-1).

    • Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.

Nephroprotective Effects via the Nrf2-Keap1 Pathway

This compound has been shown to protect against renal injury by modulating the Nrf2-Keap1 pathway, a key regulator of the cellular antioxidant response.[3]

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats with chronic renal failure induced by 5/6 nephrectomy.[3][12]

  • Dosage and Administration: 10 mg/kg of this compound administered intraperitoneally (i.p.) for 30 days.[3][10][11][12]

  • Analysis:

    • Serum levels of creatinine, blood urea nitrogen (BUN), kidney injury molecule-1 (KIM-1), and neutrophil gelatinase-associated lipocalin (NGAL) are measured to assess kidney function.

    • Oxidative stress markers in kidney tissue are quantified.

    • The expression of proteins in the Nrf2-Keap1 pathway (Nrf2, Keap1, and downstream targets like Heme Oxygenase-1) is determined by Western blot analysis of kidney tissue homogenates.

Attenuation of Skeletal Muscle Disuse Atrophy

Studies have indicated that this compound can mitigate skeletal muscle wasting in mouse models of disuse atrophy.[2]

Experimental Protocol:

  • Animal Model: Male mice subjected to hindlimb suspension to induce disuse atrophy.[2]

  • Dosage and Administration: 25 µg/kg of this compound, dissolved in a vehicle of 20% glycerol in saline, administered daily via oral gavage for 14 days.[2]

  • Analysis:

    • The weight of the soleus and extensor digitorum longus muscles is measured.

    • Muscle fiber size is determined through histological analysis.

    • Protein expression and phosphorylation of key signaling molecules in the PI3K/Akt/FoxO pathway (e.g., p-Akt, p-4EBP1, dephosphorylated FoxO3a) are analyzed by Western blotting of muscle lysates.[2]

    • Urinary catecholamine levels are measured to assess sympathetic nervous system activity.[2]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound are mediated through its interaction with key cellular signaling pathways. The following diagrams illustrate these mechanisms.

GLP1_Insulin_Pathway This compound This compound L-cells (Intestine) L-cells (Intestine) This compound->L-cells (Intestine) stimulates GLP-1 Secretion GLP-1 Secretion L-cells (Intestine)->GLP-1 Secretion Pancreatic β-cells Pancreatic β-cells GLP-1 Secretion->Pancreatic β-cells acts on Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion Insulin Receptor Insulin Receptor Insulin Secretion->Insulin Receptor binds to IRS-1 IRS-1 Insulin Receptor->IRS-1 phosphorylates PI3K/Akt Pathway PI3K/Akt Pathway IRS-1->PI3K/Akt Pathway activates Glucose Uptake Glucose Uptake PI3K/Akt Pathway->Glucose Uptake promotes

Caption: this compound-induced GLP-1 and insulin secretion pathway.

Nrf2_Keap1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 binds & sequesters Ubiquitination Ubiquitination Nrf2->Ubiquitination leads to Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Gene Expression Antioxidant Gene Expression (e.g., HO-1) ARE->Gene Expression activates

Caption: this compound-mediated activation of the Nrf2-Keap1 pathway.

Experimental_Workflow_Muscle_Atrophy Animal Model Mice Induction Hindlimb Suspension (14 days) Animal Model->Induction Treatment Oral Gavage: This compound (25 µg/kg) or Vehicle Induction->Treatment Sample Collection Muscle Tissue (Soleus, EDL) Treatment->Sample Collection Analysis Analysis Sample Collection->Analysis Histology Muscle Fiber Size Analysis->Histology Biochemistry Western Blot (p-Akt, p-4EBP1, FoxO3a) Analysis->Biochemistry Physiology Muscle Weight Analysis->Physiology

Caption: Experimental workflow for the mouse model of disuse muscle atrophy.

References

The Natural Occurrence of Cinnamtannin A2 in Foods: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamtannin A2, a tetrameric A-type proanthocyanidin, is a bioactive polyphenol found in various plant-based foods.[1][2][3] Composed of four (−)-epicatechin units, this complex flavonoid has garnered significant interest within the scientific community for its potential health benefits, including antioxidant, anti-diabetic, and nephroprotective effects.[3] Notably, research has indicated its ability to enhance the secretion of glucagon-like peptide-1 (GLP-1) and insulin, suggesting a role in glucose homeostasis.[1][4] This technical guide provides a comprehensive overview of the natural occurrence of this compound in foods, detailed experimental protocols for its quantification, and an exploration of its known signaling pathways.

Data Presentation: Quantitative Occurrence of this compound in Foods

The concentration of this compound varies significantly across different food sources and is influenced by factors such as cultivar, processing, and the specific part of the plant analyzed. The following table summarizes the available quantitative data for this compound and related A-type procyanidins in select foods. It is important to note that data for this compound is not always distinguished from other procyanidin A-type dimers (Procyanidin A2).

Food SourceSpecific Cultivar/ProductPlant PartConcentration (mg/kg)Reference(s)
Cocoa Native Cocoa BeansBean9 - 13[5]
Roasted Cocoa ProductsBeanSignificantly decreased[3]
Grapes Merlot noirSeeds4.7 ± 1.8
Merlot noirSkins3.2 ± 1.4
Cabernet SauvignonSeeds5.7 ± 2.1
Cabernet SauvignonSkins3.1 ± 1.3
Apples Various CultivarsSkin and FleshData not available

Note: While apples are cited as a significant dietary source of this compound, specific quantitative data for this compound in different apple cultivars was not available in the reviewed literature.[3] Research has focused more on total polyphenol content or other specific flavonoids.[6][7][8][9] Roasting of cocoa beans has been shown to lead to the epimerization and degradation of Procyanidin A2.[5]

Experimental Protocols: Quantification of this compound

The accurate quantification of this compound from complex food matrices requires robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the preferred technique.[10][11][12][13]

Sample Preparation and Extraction

A generic yet effective protocol for the extraction of procyanidins from solid food matrices is as follows:

  • Sample Homogenization : Freeze-dry the food sample (e.g., cocoa beans, grape skins) and grind it into a fine powder to increase the surface area for extraction.

  • Extraction Solvent : Prepare a mixture of acetone, water, and acetic acid. A commonly used ratio is 70:29.5:0.5 (v/v/v).

  • Extraction Procedure :

    • Weigh approximately 1-2 grams of the powdered sample into a centrifuge tube.

    • Add 20 mL of the extraction solvent.

    • Vortex the mixture vigorously for 1 minute.

    • Sonícate the mixture in an ultrasonic bath for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully decant the supernatant into a clean collection tube.

    • Repeat the extraction process on the pellet with another 20 mL of the solvent to ensure complete extraction.

    • Combine the supernatants.

  • Solvent Evaporation and Reconstitution :

    • Evaporate the acetone from the combined supernatant under a stream of nitrogen gas at a temperature not exceeding 40°C.

    • Lyophilize the remaining aqueous extract to obtain a dry powder.

    • Reconstitute the dried extract in a known volume of a solvent compatible with the HPLC mobile phase (e.g., methanol/water mixture) for analysis.[14]

HPLC-MS/MS Analysis
  • Chromatographic System : A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system is required.

  • Stationary Phase : A C18 reversed-phase column is commonly used for the separation of flavonoids.[15] A diol-modified sorbent column can also be effective for separating procyanidin oligomers.

  • Mobile Phase : A binary gradient elution is typically employed.

    • Mobile Phase A: Water with a small percentage of acid (e.g., 0.05% acetic acid or 0.1% formic acid) to improve peak shape.[15]

    • Mobile Phase B: Acetonitrile or methanol.[15]

  • Gradient Elution : A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to a high percentage over 20-30 minutes to elute the more nonpolar compounds, including this compound.

  • Mass Spectrometry Detection :

    • Ionization : Electrospray ionization (ESI) in negative ion mode is highly effective for the analysis of polyphenols.

    • Analysis Mode : Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.[10] Specific precursor-to-product ion transitions for this compound would be determined by infusing a pure standard.

  • Quantification : A calibration curve is constructed using a certified reference standard of this compound at various concentrations. The concentration of this compound in the sample extract is then determined by comparing its peak area to the calibration curve.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound in Promoting Insulin Secretion

This compound has been shown to increase the secretion of GLP-1 and insulin.[1] GLP-1, an incretin hormone, potentiates glucose-stimulated insulin secretion from pancreatic β-cells.[16][17][18] The binding of GLP-1 to its receptor (GLP-1R) activates a cascade of intracellular signaling events. This diagram illustrates the proposed mechanism by which this compound influences this pathway.

CinnamtanninA2_Signaling CTA2 This compound GLP1_Secretion Increased GLP-1 Secretion CTA2->GLP1_Secretion Insulin_Secretion Increased Insulin Secretion CTA2->Insulin_Secretion GLP1R GLP-1 Receptor (Pancreatic β-cell) GLP1_Secretion->GLP1R Binds to Insulin_Signaling Downstream Insulin Signaling Pathway (e.g., Akt/mTORC1) Insulin_Secretion->Insulin_Signaling Initiates AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Catalyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates EPAC Epac2 cAMP->EPAC Activates Insulin_Granules Insulin Granule Exocytosis PKA->Insulin_Granules Promotes EPAC->Insulin_Granules Promotes Insulin_Granules->Insulin_Secretion

Caption: this compound's role in insulin secretion.

Experimental Workflow for this compound Quantification

The following diagram outlines the logical steps involved in the quantification of this compound from a food sample.

Experimental_Workflow Sample Food Sample (e.g., Cocoa, Grapes) Homogenization Freeze-Drying & Grinding Sample->Homogenization Extraction Solvent Extraction (Acetone/Water/Acetic Acid) Homogenization->Extraction Purification Centrifugation & Supernatant Collection Extraction->Purification Concentration Solvent Evaporation & Lyophilization Purification->Concentration Reconstitution Reconstitution in Mobile Phase Concentration->Reconstitution Analysis HPLC-MS/MS Analysis Reconstitution->Analysis Quantification Data Analysis & Quantification Analysis->Quantification

Caption: Workflow for this compound quantification.

Conclusion

This compound is a noteworthy dietary polyphenol with demonstrated bioactive properties. Its natural occurrence is primarily in foods such as cocoa and grapes, with processing methods like roasting significantly impacting its concentration. The quantification of this compound necessitates sophisticated analytical techniques, with HPLC-MS/MS being the method of choice for its sensitivity and selectivity. The emerging understanding of its role in stimulating GLP-1 and insulin secretion highlights its potential as a lead compound in the development of novel therapeutics for metabolic disorders. Further research is warranted to expand the quantitative database of this compound in a wider variety of foods and to fully elucidate its mechanisms of action in human health.

References

Cinnamtannin A2: A Technical Guide to its Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct toxicological studies specifically on Cinnamtannin A2 are not available in the public domain. The information presented in this guide is primarily based on studies of structurally related proanthocyanidin oligomers and proanthocyanidin-rich extracts, particularly from grape seed. While this data provides a valuable preliminary safety assessment, it should be interpreted with caution as the toxicological profile of this compound may differ.

Introduction

This compound is a tetrameric A-type proanthocyanidin found in various plants, including cinnamon.[1] It is composed of four (−)-epicatechin units.[2] Proanthocyanidins, as a class of polyphenolic compounds, are known for their antioxidant and various health-promoting properties.[1][3] Recent research has highlighted the potential therapeutic benefits of this compound, including its role in enhancing insulin secretion and attenuating skeletal muscle wasting.[2][4] As interest in this compound grows within the research and drug development sectors, a thorough understanding of its safety and toxicity profile is crucial.

This technical guide provides a comprehensive overview of the available safety and toxicity data relevant to this compound. Due to the absence of direct studies, this guide synthesizes data from research on proanthocyanidin-rich extracts and related oligomers to build a foundational safety profile.

General Safety and Handling

Material Safety Data Sheets (MSDS) for this compound provide initial guidance on its handling and potential hazards.

GHS Hazard Statements:

  • Harmful if swallowed.[2]

  • Very toxic to aquatic life with long lasting effects.[2]

Handling Precautions:

  • Avoid inhalation, and contact with eyes and skin.[2]

  • Use in a well-ventilated area.[2]

  • Standard personal protective equipment (gloves, safety goggles) is recommended.[2]

Storage:

  • Store in a cool, well-ventilated area, away from direct sunlight and ignition sources.[2]

  • Recommended storage temperature is -20°C.

Toxicological Data (from Structurally Related Compounds)

The following tables summarize quantitative toxicological data from studies on proanthocyanidin-rich extracts, primarily from grape seed. It is important to reiterate that these extracts contain a mixture of proanthocyanidins and are not pure this compound.

Acute Oral Toxicity
Test SubstanceAnimal ModelLD50 (Lethal Dose, 50%)Reference
Proanthocyanidin-rich extract from grape seedsFischer 344 rats> 4 g/kg body weight[5][6]
Procyanidin-rich extract from grape skins and seedsWistar rats> 5 g/kg body weight[7]
Subchronic Oral Toxicity
Test SubstanceAnimal ModelDurationNOAEL (No-Observed-Adverse-Effect Level)Reference
Proanthocyanidin-rich extract from grape seedsFischer 344 rats90 days1410 mg/kg body weight/day (males), 1501 mg/kg body weight/day (females)[5][6]
Genotoxicity
Test SubstanceAssayCell Line / OrganismResultsReference
Proanthocyanidin-rich extract from grape seedsReverse Mutation Test (Ames test)Salmonella typhimuriumNon-mutagenic[5][6]
Proanthocyanidin-rich extract from grape seedsChromosomal Aberration TestChinese Hamster Lung (CHL) cellsNo evidence of mutagenicity[5]
Proanthocyanidin-rich extract from grape seedsMicronucleus TestddY miceNo evidence of mutagenicity[5]
Procyanidin-rich extract from grape skins and seedsBacterial Reverse Mutation TestSalmonella typhimuriumWeakly mutagenic at 5 mg/plate[7]
Procyanidin-rich extract from grape skins and seedsMicronucleus TestWistar ratsNo increase in micronucleated erythrocytes up to 2000 mg/kg[7]
Cytotoxicity

Studies on proanthocyanidins have shown varied cytotoxic effects, which appear to be dependent on the cell type and concentration. Some studies indicate a selective cytotoxicity towards cancer cells with minimal impact on normal cells.[1] For instance, a study on Cinnamtannin B-1, a trimeric proanthocyanidin, demonstrated a dose- and time-dependent reduction in the viability of colon cancer cells with minimal cytotoxicity to normal colon cells.[8] However, at higher concentrations, pro-oxidant effects leading to cytotoxicity have been observed in cardiomyocytes.

Experimental Protocols (from Studies on Proanthocyanidin Extracts)

Acute Oral Toxicity Study
  • Test Substance: Proanthocyanidin-rich extract from grape seeds.

  • Animal Model: Fischer 344 rats.

  • Methodology: The extract was administered orally to fasted rats at doses of 2 g/kg and 4 g/kg body weight. The animals were observed for clinical signs of toxicity and mortality for 14 days. Body weight was recorded periodically.[5]

  • Workflow:

    G A Fasted Fischer 344 Rats B Oral Administration of Grape Seed Extract (2g/kg or 4g/kg) A->B C Observation for 14 Days (Clinical Signs, Mortality) B->C D Body Weight Measurement B->D E Data Analysis C->E D->E

    Workflow for Acute Oral Toxicity Study.

90-Day Subchronic Oral Toxicity Study
  • Test Substance: Proanthocyanidin-rich extract from grape seeds (GSE).

  • Animal Model: Fischer 344 rats.

  • Methodology: GSE was mixed into the diet at concentrations of 0.02%, 0.2%, and 2% (w/w) and fed to rats for 90 days. The control group received the basal diet. Observations included clinical signs, body weight, food and water consumption, hematology, blood chemistry, and urinalysis. At the end of the study, a complete necropsy and histopathological examination of organs were performed.[5]

  • Workflow:

    G A Fischer 344 Rats B Dietary Administration of GSE (0.02%, 0.2%, 2%) for 90 Days A->B C In-life Observations (Clinical Signs, Body Weight, Food/Water Intake) B->C D Terminal Procedures (Hematology, Blood Chemistry, Urinalysis) B->D E Necropsy and Histopathology B->E F Data Analysis and NOAEL Determination D->F E->F

Genotoxicity Assays
  • Reverse Mutation Test (Ames Test):

    • Test Substance: Proanthocyanidin-rich extract from grape seeds.

    • Organism: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli WP2 uvrA.

    • Methodology: The extract was tested with and without metabolic activation (S9 mix) using the pre-incubation method. The number of revertant colonies was counted to assess mutagenic potential. [5]* Chromosomal Aberration Test:

    • Test Substance: Proanthocyanidin-rich extract from grape seeds.

    • Cell Line: Chinese Hamster Lung (CHL) cells.

    • Methodology: Cells were exposed to the extract for short periods with and without metabolic activation, and for a longer period without metabolic activation. Metaphase spreads were prepared and analyzed for chromosomal aberrations. [5]* Micronucleus Test:

    • Test Substance: Proanthocyanidin-rich extract from grape seeds.

    • Animal Model: ddY mice.

    • Methodology: The extract was administered orally to mice. Bone marrow cells were collected at 24, 48, and 72 hours after administration. The frequency of micronucleated polychromatic erythrocytes was determined. [5]

Potential Mechanisms of Action and Signaling Pathways

While direct toxicological pathways for this compound are unknown, studies on its bioactivity provide insights into the signaling pathways it modulates. These pathways could potentially be involved in adverse effects at high concentrations.

PI3K/Akt/mTOR Pathway in Skeletal Muscle

In a study investigating the effect of this compound on disuse muscle atrophy, it was found to activate the PI3K/Akt/mTOR signaling pathway, which is crucial for protein synthesis and muscle hypertrophy. [2]At the same time, it inhibited the catabolic FoxO pathway. [2]While beneficial in this context, dysregulation of the PI3K/Akt/mTOR pathway is implicated in various pathologies.

G Cinnamtannin_A2 This compound PI3K PI3K Cinnamtannin_A2->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates FoxO FoxO Akt->FoxO Inhibits Protein_Synthesis Protein Synthesis (Muscle Hypertrophy) mTOR->Protein_Synthesis Promotes Proteolysis Proteolysis (Muscle Atrophy) FoxO->Proteolysis Promotes

This compound's modulation of the PI3K/Akt/mTOR pathway.
Insulin Signaling Pathway

This compound has been shown to increase the secretion of insulin and glucagon-like peptide-1 (GLP-1). [4]It also promotes the phosphorylation of the insulin receptor (IR) and insulin receptor substrate-1 (IRS-1), key components of the insulin signaling pathway. [4]

G Cinnamtannin_A2 This compound GLP1_Secretion GLP-1 Secretion Cinnamtannin_A2->GLP1_Secretion Increases Insulin_Secretion Insulin Secretion Cinnamtannin_A2->Insulin_Secretion Increases IR Insulin Receptor (IR) Insulin_Secretion->IR Activates IRS1 IRS-1 IR->IRS1 Phosphorylates Downstream_Signaling Downstream Signaling (Glucose Uptake) IRS1->Downstream_Signaling Activates

This compound's influence on the insulin signaling pathway.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Specific ADME data for this compound is not available. However, studies on proanthocyanidin oligomers suggest that their bioavailability is generally low and decreases with an increasing degree of polymerization. [9]It is believed that larger oligomers like tetramers may not be readily absorbed in the small intestine and could be metabolized by the gut microbiota in the colon. [10]

Conclusion and Future Directions

The available data, primarily from studies on proanthocyanidin-rich extracts, suggests a low order of acute and subchronic oral toxicity for compounds structurally related to this compound. Genotoxicity assays on these extracts have also been largely negative. However, the complete absence of toxicological studies on pure this compound represents a significant data gap.

For drug development professionals, it is imperative to conduct a full battery of toxicological tests on this compound to establish its safety profile definitively. This should include studies on acute, subchronic, and chronic toxicity, as well as genotoxicity, carcinogenicity, and reproductive and developmental toxicity. Furthermore, a thorough investigation of its ADME properties is essential for understanding its pharmacokinetic and potential toxicokinetic behavior.

Researchers and scientists should be mindful of the potential for dose-dependent effects, as indicated by in vitro cytotoxicity studies on related compounds. While this compound shows promise in various therapeutic areas, a comprehensive safety assessment is a prerequisite for its advancement as a potential drug candidate.

References

Navigating the Challenges in Understanding Cinnamtannin A2: A Technical Guide to its Pharmacokinetics and Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive technical guide released today sheds light on the complex pharmacokinetics and bioavailability of Cinnamtannin A2, a tetrameric A-type procyanidin with demonstrated therapeutic potential. This in-depth resource, tailored for researchers, scientists, and drug development professionals, consolidates the current understanding of this compound's journey through the body, highlighting significant research gaps and methodological challenges that have, until now, limited its clinical translation.

This compound, a polyphenol found in various plants, has garnered interest for its potential health benefits. However, its large molecular size and complex structure present considerable hurdles to its absorption and systemic availability. This guide provides a critical analysis of the existing, though limited, data and offers a framework for future investigation.

The Absorption and Bioavailability Challenge

Direct quantitative pharmacokinetic data for this compound is notably scarce in the current scientific literature. The prevailing evidence, drawn from studies on procyanidin oligomers, strongly suggests that the systemic bioavailability of intact this compound is exceedingly low. Procyanidins with a degree of polymerization greater than four are generally not absorbed in their intact form. While some in vitro studies using Caco-2 cell monolayers suggest that tetramers may be transported at very low rates, in vivo evidence is lacking.

The primary barrier to the absorption of this compound is its molecular size, which restricts its passage through the intestinal epithelium. The majority of ingested this compound is expected to transit to the colon.

The Central Role of Gut Microbiota in Metabolism

The metabolic fate of this compound is intrinsically linked to the gut microbiome. In the colon, this complex procyanidin is extensively metabolized by microbial enzymes into smaller, more readily absorbable phenolic acids. While the specific metabolic pathway for this compound has not been fully elucidated, it is hypothesized to undergo depolymerization into its constituent (-)-epicatechin units, which are then further catabolized.

Key microbial metabolites identified from the breakdown of procyanidin dimers, which likely share a metabolic fate with tetramers, include:

  • 2-(3,4-dihydroxyphenyl)acetic acid

  • 5-(3,4-dihydroxyphenyl)-γ-valerolactone

  • Smaller phenolic acids

These metabolites are absorbed into the systemic circulation and are believed to be responsible for many of the biological activities attributed to procyanidin consumption.

cluster_gastrointestinal_tract Gastrointestinal Tract cluster_metabolism Microbial Metabolism in the Colon cluster_absorption_distribution Absorption and Distribution cluster_excretion Excretion cinnamtannin_a2 This compound (Oral Administration) stomach Stomach (Minimal Degradation) cinnamtannin_a2->stomach Ingestion small_intestine Small Intestine (Limited Absorption of Intact Molecule) stomach->small_intestine colon Colon (Extensive Microbial Metabolism) small_intestine->colon Transit of Unabsorbed this compound gut_microbiota Gut Microbiota feces Feces colon->feces Elimination of Unabsorbed Material epicatechin (-)-Epicatechin Monomers gut_microbiota->epicatechin Depolymerization phenolic_acids Smaller Phenolic Acids (e.g., Phenylvalerolactones, Phenylacetic Acids) epicatechin->phenolic_acids Catabolism systemic_circulation Systemic Circulation phenolic_acids->systemic_circulation Absorption target_tissues Target Tissues systemic_circulation->target_tissues Distribution urine Urine systemic_circulation->urine Renal Clearance

Caption: Hypothetical metabolic pathway of this compound.

Quantitative Data on Procyanidin Oligomers

Due to the absence of specific pharmacokinetic data for this compound, the following table summarizes available data for procyanidin dimers, which provides a valuable reference point for understanding the behavior of smaller procyanidin oligomers.

ParameterProcyanidin Dimer (B2)NotesReference
Cmax Not consistently detected in plasma in its intact formPlasma levels of intact dimers are often below the limit of quantification.General observation from multiple studies
Tmax ~1-2 hours for metabolitesThe peak plasma concentration of microbial metabolites is observed.General observation from multiple studies
Bioavailability Very low (<1%)Bioavailability of the intact dimer is extremely limited.General observation from multiple studies
Major Metabolites Phenylvalerolactones, Phenylacetic acidsThese smaller phenolic compounds are the primary forms detected in circulation.[1]

Experimental Protocols: A Framework for Future Research

Effective investigation of this compound pharmacokinetics requires robust experimental designs. The following outlines a general protocol for in vivo studies in rodent models, which can be adapted for specific research questions.

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used models.

Dosing and Administration:

  • Compound Preparation: this compound should be dissolved in a suitable vehicle, such as a solution of 20% glycerol in saline, to ensure stability and bioavailability.

  • Administration Route: Oral gavage is the most relevant route for studying dietary compounds.

  • Dose Selection: Dose levels should be selected based on previous in vivo efficacy studies, with doses ranging from µg/kg to mg/kg.

Sample Collection:

  • Blood Sampling: Serial blood samples should be collected at multiple time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration to capture the absorption and elimination phases.

  • Tissue Distribution: At the terminal time point, various tissues (e.g., liver, kidney, intestine, and target tissues) should be collected to assess distribution.

  • Urine and Feces Collection: Samples should be collected over a 24 or 48-hour period to evaluate excretion pathways.

cluster_pre_administration Pre-Administration cluster_administration Administration cluster_sample_collection Sample Collection cluster_sample_processing_analysis Sample Processing and Analysis cluster_data_analysis Data Analysis animal_model Animal Model Selection (e.g., Rats, Mice) acclimatization Acclimatization Period animal_model->acclimatization fasting Fasting (optional, to standardize gut content) acclimatization->fasting compound_prep This compound Preparation in Vehicle fasting->compound_prep oral_gavage Oral Gavage Administration compound_prep->oral_gavage blood_sampling Serial Blood Sampling (various time points) oral_gavage->blood_sampling urine_feces_collection Urine and Feces Collection oral_gavage->urine_feces_collection tissue_harvesting Tissue Harvesting (terminal) blood_sampling->tissue_harvesting plasma_separation Plasma Separation blood_sampling->plasma_separation extraction Extraction of Analytes urine_feces_collection->extraction tissue_homogenization Tissue Homogenization tissue_harvesting->tissue_homogenization plasma_separation->extraction tissue_homogenization->extraction lc_ms_ms LC-MS/MS Analysis extraction->lc_ms_ms pk_modeling Pharmacokinetic Modeling (Cmax, Tmax, AUC, etc.) lc_ms_ms->pk_modeling metabolite_identification Metabolite Identification lc_ms_ms->metabolite_identification

Caption: Experimental workflow for pharmacokinetic studies.

Analytical Methodologies: The Quantification Hurdle

The quantification of this compound and its metabolites in biological matrices is a significant analytical challenge. The low plasma concentrations of the parent compound and the complexity of the metabolic profile necessitate highly sensitive and specific analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the analysis of procyanidins and their metabolites.

  • Sample Preparation: Solid-phase extraction (SPE) is often required to clean up and concentrate the analytes from complex biological matrices like plasma and urine.

  • Chromatographic Separation: Reversed-phase liquid chromatography is typically used to separate the various procyanidin oligomers and their metabolites.

  • Mass Spectrometric Detection: Tandem mass spectrometry provides the selectivity and sensitivity needed to detect and quantify the low levels of these compounds. However, a major limitation is the lack of commercially available analytical standards for this compound and its specific metabolites, which hinders accurate quantification. Furthermore, the sensitivity of current LC-MS/MS methods is often insufficient to detect procyanidins larger than trimers in biological samples.

Future Directions and Conclusion

The therapeutic potential of this compound can only be fully realized through a more comprehensive understanding of its pharmacokinetic profile. This technical guide underscores the critical need for further research in several key areas:

  • Development of sensitive and validated analytical methods for the quantification of intact this compound and its primary metabolites in biological fluids.

  • In-depth in vivo pharmacokinetic studies to determine key parameters such as Cmax, Tmax, AUC, and elimination half-life of both the parent compound and its major metabolites.

  • Thorough investigation of the metabolic pathways mediated by the gut microbiota to identify the full spectrum of bioactive metabolites.

  • Human intervention studies to confirm the findings from preclinical models and to assess the bioavailability and metabolism of this compound in a clinical setting.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Cinnamtannin A2 from Cinnamon Bark

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamtannin A2, an A-type proanthocyanidin tetramer found in cinnamon bark (Cinnamomum sp.), has garnered significant interest within the scientific community for its potential therapeutic applications.[1] This complex polyphenol exhibits a range of biological activities, including antioxidant, anti-inflammatory, and insulin-mimetic properties.[2][3][4][5] These attributes make this compound a compelling candidate for further investigation in drug discovery and development, particularly in the context of metabolic and inflammatory diseases.

These application notes provide a comprehensive overview of the methodologies for the extraction and purification of this compound from cinnamon bark, tailored for research and development purposes. The protocols outlined below are based on established techniques for the isolation of A-type proanthocyanidins from plant matrices.

Data Presentation

The following table summarizes the anticipated yields and purity at various stages of the extraction and purification process. These values are estimates based on typical recoveries of proanthocyanidin oligomers from plant materials and may vary depending on the specific batch of cinnamon bark and laboratory conditions.

StageProductStarting Material (g)Yield (g)Yield (%)Purity (%)
1Crude Proanthocyanidin Extract1000505.0~10-20
2Enriched A-type Proanthocyanidin Fraction50510.0 (from crude)~40-60
3Purified this compound50.051.0 (from enriched)>95

Experimental Protocols

Extraction of Crude Proanthocyanidins

This protocol describes the initial extraction of a crude proanthocyanidin fraction from dried cinnamon bark.

Materials:

  • Dried cinnamon bark, finely ground

  • Acetone

  • Distilled water

  • Rotary evaporator

  • Freeze-dryer

Procedure:

  • Macerate 1 kg of finely ground cinnamon bark powder in 5 L of 80% aqueous acetone at room temperature for 48 hours with occasional stirring.

  • Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to remove the acetone.

  • Freeze-dry the resulting aqueous extract to obtain the crude proanthocyanidin powder.

  • Store the crude extract at -20°C in a desiccated environment.

Enrichment of A-type Proanthocyanidins by Counter-Current Chromatography (CCC)

This protocol outlines the fractionation of the crude extract to enrich for A-type proanthocyanidins using High-Speed Counter-Current Chromatography (HSCCC).

Materials:

  • Crude proanthocyanidin extract

  • n-Hexane

  • Ethyl acetate

  • Methanol

  • Water

  • High-Speed Counter-Current Chromatography (HSCCC) system

Procedure:

  • Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water (1:5:1:5, v/v/v/v).

  • Equilibrate the HSCCC column with the stationary phase (upper phase).

  • Dissolve the crude proanthocyanidin extract in a mixture of the upper and lower phases (1:1).

  • Inject the sample into the HSCCC system and elute with the mobile phase (lower phase) at a flow rate of 2.0 mL/min, while rotating at 800 rpm.

  • Monitor the effluent at 280 nm and collect fractions based on the chromatogram.

  • Combine the fractions containing the A-type proanthocyanidin oligomers, as determined by preliminary analysis (e.g., TLC or analytical HPLC).

  • Evaporate the solvent from the combined fractions under reduced pressure and freeze-dry to obtain the enriched fraction.

Purification of this compound by Preparative High-Performance Liquid Chromatography (HPLC)

This protocol details the final purification of this compound from the enriched fraction using preparative HPLC.

Materials:

  • Enriched A-type proanthocyanidin fraction

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

  • Preparative HPLC system with a C18 column

Procedure:

  • Prepare the mobile phases: Phase A (water with 0.1% formic acid) and Phase B (acetonitrile with 0.1% formic acid).

  • Dissolve the enriched A-type proanthocyanidin fraction in the initial mobile phase composition.

  • Inject the sample onto a preparative C18 HPLC column (e.g., 250 x 21.2 mm, 5 µm).

  • Elute with a linear gradient of acetonitrile (e.g., 10-40% B over 60 minutes) at a flow rate of 15 mL/min.

  • Monitor the elution at 280 nm and collect the peak corresponding to this compound. The retention time will need to be determined using an analytical standard if available, or by subsequent structural elucidation.

  • Combine the fractions containing pure this compound.

  • Remove the solvent by rotary evaporation and freeze-drying.

  • Confirm the purity of the final product using analytical HPLC and its identity by mass spectrometry and NMR spectroscopy.

Visualizations

Experimental Workflow

G start Cinnamon Bark Powder extraction Maceration with 80% Acetone start->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration freeze_drying1 Freeze-Drying concentration->freeze_drying1 crude_extract Crude Proanthocyanidin Extract freeze_drying1->crude_extract ccc Counter-Current Chromatography (CCC) crude_extract->ccc fraction_collection1 Fraction Collection ccc->fraction_collection1 freeze_drying2 Freeze-Drying fraction_collection1->freeze_drying2 enriched_fraction Enriched A-type Proanthocyanidin Fraction freeze_drying2->enriched_fraction prep_hplc Preparative HPLC enriched_fraction->prep_hplc fraction_collection2 Fraction Collection prep_hplc->fraction_collection2 freeze_drying3 Freeze-Drying fraction_collection2->freeze_drying3 pure_cinnamtannin_a2 Purified this compound freeze_drying3->pure_cinnamtannin_a2

Caption: Workflow for this compound Extraction and Purification.

Signaling Pathways of this compound

G cluster_insulin Insulin Signaling Pathway cluster_inflammation Anti-inflammatory Pathway cinnamtannin_a2_insulin This compound glp1 ↑ GLP-1 Secretion cinnamtannin_a2_insulin->glp1 insulin_secretion ↑ Insulin Secretion glp1->insulin_secretion insulin_receptor Insulin Receptor insulin_secretion->insulin_receptor irs1 IRS-1 insulin_receptor->irs1 pi3k PI3K irs1->pi3k akt Akt pi3k->akt glut4 GLUT4 Translocation akt->glut4 glucose_uptake ↑ Glucose Uptake glut4->glucose_uptake cinnamtannin_a2_inflammation This compound tlr2_tlr4 TLR2/TLR4 cinnamtannin_a2_inflammation->tlr2_tlr4 myd88 MyD88 tlr2_tlr4->myd88 traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 nf_kb NF-κB tak1->nf_kb inflammatory_cytokines ↓ Inflammatory Cytokines (e.g., IL-6, TNF-α) nf_kb->inflammatory_cytokines

Caption: this compound Signaling Pathways.

References

Application Notes and Protocols for the Quantification of Cinnamtannin A2 by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamtannin A2, a tetrameric A-type proanthocyanidin, is a polyphenolic compound found in various plants, including cinnamon species. It has garnered significant interest in the scientific community due to its potential therapeutic properties, including antioxidant and anti-diabetic effects. Accurate and precise quantification of this compound in plant extracts, formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for this purpose. This document provides detailed application notes and protocols for the quantification of this compound using HPLC.

Quantitative Data Summary

Two distinct HPLC methods for the quantification of this compound are summarized below. Method 1 utilizes UV detection, which is common in many laboratories, while Method 2 employs electrochemical detection (ECD) for potentially higher sensitivity in specific applications.

ParameterMethod 1: HPLC-UVMethod 2: HPLC-ECD
Column Phenominex® Luna 5u HilicInertsil ODS-4 (250 x 3.0 mm ID, 5 µm)[1]
Mobile Phase Acetonitrile and 2% Acetic Acid (Gradient)[2][3]24 mM acetate-citrate buffer (pH 3.5) - Acetonitrile (100/14.1 v/v)[1]
Flow Rate 1 mL/min[2][3]0.3 ml/min[1]
Detection UV at 280 nm[2][3]Electrochemical Detector (ECD) at 500 mV[1]
Column Temperature Not Specified35°C[1]
Injection Volume Not Specified20 µl[1]
Retention Time Within 7 min[2][3]Not Specified
Linearity Range 7.7 - 250 µg/mL[2][3]Not Specified
Correlation Coefficient (r²) ≥ 0.9999[2][3]Not Specified
Limit of Detection (LOD) 1.25 µg/mL[2][3]Not Specified
Limit of Quantification (LOQ) 2.50 µg/mL[2][3]Not Specified
Recovery 96-98%[2][3]Not Specified
Precision (RSD) < 5%[2][3]Not Specified

Experimental Protocols

Method 1: Validated HPLC-UV Method for Proanthocyanidin A2 (this compound)

This protocol is based on a validated method for the quantification of Proanthocyanidin A2 in Pometia pinnata leaf extracts.[2][3]

1. Materials and Reagents

  • This compound reference standard (purity ≥ 95%)

  • Acetonitrile (HPLC grade)

  • Acetic acid (analytical grade)

  • Ultrapure water

  • Methanol (for extraction, HPLC grade)

  • Sample containing this compound (e.g., plant extract)

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, pump, autosampler, and column oven.

  • Phenominex® Luna 5u Hilic column.

  • Data acquisition and processing software.

3. Chromatographic Conditions

  • Column: Phenominex® Luna 5u Hilic

  • Mobile Phase A: 2% Acetic Acid in Ultrapure Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-4 min: 95% B

    • 5-9 min: 90% B

    • 10-14 min: 20% B

  • Flow Rate: 1 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL (typical, can be optimized)

4. Preparation of Standard Solutions

  • Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to obtain the desired concentration.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the linearity range (e.g., 7.7, 15.6, 31.25, 62.5, 125, and 250 µg/mL).

5. Sample Preparation

  • Extraction: A suitable extraction method, such as microwave-assisted extraction (MAE) with methanol, can be employed for solid samples like plant material.[2][3] The optimal extraction procedure should be validated for the specific sample matrix.

  • Filtration: Filter the final extract through a 0.45 µm syringe filter before injection into the HPLC system to remove particulate matter.

6. Analysis Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject the standard solutions in increasing order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • After each run, an appropriate column wash and re-equilibration should be performed.

7. Data Analysis

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Method 2: HPLC with Electrochemical Detection (HPLC-ECD)

This protocol is adapted from a study on the effects of this compound in a biological model.[1]

1. Materials and Reagents

  • This compound reference standard

  • Acetate-citrate buffer components

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Sample in a suitable matrix (e.g., urine, plasma)

2. Instrumentation

  • HPLC system with a quaternary pump, degasser, thermostatted column compartment, and autosampler.

  • Electrochemical detector (ECD).

  • Inertsil ODS-4 column (250 x 3.0 mm ID, 5 µm).

  • Data acquisition and processing software.

3. Chromatographic Conditions

  • Column: Inertsil ODS-4 (250 x 3.0 mm ID, 5 µm)

  • Column Temperature: 35°C

  • Mobile Phase: Isocratic mixture of 24 mM acetate-citrate buffer (pH 3.5) and Acetonitrile in a ratio of 100:14.1 (v/v).

  • Flow Rate: 0.3 mL/min

  • Detection: ECD at an applied potential of 500 mV.

  • Injection Volume: 20 µL

4. Preparation of Standard and Sample Solutions

  • Follow similar procedures as in Method 1 for the preparation of standard solutions, using the mobile phase as the diluent.

  • Sample preparation for biological matrices may require additional steps such as protein precipitation or solid-phase extraction to remove interferences. This must be optimized for the specific matrix.

5. Analysis and Data Processing

  • The analysis and data processing steps are analogous to those described in Method 1, with the detector signal being an electrical current instead of UV absorbance.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Collection Extraction Extraction of this compound Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection Injection into HPLC Filtration->Injection Standard Reference Standard Weighing Stock Stock Solution Preparation Standard->Stock Dilution Working Standard Dilutions Stock->Dilution Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV or ECD) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Calibration Calibration Curve Construction Chromatogram->Calibration Quantification Quantification of this compound Chromatogram->Quantification Calibration->Quantification

Caption: Experimental workflow for HPLC quantification of this compound.

HPLC_System Solvent Mobile Phase (Solvent Reservoir) Pump Pump Solvent->Pump Injector Injector Pump->Injector Column HPLC Column Injector->Column Detector Detector (UV or ECD) Column->Detector DataSystem Data Acquisition System Detector->DataSystem Waste Waste Detector->Waste

Caption: Key components of a High-Performance Liquid Chromatography (HPLC) system.

References

Application Notes and Protocols: Cinnamtannin A2 Synthesis and Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamtannin A2 is a tetrameric A-type proanthocyanidin found in various plants, including cinnamon, cocoa, and apples.[1] It has garnered significant interest in the scientific community due to its diverse biological activities, including antioxidant, anti-diabetic, and nephroprotective effects.[1] Notably, this compound has been shown to enhance glucagon-like peptide-1 (GLP-1) and insulin secretion, suggesting its potential as a therapeutic agent for metabolic disorders.[2][3][4] This document provides detailed protocols for the chemical synthesis of this compound and outlines common derivatization techniques to facilitate further research and drug development efforts.

Synthesis of this compound

The total synthesis of this compound can be achieved through a convergent strategy involving the Lewis acid-mediated condensation of a dimeric epicatechin electrophile and a dimeric epicatechin nucleophile. The following protocol is based on the successful synthesis reported in the literature.[5]

Experimental Workflow for this compound Synthesis

G cluster_electrophile Preparation of Dimeric Epicatechin Electrophile cluster_nucleophile Preparation of Dimeric Epicatechin Nucleophile cluster_condensation Final Condensation and Deprotection start_E Protected Epicatechin Monomer self_condensation Zn(OTf)2-mediated Self-Condensation start_E->self_condensation electrophile Dimeric Epicatechin Electrophile self_condensation->electrophile condensation Lewis Acid-Mediated Condensation (Zn(OTf)2) electrophile->condensation start_N Dimeric Epicatechin Electrophile reduction Reduction of C-4'' alkoxy group (e.g., with Et3SiH, BF3·OEt2) start_N->reduction nucleophile Dimeric Epicatechin Nucleophile reduction->nucleophile nucleophile->condensation deprotection Global Deprotection condensation->deprotection cinnamtannin_A2 This compound deprotection->cinnamtannin_A2

Figure 1: Synthetic workflow for this compound.
Protocols

1. Preparation of Dimeric Epicatechin Electrophile

The dimeric epicatechin electrophile is synthesized via a Lewis acid-mediated self-condensation of a protected epicatechin monomer. Zinc triflate (Zn(OTf)₂) has been shown to be an effective catalyst for this transformation.[6][7]

  • Materials: Protected (-)-epicatechin, Zn(OTf)₂, anhydrous dichloromethane (DCM).

  • Procedure:

    • Dissolve the protected (-)-epicatechin monomer in anhydrous DCM under an inert atmosphere (e.g., argon).

    • Add Zn(OTf)₂ (e.g., 0.8 equivalents) to the solution at room temperature.[7]

    • Stir the reaction mixture for the appropriate time (e.g., 24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[7]

    • Upon completion, quench the reaction with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the dimeric epicatechin electrophile.

2. Preparation of Dimeric Epicatechin Nucleophile

The dimeric epicatechin nucleophile is prepared by the reduction of the C-4'' alkoxy group of the dimeric epicatechin electrophile.[5]

  • Materials: Dimeric epicatechin electrophile, triethylsilane (Et₃SiH), boron trifluoride diethyl etherate (BF₃·OEt₂), anhydrous DCM.

  • Procedure:

    • Dissolve the dimeric epicatechin electrophile in anhydrous DCM under an inert atmosphere.

    • Cool the solution to a low temperature (e.g., -40 °C).

    • Add Et₃SiH and BF₃·OEt₂ to the cooled solution.

    • Stir the reaction mixture at the low temperature, monitoring by TLC.

    • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

    • Allow the mixture to warm to room temperature and extract with an organic solvent.

    • Wash the combined organic layers, dry, and concentrate.

    • Purify the crude product by column chromatography to yield the dimeric epicatechin nucleophile.

3. Synthesis of this compound via Condensation

The final step involves the equimolar condensation of the dimeric electrophile and nucleophile, followed by the removal of all protecting groups.[5]

  • Materials: Dimeric epicatechin electrophile, dimeric epicatechin nucleophile, Zn(OTf)₂, anhydrous DCM, deprotection reagents (e.g., Pd(OH)₂/C, H₂).

  • Procedure:

    • Dissolve equimolar amounts of the dimeric epicatechin electrophile and nucleophile in anhydrous DCM under an inert atmosphere.

    • Add Zn(OTf)₂ as the catalyst.

    • Stir the reaction at room temperature until completion as monitored by TLC.

    • Work up the reaction as described in the previous steps and purify the protected this compound by column chromatography.

    • Dissolve the purified protected tetramer in a suitable solvent (e.g., methanol/ethyl acetate).

    • Perform global deprotection, for example, by catalytic hydrogenation using Pd(OH)₂/C under a hydrogen atmosphere.

    • Filter the catalyst and concentrate the solvent to yield this compound.

    • Purify the final product by preparative high-performance liquid chromatography (HPLC).

Quantitative Data
StepProductCatalyst/ReagentsYield
1Dimeric Epicatechin ElectrophileZn(OTf)₂Good
2Dimeric Epicatechin NucleophileEt₃SiH, BF₃·OEt₂Moderate
3This compoundZn(OTf)₂, Pd(OH)₂/C, H₂Good

Note: Specific yields are often dependent on the exact protecting groups used and reaction scale. Refer to the primary literature for detailed yield information.

Derivatization of this compound

Derivatization of this compound can be employed to modify its physicochemical properties, such as solubility and bioavailability, and to explore structure-activity relationships. Common derivatization strategies for polyphenols include acylation (acetylation and esterification).

Acetylation

Acetylation of the free hydroxyl groups can increase the lipophilicity of this compound.

  • Materials: this compound, acetic anhydride, pyridine or a solid acid catalyst (e.g., VOSO₄).

  • Protocol (Pyridine method):

    • Dissolve this compound in anhydrous pyridine.

    • Add acetic anhydride in excess.

    • Stir the mixture at room temperature for several hours to overnight.

    • Pour the reaction mixture into ice-water and extract the acetylated product with an organic solvent.

    • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic layer and concentrate to obtain the acetylated this compound.

  • Protocol (Solvent-free VOSO₄ method):

    • Mix this compound with a stoichiometric amount of acetic anhydride.

    • Add a catalytic amount of VOSO₄·5H₂O (e.g., 1 mol%).[8]

    • Stir the solvent-free mixture at room temperature for 24 hours.[8]

    • Dilute the mixture with an organic solvent and wash with water to remove the catalyst.

    • Dry and concentrate the organic phase to yield the acetylated product.

Esterification with Fatty Acids

Enzymatic esterification with fatty acids can enhance the incorporation of this compound into lipid-based formulations.

  • Materials: this compound, fatty acid (e.g., lauric acid, palmitic acid), Novozym 435 (immobilized lipase), tert-butanol, molecular sieves (4Å).

  • Protocol:

    • Dissolve this compound and the fatty acid in tert-butanol.

    • Add Novozym 435 lipase to the solution.[9]

    • Incubate the reaction at a controlled temperature (e.g., 55-60 °C) with shaking.[9]

    • After a few hours (e.g., 5 hours), add activated molecular sieves to remove the water produced during the reaction.[9]

    • Continue the reaction for an extended period (e.g., 96 hours).[9]

    • Filter off the enzyme and molecular sieves.

    • Concentrate the solvent and purify the resulting ester by chromatography.

Signaling Pathways Modulated by this compound

Insulin Secretion and GLP-1 Pathway

This compound has been demonstrated to increase the secretion of GLP-1 and insulin, which is beneficial for glucose homeostasis.[2][3][4] The proposed mechanism involves the activation of the insulin signaling pathway.

G cinnamtannin This compound l_cells Intestinal L-cells cinnamtannin->l_cells stimulates glp1 GLP-1 Secretion l_cells->glp1 pancreas Pancreatic β-cells glp1->pancreas stimulates insulin Insulin Secretion pancreas->insulin muscle Soleus Muscle insulin->muscle acts on insulin_receptor Insulin Receptor (IR) muscle->insulin_receptor activates irs1 Insulin Receptor Substrate-1 (IRS-1) insulin_receptor->irs1 phosphorylates glucose_uptake Improved Glucose Homeostasis irs1->glucose_uptake leads to

Figure 2: this compound's effect on GLP-1 and insulin secretion.
Nrf2-Keap1 Antioxidant Pathway

This compound exhibits nephroprotective effects, which are attributed to its ability to modulate the Nrf2-Keap1 pathway, a key regulator of cellular antioxidant responses.

G cinnamtannin This compound keap1_nrf2_complex Keap1-Nrf2 Complex cinnamtannin->keap1_nrf2_complex promotes dissociation oxidative_stress Oxidative Stress oxidative_stress->keap1_nrf2_complex induces conformational change in Keap1 nrf2 Nrf2 keap1_nrf2_complex->nrf2 releases nucleus Nucleus nrf2->nucleus translocates to are Antioxidant Response Element (ARE) nucleus->are binds to antioxidant_genes Expression of Antioxidant Genes (e.g., HO-1, NQO1) are->antioxidant_genes activates transcription of cellular_protection Cellular Protection (Nephroprotection) antioxidant_genes->cellular_protection

Figure 3: this compound's activation of the Nrf2-Keap1 pathway.

Conclusion

The synthetic and derivatization protocols provided herein offer a foundation for the laboratory-scale production and modification of this compound. These methods will enable researchers to generate sufficient quantities of this promising natural product and its analogues for in-depth biological evaluation. The elucidation of its interactions with key signaling pathways, such as the insulin/GLP-1 and Nrf2-Keap1 pathways, underscores its potential for the development of novel therapeutics for metabolic and oxidative stress-related diseases. Further investigation into the structure-activity relationships of this compound derivatives is warranted to optimize their therapeutic efficacy.

References

Application Notes and Protocols for Cinnamtannin A2 Administration in Mice Models

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the administration of Cinnamtannin A2 to mice, targeting researchers in pharmacology, physiology, and drug development. The protocols are based on established methodologies from peer-reviewed scientific literature and are intended to ensure reproducibility and accuracy in experimental setups.

Quantitative Data Summary

The following tables summarize the quantitative outcomes from various studies involving the administration of this compound in mice models.

Table 1: Effects of this compound on Skeletal Muscle Atrophy

ParameterMouse ModelDosage and RouteDurationOutcomeReference
Soleus Muscle WeightHindlimb Suspension25 µg/kg/day, Oral Gavage14 daysReduced weight loss compared to vehicle[1][2]
Average Myofibre SizeHindlimb Suspension25 µg/kg/day, Oral Gavage14 daysReduction in size attenuated[1][2][3]
p-FoxO3a/FoxO3a RatioHindlimb Suspension25 µg/kg/day, Oral Gavage14 daysIncreased ratio (inhibition of dephosphorylation)[1][2]
p-Akt/Akt RatioHindlimb Suspension25 µg/kg/day, Oral Gavage14 daysSignificantly increased[1][2]
p-4EBP1/4EBP1 RatioHindlimb Suspension25 µg/kg/day, Oral Gavage14 daysSignificantly increased[1][2]
Urinary CatecholaminesNormal MiceSingle dose of 25 µg/kg, Oral Gavage24 hoursMarked increase in noradrenaline and adrenaline[1][2][3]

Table 2: Effects of this compound on Metabolic and Cognitive Parameters

ParameterMouse ModelDosage and RouteDurationOutcomeReference
Plasma GLP-1Normal Mice10 µg/kg, Oral Gavage60 minutes post-administrationSignificantly increased[4][5][6][7]
Plasma InsulinNormal Mice10 µg/kg, Oral Gavage60 minutes post-administrationSignificantly increased[4][5][6][7]
Phosphorylation of IRβ and IRS-1Normal Mice10 µg/kg, Oral Gavage60 minutes post-administrationSignificantly promoted in soleus muscle[5]
Hippocampal NeurogenesisNormal Mice100 µg/kg/day, Oral Gavage10 daysSignificantly increased number of BrdU-labeled cells in the dentate gyrus[8][9]
Spatial MemoryNormal Mice100 µg/kg/day, Oral Gavage10 daysImproved performance in the object location test[9]

Experimental Protocols

Protocol for Oral Gavage Administration

This protocol is suitable for studies investigating the effects of this compound on muscle physiology, metabolism, and cognitive function.

Materials:

  • This compound

  • Vehicle: 20% glycerol in sterile saline[1][8]

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • 1 mL syringes

  • Analytical balance

  • Vortex mixer

  • Appropriate mouse strain (e.g., C57BL/6, ICR)[6]

Procedure:

  • Preparation of this compound Solution:

    • On the day of administration, weigh the required amount of this compound using an analytical balance.

    • Prepare the vehicle solution of 20% glycerol in sterile saline.

    • Dissolve the this compound in the vehicle to the desired final concentration (e.g., for a 25 µg/kg dose in a 25g mouse with a gavage volume of 100 µL, the concentration would be 6.25 µg/mL).

    • Vortex the solution thoroughly to ensure it is fully dissolved.

  • Animal Handling and Administration:

    • Gently restrain the mouse by the scruff of the neck to immobilize the head.

    • Measure the appropriate length of the gavage needle from the tip of the mouse's nose to the last rib to prevent perforation of the esophagus or stomach.

    • Attach the gavage needle to a 1 mL syringe filled with the this compound solution.

    • Carefully insert the gavage needle into the mouse's mouth, passing it along the roof of the mouth and down the esophagus.

    • Slowly dispense the solution into the stomach.

    • Withdraw the needle gently and return the mouse to its cage.

    • Monitor the mouse for any signs of distress or injury.

  • Dosing Regimen Examples:

    • For muscle atrophy studies: Administer 25 µg/kg body weight/day for 14 consecutive days.[1][2]

    • For metabolic studies: Administer a single dose of 10 µg/kg.[4][5][6]

    • For cognitive studies: Administer 100 µg/kg/day for 10 consecutive days.[8][9]

Protocol for Intraperitoneal (I.P.) Injection

This route can be utilized for studies requiring systemic delivery, though oral administration has been more commonly reported for this compound.

Materials:

  • This compound

  • Sterile, pyrogen-free saline

  • 25-27 gauge needles

  • 1 mL syringes

  • Analytical balance

  • Vortex mixer

  • Appropriate mouse strain

Procedure:

  • Preparation of this compound Solution:

    • On the day of injection, weigh the required amount of this compound.

    • Dissolve the this compound in sterile saline to the desired final concentration. Ensure the solution is clear and free of particulates.

    • Vortex the solution to ensure complete dissolution.

  • Animal Handling and Injection:

    • Properly restrain the mouse, exposing the abdomen. One common method is to hold the mouse by the scruff of the neck and allow the hindquarters to rest on a firm surface.

    • Tilt the mouse slightly downwards on one side to allow the abdominal organs to shift away from the injection site.

    • Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or major blood vessels.

    • The needle should be inserted at a 15-20 degree angle.

    • Aspirate briefly to ensure no fluid (blood or urine) is drawn into the syringe.

    • Slowly inject the solution into the peritoneal cavity.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the mouse for any adverse reactions.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Muscle Atrophy Study

G cluster_acclimatization Acclimatization (7 days) cluster_grouping Randomization cluster_treatment Treatment and Hindlimb Suspension (14 days) cluster_analysis Analysis acclimatize House mice with standard diet and water rand Randomly divide mice into 4 groups: - Ground-Vehicle - Ground-A2 - Suspension-Vehicle - Suspension-A2 acclimatize->rand treat_vehicle Oral gavage with Vehicle (20% glycerol in saline) rand->treat_vehicle treat_a2 Oral gavage with this compound (25 µg/kg/day) rand->treat_a2 hls Hindlimb Suspension treat_vehicle->hls ground Normal Ground Control treat_vehicle->ground treat_a2->hls treat_a2->ground analysis - Measure soleus muscle weight - Histological analysis of myofibre size - Western blot for protein phosphorylation hls->analysis ground->analysis

Caption: Experimental workflow for investigating the effects of this compound on disuse muscle atrophy in mice.

Signaling Pathway of this compound in Skeletal Muscle

G cluster_input Input cluster_systemic Systemic Effects cluster_cellular Cellular Signaling in Soleus Muscle cluster_outcome Physiological Outcome A2 This compound (Oral Administration) SNS Sympathetic Nervous System Activation A2->SNS Catecholamines Increased Urinary Catecholamines SNS->Catecholamines Akt Akt (Protein Kinase B) SNS->Akt β2 Adrenergic Receptor Activation mTORC1 mTORC1 Akt->mTORC1 FoxO3a FoxO3a Dephosphorylation (Activation) Akt->FoxO3a Inhibits P4EBP1 4EBP1 Phosphorylation mTORC1->P4EBP1 Proteosynthesis Enhancement of Proteosynthesis P4EBP1->Proteosynthesis Proteolysis Inhibition of Proteolysis FoxO3a->Proteolysis Atrophy Attenuation of Disuse Muscle Atrophy Proteolysis->Atrophy Hypertrophy Promotion of Hypertrophy Proteosynthesis->Hypertrophy Atrophy->Atrophy Hypertrophy->Atrophy

Caption: Proposed signaling pathway for this compound's effects on skeletal muscle hypertrophy and atrophy.

References

Cell Culture Assays for Testing Cinnamtannin A2 Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the bioactivity of Cinnamtannin A2, a tetrameric A-type proanthocyanidin found in various plants, including cinnamon. This compound has garnered interest for its potential antioxidant, anti-inflammatory, anti-diabetic, and anti-cancer properties. This document outlines key cell-based assays to investigate these activities and offers guidance on experimental design and data interpretation.

Data Presentation

The following tables summarize representative quantitative data for this compound and related compounds to guide dose-response studies. It is important to note that specific IC50 and EC50 values are cell-line and assay-dependent and should be determined empirically.

Table 1: Cytotoxicity of Cinnamtannins and Related Compounds in Cancer Cell Lines

Compound/ExtractCell LineAssayIncubation TimeIC50/EC50Reference
Cinnamtannin B-1DLD-1 (Colon Cancer)MTT72hNot specified, but dose-dependent decrease in viability up to 40 µM
Cinnamtannin B-1COLO 201 (Colon Cancer)MTT72hNot specified, but dose-dependent decrease in viability up to 40 µM
Cinnamon Extract (Cinnamaldehyde-rich)HCT 116 (Colon Cancer)WST-1Not specified13.5 µg/mL
Cinnamon Extract (Cinnamaldehyde-rich)HT-29 (Colon Cancer)WST-1Not specified16.3 µg/mL
Cinnamic AcidHT-144 (Melanoma)MTTNot specified2.4 mM
Ethanol Fruit ExtractHeLa (Cervical Cancer)Not specified48h13.0 µg/mL

Table 2: Anti-inflammatory and Antioxidant Activity of this compound and Related Compounds

Compound/ExtractAssayCell Line/SystemEffectConcentrationReference
This compoundLDL Oxidation InhibitionIn VitroInhibition of copper ion or MeO-AMVN induced oxidation0.125-2.0 μg/mL
CinnamaldehydeNitric Oxide ProductionRAW 264.781.5% inhibition1.0 µg/µL
CinnamaldehydeNitric Oxide ProductionRAW 264.771.7% inhibition0.5 µg/µL
CinnamaldehydeNitric Oxide ProductionRAW 264.741.2% inhibition0.1 µg/µL

Experimental Protocols

Detailed methodologies for key assays are provided below. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. The optimal cell density depends on the cell line's growth rate. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and dilute it to various concentrations in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (medium with the solvent at the same final concentration as the highest this compound concentration) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of 12 mM MTT stock solution (prepared in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of SDS-HCl solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate the plate for 4 hours at 37°C. Mix each sample by pipetting and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate prepare_cinnamtannin Prepare this compound dilutions treat_cells Treat cells with this compound prepare_cinnamtannin->treat_cells incubate_24_72h Incubate for 24-72h treat_cells->incubate_24_72h add_mtt Add MTT solution incubate_24_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add solubilization solution incubate_4h->add_solubilizer measure_absorbance Measure absorbance at 570 nm add_solubilizer->measure_absorbance calculate_viability Calculate % cell viability measure_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50 Griess_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_assay Assay cluster_analysis Data Analysis seed_macrophages Seed RAW 264.7 cells prepare_cinnamtannin Prepare this compound dilutions pretreat Pre-treat with this compound prepare_cinnamtannin->pretreat stimulate_lps Stimulate with LPS pretreat->stimulate_lps incubate_24h Incubate for 24h stimulate_lps->incubate_24h collect_supernatant Collect supernatant incubate_24h->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess measure_absorbance Measure absorbance at 540 nm add_griess->measure_absorbance calculate_nitrite Calculate nitrite concentration measure_absorbance->calculate_nitrite determine_inhibition Determine % NO inhibition calculate_nitrite->determine_inhibition DCFH_DA_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_staining Staining cluster_measurement Measurement & Analysis seed_cells Seed cells in 24-well plate treat_cells Treat with ROS inducer +/- this compound seed_cells->treat_cells add_dcfhda Add DCFH-DA solution treat_cells->add_dcfhda incubate_30min Incubate for 30 min add_dcfhda->incubate_30min wash_cells Wash cells incubate_30min->wash_cells measure_fluorescence Measure fluorescence (Ex/Em: 485/530 nm) wash_cells->measure_fluorescence calculate_ros Calculate % ROS scavenging measure_fluorescence->calculate_ros Akt_mTOR_Pathway Cinnamtannin_A2 This compound PI3K PI3K Cinnamtannin_A2->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 FoxO FoxO Akt->FoxO Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Apoptosis Apoptosis FoxO->Apoptosis NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Cinnamtannin_A2 This compound Cinnamtannin_A2->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Genes (e.g., iNOS, COX-2) Nucleus->Inflammatory_Genes Transcription

Cinnamtannin A2 as a Reference Standard in Phytochemical Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamtannin A2, a tetrameric A-type proanthocyanidin, is a significant bioactive compound found in various plant species, most notably in the genus Cinnamomum. Its diverse pharmacological activities, including antioxidant, anti-diabetic, and nephroprotective effects, have made it a subject of intense research interest.[1] Accurate quantification of this compound in plant extracts and finished products is crucial for quality control, standardization, and ensuring consistent therapeutic efficacy. This document provides detailed application notes and experimental protocols for the use of this compound as a reference standard in phytochemical analysis.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use as a reference standard.

PropertyValue
Molecular Formula C₆₀H₅₀O₂₄
Molecular Weight 1155.02 g/mol
CAS Number 86631-38-1
Appearance Brown solid
Solubility Soluble in ethanol, methanol, or a DMSO:water mixture.[2]
Storage Store at -20°C as a powder, protected from light and moisture. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[3]

Application Notes

This compound serves as a primary reference standard for the qualitative and quantitative analysis of phytochemical preparations. Its applications span various analytical techniques, ensuring the identity, purity, and content of this bioactive compound in raw materials and finished products.

High-Performance Liquid Chromatography (HPLC)

Typical HPLC Parameters (Adapted from Proanthocyanidin A2 method):

ParameterSpecification
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with Acetonitrile and 0.1% Formic Acid in Water
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 - 20 µL
Column Temperature 25 - 30 °C

Linearity: A typical calibration curve for a related proanthocyanidin, Proanthocyanidin A2, demonstrates good linearity in the concentration range of 7.7 - 250 µg/mL.[4][5]

Limits of Detection (LOD) and Quantification (LOQ): For Proanthocyanidin A2, the LOD and LOQ have been reported to be 1.25 µg/mL and 2.50 µg/mL, respectively.[4][5]

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a powerful technique for the fingerprinting and quantification of botanicals. It allows for the simultaneous analysis of multiple samples, making it a cost-effective tool for quality control.

Typical HPTLC Parameters:

ParameterSpecification
Stationary Phase HPTLC plates with silica gel 60 F₂₅₄
Mobile Phase Toluene: Ethyl Acetate: Formic Acid (5:4:1, v/v/v)
Application Bandwise application using an automated applicator
Development In a twin-trough chamber saturated with the mobile phase
Detection Densitometric scanning at 280 nm
UV-Vis Spectrophotometry

A simple and rapid spectrophotometric method can be employed for the quantification of total proanthocyanidins, including this compound, using the 4-dimethylaminocinnamaldehyde (DMAC) reagent. This method is based on the reaction of DMAC with the terminal epicatechin or catechin units of proanthocyanidins to form a green-blue colored product with an absorption maximum at 640 nm.

Quantitative Data from a Validated DMAC Method for Proanthocyanidin A2:

ParameterValue
Linearity Range 10 - 30 µg/mL
Correlation Coefficient (r²) > 0.995
Recovery 97.1 - 99.1%
Repeatability (RSD) < 2.7%
Reproducibility (RSD) < 1.6%

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound by HPLC

1. Preparation of Standard Solutions:

  • Accurately weigh about 10 mg of this compound reference standard.

  • Dissolve in methanol in a 10 mL volumetric flask to obtain a stock solution of 1 mg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 10 to 250 µg/mL.

2. Preparation of Sample Solution:

  • Accurately weigh about 1 g of powdered plant material (e.g., cinnamon bark).

  • Extract with 20 mL of methanol using ultrasonication for 30 minutes.

  • Centrifuge the extract at 3000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

3. Chromatographic Conditions:

  • Column: Reversed-phase C18 (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10-40% B

    • 20-25 min: 40-10% B

    • 25-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

4. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Construct a calibration curve by plotting the peak area of the standard against its concentration.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Protocol 2: Quantitative Analysis of this compound by HPTLC

1. Preparation of Standard and Sample Solutions:

  • Prepare as described in the HPLC protocol.

2. HPTLC Procedure:

  • Stationary Phase: HPTLC plates silica gel 60 F₂₅₄.

  • Application: Apply 5 µL of each standard and sample solution as 8 mm bands on the plate.

  • Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (5:4:1, v/v/v).

  • Development: Develop the plate up to a distance of 80 mm in a saturated twin-trough chamber.

  • Drying: Air dry the plate.

  • Detection: Scan the plate densitometrically at 280 nm.

3. Quantification:

  • Record the peak areas and construct a calibration curve for the this compound standard.

  • Quantify the amount of this compound in the sample by comparing its peak area with the calibration curve.

Protocol 3: Spectrophotometric Quantification of Total Proanthocyanidins (as this compound equivalents)

1. Reagent Preparation:

  • DMAC Reagent: Dissolve 0.1 g of 4-dimethylaminocinnamaldehyde in 100 mL of a 1:1 mixture of methanol and 6N HCl. Prepare fresh daily.

2. Preparation of Standard and Sample Solutions:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Prepare working standards in the range of 10-100 µg/mL.

  • Prepare the plant extract as described in the HPLC protocol and dilute appropriately with methanol.

3. Assay Procedure:

  • To 1 mL of each standard and sample solution, add 5 mL of the DMAC reagent.

  • Incubate the mixture at room temperature for 15 minutes.

  • Measure the absorbance at 640 nm against a blank (methanol and DMAC reagent).

4. Calculation:

  • Create a standard curve of absorbance versus this compound concentration.

  • Determine the concentration of total proanthocyanidins in the sample from the standard curve and express the result as this compound equivalents.

Signaling Pathways and Experimental Workflows

This compound and the Insulin Signaling Pathway

This compound has been shown to enhance insulin secretion and activate the insulin signaling pathway.[6][7] This is a critical mechanism for its anti-diabetic effects.

Insulin_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound GLP-1 Secretion GLP-1 Secretion This compound->GLP-1 Secretion Insulin Receptor Insulin Receptor IRS IRS Insulin Receptor->IRS phosphorylates PI3K PI3K IRS->PI3K activates AKT Akt/PKB PI3K->AKT activates GSK3 GSK-3 AKT->GSK3 inhibits Glycogen Synthesis Glycogen Synthesis AKT->Glycogen Synthesis promotes GSK3->Glycogen Synthesis inhibits GLP-1 Secretion->Insulin Receptor activates

Caption: Insulin signaling pathway activated by this compound.

This compound and the Nrf2-Keap1 Antioxidant Pathway

This compound exhibits antioxidant effects by modulating the Nrf2-Keap1 pathway, a key regulator of cellular defense against oxidative stress.[3]

Nrf2_Keap1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 promotes degradation Proteasome Proteasome Nrf2->Proteasome Nrf2_n Nrf2 Nrf2->Nrf2_n translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds Antioxidant Genes Antioxidant Gene Expression ARE->Antioxidant Genes activates

Caption: Nrf2-Keap1 antioxidant pathway modulation by this compound.

Experimental Workflow for Phytochemical Analysis

A logical workflow is essential for the efficient and accurate analysis of this compound in plant materials.

Experimental_Workflow A Sample Collection (e.g., Cinnamon Bark) B Drying and Grinding A->B C Extraction (e.g., Methanol, Ultrasonication) B->C D Filtration / Centrifugation C->D E Phytochemical Analysis D->E F HPLC Analysis E->F G HPTLC Analysis E->G H UV-Vis Spectrophotometry E->H I Data Analysis and Quantification F->I G->I H->I

Caption: General workflow for this compound analysis.

References

Cinnamtannin A2: Application Notes and Protocols for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamtannin A2 is a tetrameric A-type proanthocyanidin, a class of polyphenolic compounds found in various plants, including cinnamon, cocoa, and apples.[1] As a bioactive natural product, this compound has garnered significant interest in the scientific community for its diverse pharmacological activities and potential therapeutic applications.[1][2] Emerging research highlights its promising roles in metabolic diseases, muscle wasting disorders, neuroprotection, and renal health, positioning it as a compelling candidate for further investigation in drug discovery and development.[1][3][4][5] This document provides detailed application notes on its known biological effects and protocols for key experimental evaluations.

Applications in Drug Discovery and Development

Metabolic Diseases: Type 2 Diabetes

This compound has demonstrated potential in the management of hyperglycemia by influencing the incretin system and insulin signaling.[6][7] Studies in mice have shown that oral administration of this compound can significantly increase the plasma levels of glucagon-like peptide-1 (GLP-1) and insulin.[6][8][9] This effect is accompanied by the activation of the insulin signaling pathway in skeletal muscle, as evidenced by the increased phosphorylation of the insulin receptor (IR) and insulin receptor substrate-1 (IRS-1).[6][7][8] These findings suggest that this compound may improve glucose homeostasis through an incretin-like effect, making it a viable candidate for developing novel anti-diabetic agents.[6][7]

Musculoskeletal Disorders: Sarcopenia and Atrophy

This compound has shown significant efficacy in attenuating skeletal muscle wasting in preclinical models of disuse atrophy.[1][3] Repeated oral administration to mice subjected to hindlimb suspension prevented weight loss of the soleus muscle and a reduction in myofibre size.[3] The proposed mechanism involves the activation of the sympathetic nervous system (SNS), leading to increased catecholamine levels.[3][10] This stimulates the β2-adrenergic receptor in skeletal muscle, subsequently activating the PI3K/Akt/mTORC1 pathway to enhance protein synthesis and inhibiting the FoxO3a transcription factor to reduce proteolysis.[3] These dual actions on muscle protein balance suggest its potential as a therapeutic agent for conditions characterized by muscle atrophy, such as sarcopenia or cachexia.[3]

Neuroprotective Applications

Preliminary research indicates that this compound may possess neurogenic and cognitive-enhancing properties.[4][11] Short-term oral administration in mice has been shown to improve spatial memory.[4][11] This functional improvement was associated with a significant increase in the number of new neurons (as measured by bromodeoxyuridine labeling) specifically in the dentate gyrus of the hippocampus.[4][11] These findings, while early, point towards a potential application of this compound in addressing age-related cognitive decline and neurodegenerative diseases.[11]

Nephroprotective Effects

This compound exhibits protective effects against chronic renal injury.[5][12] In a rat model of chronic renal failure (5/6 nephrectomy), intraperitoneal administration of this compound ameliorated the decline in renal function.[12] It reduced levels of kidney injury markers such as Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL).[5][12] The mechanism is linked to the modulation of the Nrf2-Keap1 pathway, which plays a critical role in cellular defense against oxidative stress.[5][12] this compound was shown to reduce oxidative stress and tubular injury, highlighting its potential for the treatment of chronic kidney disease.[5][12]

Antioxidant and Anti-inflammatory Effects

Like many polyphenols, this compound possesses antioxidant properties.[1][2] It has been shown to inhibit the oxidation of low-density lipoprotein (LDL) in vitro, a key event in the pathogenesis of atherosclerosis.[9][12] While direct studies on the anti-inflammatory effects of this compound are limited, related compounds from cinnamon are known to inhibit key inflammatory mediators like TNF-α, IL-1β, IL-6, and COX-2, and suppress inflammatory signaling pathways such as NF-κB.[13][14][15]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies involving this compound.

Table 1: Effects of this compound on Metabolic Parameters in Mice

ParameterDosageRouteDurationResultReference
Plasma GLP-110 µg/kgOral60 minSignificant increase[6][8]
Plasma Insulin10 µg/kgOral60 minSignificant increase[6][8]
IR Phosphorylation (Soleus)10 µg/kgOral60 minSignificant promotion[9][12]
IRS-1 Phosphorylation (Soleus)10 µg/kgOral60 minSignificant promotion[9][12]

Table 2: Effects of this compound on Disuse Muscle Atrophy in Mice

ParameterDosageRouteDurationResultReference
Soleus Muscle Weight Loss25 µg/kgOral14 daysReduced weight loss vs. vehicle[3]
Myofibre Size Reduction25 µg/kgOral14 daysAttenuated reduction in size[3]
Akt Phosphorylation25 µg/kgOral14 daysSignificantly increased[3][10]
4EBP-1 Phosphorylation25 µg/kgOral14 daysSignificantly increased[3][10]
FoxO3a Dephosphorylation25 µg/kgOral14 daysReduced dephosphorylation vs. vehicle[3][10]
24-h Urinary Catecholamines25 µg/kgOralSingle doseDramatic increase[3][10]

Table 3: Effects of this compound on Neurogenesis and Renal Function

ParameterDosageRouteDurationResultReference
Hippocampal Neurogenesis100 µg/kgOral10 daysSignificantly increased BrdU-labeled cells[4][11]
Serum Creatinine & BUN10 mg/kgI.P.30 daysAmeliorated altered levels in nephrectomized rats[5][12]
Kidney KIM-1 & NGAL10 mg/kgI.P.30 daysAttenuated expression in nephrectomized rats[5][12]
In Vitro LDL Oxidation0.125-2.0 µg/mLN/AN/AInhibited Cu²⁺-induced oxidation[9][12]

Signaling Pathways and Visualizations

This compound Action in Skeletal Muscle Atrophy

This compound combats disuse muscle atrophy by activating protein synthesis and inhibiting proteolysis. This is thought to be initiated by activation of the sympathetic nervous system.[3]

G cluster_0 Systemic Effects cluster_1 Skeletal Muscle Cell A2 This compound (Oral Admin) SNS Sympathetic Nervous System (SNS) Activation A2->SNS CA Increased Plasma Catecholamines SNS->CA b2AR β2 Adrenaline Receptor CA->b2AR Binds PI3K PI3K b2AR->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 FoxO3a FoxO3a Akt->FoxO3a Inhibits pFoxO3a p-FoxO3a (Inactive) Akt->pFoxO3a p4EBP1 p-4EBP1 mTORC1->p4EBP1 PS Protein Synthesis (Hypertrophy) p4EBP1->PS PD Protein Degradation (Atrophy) FoxO3a->PD Inhibits

Proposed mechanism of this compound in attenuating muscle atrophy.
This compound Action in Glucose Homeostasis

This compound promotes GLP-1 and insulin secretion, leading to the activation of the insulin signaling pathway in peripheral tissues like skeletal muscle.[6][7]

G cluster_0 Systemic Effects cluster_1 Skeletal Muscle Cell A2 This compound (Oral Admin) GLP1 ↑ GLP-1 Secretion A2->GLP1 Insulin ↑ Insulin Secretion A2->Insulin IR Insulin Receptor (IR) Insulin->IR Binds pIR p-IR IR->pIR Phosphorylation IRS1 IRS-1 pIR->IRS1 pIRS1 p-IRS-1 IRS1->pIRS1 Phosphorylation Signal Downstream Insulin Signaling pIRS1->Signal GU Glucose Uptake Signal->GU

Mechanism of this compound in improving insulin signaling.

Experimental Protocols

Protocol: Evaluation of Anti-Atrophic Effects in a Hindlimb Suspension Mouse Model

Objective: To assess the efficacy of this compound in preventing disuse muscle atrophy. This protocol is based on methodologies described in the literature.[3]

Materials:

  • C57BL/6 mice (male, 8-10 weeks old)

  • This compound (≥85.0% purity)

  • Vehicle solution (e.g., 20% glycerol in saline)[3]

  • Tail suspension cages

  • Gavage needles

  • Dissection tools

  • Tissue freezing supplies (liquid nitrogen, isopentane)

  • Reagents for Western Blotting (lysis buffer, antibodies for p-Akt, Akt, p-FoxO3a, FoxO3a, etc.)

Procedure:

  • Acclimatization: Acclimate mice to the housing facility for at least one week.

  • Grouping: Randomly divide mice into four groups (n=6-8 per group):

    • Ground-Vehicle (No suspension, vehicle control)

    • Ground-A2 (No suspension, this compound treatment)

    • Suspension-Vehicle (Hindlimb suspension, vehicle control)

    • Suspension-A2 (Hindlimb suspension, this compound treatment)

  • Hindlimb Suspension (HLS): For suspension groups, elevate the hindlimbs off the cage floor using a tail harness system. Ensure mice can move freely on their forelimbs and have access to food and water. The suspension period is typically 14 days.[3]

  • Compound Administration:

    • Prepare a stock solution of this compound in the vehicle.

    • Administer this compound (e.g., 25 µg/kg body weight) or vehicle daily via oral gavage for the 14-day experimental period.[3]

  • Tissue Collection:

    • At the end of the 14-day period, euthanize mice using an approved method.

    • Carefully dissect the soleus and extensor digitorum longus (EDL) muscles from both hindlimbs.

    • Record the wet weight of each muscle immediately.

    • For histology, embed fresh muscle in OCT compound and freeze in isopentane cooled by liquid nitrogen.

    • For biochemical analysis, snap-freeze the muscle tissue in liquid nitrogen and store at -80°C.

  • Analysis:

    • Histology: Cryosection the frozen muscle tissue and perform Hematoxylin and Eosin (H&E) staining to measure the cross-sectional area (CSA) of myofibres.

    • Western Blotting: Homogenize the frozen muscle tissue in lysis buffer. Perform SDS-PAGE and Western blotting to determine the phosphorylation status and total protein levels of key signaling molecules (Akt, 4EBP-1, FoxO3a).[3]

G Start Acclimatize Mice (1 week) Grouping Randomize into 4 Groups (Ground/Suspension x Vehicle/A2) Start->Grouping Treatment Daily Oral Gavage (25 µg/kg A2) + Hindlimb Suspension (14 days) Grouping->Treatment Euthanasia Euthanize & Dissect Soleus/EDL Muscles Treatment->Euthanasia Weighing Record Muscle Wet Weight Euthanasia->Weighing Processing Snap-freeze (Biochemistry) Embed & Freeze (Histology) Euthanasia->Processing Analysis Analysis: - Western Blot (p-Akt, etc.) - H&E Staining (CSA) Processing->Analysis End Data Interpretation Analysis->End

Experimental workflow for the hindlimb suspension model.
Protocol: Measurement of Plasma GLP-1 and Insulin in Mice

Objective: To determine the effect of a single oral dose of this compound on incretin and insulin secretion. This protocol is based on methodologies described in the literature.[6][8]

Materials:

  • ICR or similar strain mice (male, fasted overnight)

  • This compound

  • Vehicle solution

  • Gavage needles

  • Blood collection supplies (e.g., EDTA-coated capillaries or tubes)

  • DPP-4 inhibitor (for GLP-1 preservation)

  • Centrifuge

  • ELISA kits for mouse GLP-1 and insulin

Procedure:

  • Preparation: Fast mice overnight (12-16 hours) with free access to water.

  • Administration: Administer a single dose of this compound (e.g., 10 µg/kg body weight) or vehicle via oral gavage.[9]

  • Blood Collection:

    • At a specified time point post-administration (e.g., 60 minutes), collect blood from the tail vein or via cardiac puncture into tubes containing a DPP-4 inhibitor to prevent GLP-1 degradation.[6]

  • Plasma Separation:

    • Immediately centrifuge the blood samples (e.g., 1,000 x g for 15 minutes at 4°C) to separate the plasma.

    • Collect the supernatant (plasma) and store at -80°C until analysis.

  • ELISA Analysis:

    • Thaw plasma samples on ice.

    • Measure the concentrations of active GLP-1 and insulin in the plasma using commercially available, specific ELISA kits according to the manufacturer's instructions.

    • Read the absorbance on a microplate reader and calculate concentrations based on the standard curve.

  • Data Analysis: Compare the mean plasma GLP-1 and insulin concentrations between the this compound-treated group and the vehicle-treated group using an appropriate statistical test (e.g., Student's t-test).

Conclusion

This compound is a promising natural compound with multi-target potential relevant to several chronic diseases. Its ability to modulate key signaling pathways in metabolic regulation, muscle physiology, neurogenesis, and cellular protection makes it a strong candidate for further drug discovery efforts. The protocols and data provided herein serve as a resource for researchers to design and execute further preclinical studies to fully elucidate its therapeutic potential.

References

In Vivo Experimental Design for Studying Cinnamtannin A2 Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting in vivo experiments to investigate the therapeutic potential of Cinnamtannin A2, a tetrameric procyanidin found in various plants. This document outlines detailed protocols for studying its effects on diabetes, skeletal muscle atrophy, and renal injury, along with methodologies for toxicity and pharmacokinetic assessments.

Preclinical In Vivo Evaluation of this compound

This compound has garnered scientific interest for its diverse biological activities, including anti-diabetic, nephroprotective, and muscle-protective effects.[1][2][3][4] The following sections detail experimental designs to substantiate these claims in established animal models.

General Guidelines for In Vivo Studies

Successful and reproducible in vivo research necessitates careful planning and adherence to ethical guidelines.[5] Key considerations include:

  • Animal Models: Selection of the appropriate animal model is crucial to mimic the human condition of interest.

  • Dosing and Administration: The route and frequency of administration should be based on available pharmacokinetic data or preliminary studies. Oral gavage is a common method for administering this compound.[6]

  • Controls: Both vehicle-treated and positive control groups are essential for robust data interpretation.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

Investigation of Anti-Diabetic Effects

This compound has been shown to improve hyperglycemia by increasing glucagon-like peptide-1 (GLP-1) and insulin secretion.[1][7] The following protocols describe how to evaluate these anti-diabetic properties in vivo.

Animal Models for Diabetes Research

Two widely used mouse models for studying type 2 diabetes are the streptozotocin (STZ)-induced diabetic mouse and the genetically diabetic db/db mouse.

  • Streptozotocin (STZ)-Induced Diabetes: STZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas.[8] A low-dose STZ induction protocol is often used to mimic type 1 diabetes, but can also be adapted for type 2 diabetes research.[3][4]

  • db/db Mice: These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia, closely mimicking the progression of human type 2 diabetes.[5][9][10]

Experimental Protocol: Anti-Diabetic Effects in db/db Mice

This protocol outlines an 8-week study to assess the anti-diabetic effects of this compound in db/db mice.

Materials:

  • Male db/db mice (8 weeks old) and their lean db/+ littermates (as controls).[11]

  • This compound

  • Vehicle (e.g., 10% Ethanol, 40% PEG300, 5% Tween-80, 45% saline)

  • Oral gavage needles

  • Glucometer and test strips

  • ELISA kits for insulin and GLP-1

  • Anesthesia (e.g., isoflurane)

  • Equipment for blood collection and tissue harvesting

Procedure:

  • Acclimatization: Acclimatize mice for one week under standard laboratory conditions.

  • Grouping: Randomly divide db/db mice into two groups (n=8-10/group):

    • Vehicle Control (db/db)

    • This compound-treated (db/db)

    • A group of db/+ mice will serve as a non-diabetic control.

  • Dosing: Administer this compound (e.g., 10 µg/kg, orally) or vehicle daily for 8 weeks.[7]

  • Monitoring:

    • Measure body weight and food/water intake weekly.

    • Monitor fasting blood glucose levels weekly from tail vein blood.

  • Terminal Procedures (Week 8):

    • Perform an oral glucose tolerance test (OGTT).

    • Collect terminal blood samples via cardiac puncture for plasma insulin and GLP-1 analysis using ELISA.

    • Harvest soleus muscle for Western blot analysis of the insulin signaling pathway (p-IR, p-IRS-1).[1]

Data Presentation: Expected Quantitative Outcomes (Diabetes)
ParameterVehicle Control (db/db)This compound (db/db)Non-Diabetic Control (db/+)
Fasting Blood Glucose (mg/dL) Significantly elevatedReduced compared to vehicleNormal range
Plasma Insulin (ng/mL) Significantly elevatedPotentially normalizedNormal range
Plasma GLP-1 (pM) Lower than non-diabeticIncreased compared to vehicleNormal range
Glucose Tolerance (AUC in OGTT) Impaired (high AUC)Improved (lower AUC)Normal
p-IR/IR Ratio (Soleus Muscle) ReducedIncreasedNormal
p-IRS-1/IRS-1 Ratio (Soleus Muscle) ReducedIncreasedNormal

Diagram of the Proposed Anti-Diabetic Experimental Workflow

G cluster_setup Phase 1: Setup & Acclimatization cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Terminal Analysis acclimatize Acclimatize db/db and db/+ mice (1 week) grouping Randomize into Vehicle and this compound groups acclimatize->grouping dosing Daily Oral Gavage (8 weeks) grouping->dosing monitoring Weekly monitoring: - Body weight - Food/water intake - Fasting blood glucose dosing->monitoring ogtt Oral Glucose Tolerance Test (OGTT) collection Terminal blood and tissue collection ogtt->collection biochemical ELISA: - Plasma Insulin - Plasma GLP-1 collection->biochemical molecular Western Blot (Soleus Muscle): - p-IR/IR - p-IRS-1/IRS-1 collection->molecular

Caption: Workflow for evaluating the anti-diabetic effects of this compound.

Investigation of Effects on Skeletal Muscle Atrophy

This compound has been found to attenuate skeletal muscle wasting in a disuse atrophy model.[3] The hindlimb suspension model in mice is a well-established method to induce disuse muscle atrophy.[1][12][13][14][15]

Experimental Protocol: Attenuation of Muscle Atrophy

This protocol details a 14-day study to evaluate the protective effects of this compound against disuse-induced muscle atrophy.

Materials:

  • Male C57BL/6 mice (10-12 weeks old)

  • Hindlimb suspension cages

  • This compound

  • Vehicle (e.g., 20% glycerol in saline)[6]

  • Equipment for muscle tissue harvesting and processing

  • Antibodies for Western blotting (Akt, mTOR, FoxO3a) and immunohistochemistry.

Procedure:

  • Acclimatization and Grouping: Acclimatize mice for one week and then divide into four groups (n=6-8/group):

    • Ground-Vehicle (normal housing, vehicle treatment)

    • Ground-A2 (normal housing, this compound treatment)

    • Suspension-Vehicle (hindlimb suspension, vehicle treatment)

    • Suspension-A2 (hindlimb suspension, this compound treatment)

  • Dosing: Administer this compound (e.g., 25 µg/kg, orally) or vehicle daily for 14 days.[6]

  • Hindlimb Suspension: On day 1, initiate hindlimb suspension for the suspension groups.

  • Terminal Procedures (Day 14):

    • Euthanize mice and carefully dissect the soleus and extensor digitorum longus (EDL) muscles from both hindlimbs.

    • Weigh the muscles immediately.

    • Process one portion of the muscle for histological analysis (e.g., H&E staining for fiber cross-sectional area).[16][17][18][19][20]

    • Process another portion for Western blot analysis of the Akt/mTOR signaling pathway.[21][22][23][24][25]

Data Presentation: Expected Quantitative Outcomes (Muscle Atrophy)
ParameterSuspension-VehicleSuspension-A2
Soleus Muscle Weight (mg) Significantly reducedIncreased compared to vehicle
Myofiber Cross-Sectional Area (µm²) Significantly reducedIncreased compared to vehicle
p-Akt/Akt Ratio ReducedIncreased
p-mTOR/mTOR Ratio ReducedIncreased
p-FoxO3a/FoxO3a Ratio IncreasedReduced

Diagram of the Proposed Muscle Atrophy Signaling Pathway

G Cinnamtannin_A2 This compound SNS_Activation Sympathetic Nervous System Activation Cinnamtannin_A2->SNS_Activation Adrenergic_Receptor β2 Adrenergic Receptor SNS_Activation->Adrenergic_Receptor Akt Akt Adrenergic_Receptor->Akt mTORC1 mTORC1 Akt->mTORC1 FoxO3a FoxO3a Akt->FoxO3a Protein_Synthesis Protein Synthesis (Hypertrophy) mTORC1->Protein_Synthesis Protein_Degradation Protein Degradation (Atrophy) FoxO3a->Protein_Degradation

Caption: this compound signaling pathway in skeletal muscle.

Investigation of Nephroprotective Effects

This compound has demonstrated potential in protecting against renal injury.[2][4] The unilateral ureteral obstruction (UUO) model is a common and reliable method to induce renal fibrosis and injury in rodents.[26][27][28][29][30]

Experimental Protocol: Nephroprotective Effects

This protocol describes a 14-day study to assess the nephroprotective effects of this compound in a rat model of UUO.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Surgical instruments for UUO surgery

  • This compound

  • Vehicle

  • ELISA kits for kidney injury markers (KIM-1, NGAL)

  • Kits for measuring serum creatinine and blood urea nitrogen (BUN).[31][32][33][34][35]

  • Equipment for tissue processing for histology (Masson's trichrome stain) and Western blotting (Nrf2-Keap1 pathway).

Procedure:

  • Acclimatization and Grouping: Acclimatize rats for one week and divide into three groups (n=8-10/group):

    • Sham-operated + Vehicle

    • UUO + Vehicle

    • UUO + this compound

  • UUO Surgery: Perform UUO surgery on the designated groups. The sham group will undergo the same surgical procedure without ureter ligation.

  • Dosing: Administer this compound (e.g., 10 mg/kg, intraperitoneally) or vehicle daily for 14 days post-surgery.

  • Terminal Procedures (Day 14):

    • Collect blood for serum creatinine and BUN analysis.

    • Collect urine for KIM-1 and NGAL measurement.

    • Harvest kidneys for histological analysis of fibrosis (Masson's trichrome) and Western blot analysis of the Nrf2-Keap1 pathway.

Data Presentation: Expected Quantitative Outcomes (Nephroprotection)
ParameterUUO + VehicleUUO + this compound
Serum Creatinine (mg/dL) Significantly elevatedReduced
Blood Urea Nitrogen (BUN) (mg/dL) Significantly elevatedReduced
Urinary KIM-1 (ng/mL) Significantly elevatedReduced
Urinary NGAL (ng/mL) Significantly elevatedReduced
Renal Fibrosis Score HighReduced
Nrf2 Expression (Kidney) ReducedIncreased

Diagram of the Proposed Nephroprotection Experimental Workflow

G cluster_setup Phase 1: Surgery & Treatment cluster_analysis Phase 2: Endpoint Analysis acclimatize Acclimatize Rats (1 week) grouping Randomize into Sham, UUO-Vehicle, UUO-A2 groups acclimatize->grouping surgery Perform UUO or Sham Surgery grouping->surgery dosing Daily IP Injection (14 days) surgery->dosing collection Collect Blood, Urine, and Kidney Tissue serum_analysis Serum Analysis: - Creatinine - BUN collection->serum_analysis urine_analysis Urine Analysis: - KIM-1 - NGAL collection->urine_analysis histo_analysis Histology: - Masson's Trichrome collection->histo_analysis wb_analysis Western Blot: - Nrf2-Keap1 Pathway collection->wb_analysis

Caption: Workflow for evaluating the nephroprotective effects of this compound.

Toxicity and Pharmacokinetic Studies

Prior to efficacy studies, it is essential to determine the safety profile and pharmacokinetic properties of this compound.

Acute and Sub-acute Oral Toxicity

Toxicity studies should be conducted following OECD guidelines.[36][37][38][39][40]

  • Acute Oral Toxicity (OECD 423): A single high dose of this compound is administered to a small group of animals to determine the dose that causes mortality.

  • Sub-acute Oral Toxicity (OECD 407): A repeated dose (28 days) study to evaluate the effects of this compound on various organs and clinical pathology parameters.

Pharmacokinetic Analysis

A pharmacokinetic study is necessary to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Protocol Outline:

  • Administer a single dose of this compound to rodents (oral and intravenous routes in separate groups).

  • Collect blood samples at multiple time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes).

  • Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, bioavailability).

Conclusion

The provided application notes and protocols offer a robust framework for the in vivo investigation of this compound. By employing these standardized models and detailed methodologies, researchers can generate reliable and reproducible data to elucidate the therapeutic potential of this promising natural compound. Careful attention to experimental design, including appropriate controls and adherence to ethical guidelines, will be paramount to the success of these studies.

References

Application Notes: Cinnamtannin A2 in Skeletal Muscle Atrophy Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Skeletal muscle atrophy, the loss of muscle mass and strength, is a debilitating condition associated with aging (sarcopenia), disuse, chronic diseases like cancer and diabetes, and the use of glucocorticoid medications[1][2]. The maintenance of muscle mass is governed by a delicate balance between muscle protein synthesis and protein degradation[3][4]. Key signaling pathways involved include the anabolic insulin-like growth factor-1 (IGF-1)/Akt/mTOR pathway, which promotes protein synthesis, and catabolic pathways like the ubiquitin-proteasome system, which is regulated by transcription factors such as Forkhead box O (FoxO)[4][5][6]. Cinnamtannin A2, a B-type procyanidin and (-)-epicatechin tetramer found in foods like cocoa and red wine, has emerged as a promising natural compound for mitigating muscle atrophy[3]. Research indicates that it can attenuate muscle wasting by concurrently stimulating protein synthesis and inhibiting protein degradation pathways[3][7].

Mechanism of Action

This compound (A2) demonstrates a dual-pronged approach to combatting skeletal muscle atrophy. Its proposed mechanism involves the activation of the sympathetic nervous system (SNS), which leads to an increase in circulating catecholamines (e.g., adrenaline and noradrenaline)[3]. In skeletal muscle, these catecholamines can activate β2 adrenaline receptors, initiating downstream signaling cascades independent of the classical IGF-1 pathway[3].

This activation results in:

  • Enhanced Protein Synthesis: A2 treatment promotes the phosphorylation of key proteins in the Akt/mTORC1 signaling pathway. Increased phosphorylation of Protein Kinase B (Akt) and eukaryotic translation initiation factor 4E-binding protein (4EBP)-1 signifies an upregulation of protein synthesis machinery[3][7].

  • Inhibition of Protein Degradation: A2 reduces the dephosphorylation of FoxO3a[3][7]. Since dephosphorylated (active) FoxO3a translocates to the nucleus to upregulate the expression of muscle-specific E3 ubiquitin ligases like MuRF1 and Atrogin-1, its inhibition by A2 effectively suppresses the ubiquitin-proteasome degradation pathway[3][6].

This combined action suggests A2 not only prevents atrophy but may also promote hypertrophy[1][7].

G cluster_upstream Upstream Activation cluster_anabolic Anabolic Pathway (Protein Synthesis) cluster_catabolic Catabolic Pathway (Protein Degradation) cluster_outcome Outcome A2 This compound SNS Sympathetic Nervous System A2->SNS stimulates CA Catecholamines (Adrenaline, Noradrenaline) SNS->CA releases B2AR β2 Adrenaline Receptor (in Skeletal Muscle) CA->B2AR activates Akt Akt (Protein Kinase B) B2AR->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates FoxO3a FoxO3a Akt->FoxO3a phosphorylates (inhibits) E4BP1 4E-BP1 mTORC1->E4BP1 phosphorylates (inactivates) PS Protein Synthesis mTORC1->PS promotes E4BP1->PS inhibits MuscleMass Increased Muscle Mass PS->MuscleMass Ubiq Ubiquitin Ligases (e.g., MuRF1, Atrogin-1) FoxO3a->Ubiq promotes transcription PD Protein Degradation Ubiq->PD promotes PD->MuscleMass

Caption: Proposed signaling pathway of this compound in skeletal muscle.

Experimental Data

The efficacy of this compound in a disuse atrophy model has been quantified, demonstrating significant protective effects on muscle mass and cellular structure.

Table 1: Effects of this compound on Soleus Muscle in Hindlimb Suspension (HLS) Model [3]

Group Treatment Change in Soleus Weight (vs. Ground-Vehicle) Change in Average Myofiber Size (vs. Ground-Vehicle)
HLS-Vehicle Vehicle -40% -31%
HLS-A2 This compound (25 µg/kg) -25% -14%

| Ground-A2 | this compound (25 µg/kg) | Not specified, but led to significant hypertrophy | Significantly increased |

Table 2: Effects of this compound on Key Signaling Proteins in Skeletal Muscle [3][7]

Protein Effect of Hindlimb Suspension (HLS) Effect of this compound Treatment
Phospho-Akt Decreased Significantly increased (with or without HLS)
Phospho-4EBP1 No significant change Significantly increased (in ground group)

| Dephosphorylated FoxO3a | Markedly increased | Reduced the increase caused by HLS |

Table 3: Effect of a Single Dose of this compound on Urinary Catecholamines [3][7]

Catecholamine Effect of this compound (25 µg/kg)
Noradrenaline Marked increase in 24-h urine
Adrenaline Marked increase in 24-h urine

| Total Catecholamines | Marked increase in 24-h urine |

Protocols

The following are detailed protocols based on methodologies used in key studies investigating this compound's effect on muscle atrophy.

Protocol 1: In Vivo Disuse-Induced Muscle Atrophy Model

This protocol describes the induction of disuse muscle atrophy in mice using hindlimb suspension and subsequent treatment with this compound.

G cluster_prep Preparation cluster_exp Experiment (14 Days) cluster_analysis Analysis acclimate 1. Animal Acclimatization (1 week) group 2. Group Assignment (n=6 per group) acclimate->group hls 3. Hindlimb Suspension (HLS Groups) admin 4. Daily Oral Gavage (A2 or Vehicle) hls->admin collect 5. Euthanasia and Soleus Muscle Collection admin->collect histology 6a. Histology (Myofiber CSA) collect->histology western 6b. Western Blot (Signaling Proteins) collect->western urine 6c. Urine Collection (Catecholamines) collect->urine

Caption: Experimental workflow for the in vivo muscle atrophy model.

1. Animals and Acclimatization:

  • Use male mice (e.g., C57BL/6J, aged 10 weeks).

  • House animals under standard conditions (12-h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Allow for a 1-week acclimatization period before the experiment begins.

2. Grouping and Treatment:

  • Divide animals into four groups: (1) Ground-Vehicle, (2) Ground-A2, (3) Suspension-Vehicle, (4) Suspension-A2.

  • Prepare this compound (e.g., from PhytoLab, CAS 86631-38-1) in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Administer this compound (25 µg/kg body weight) or vehicle daily via oral gavage for 14 days[3][7].

3. Hindlimb Suspension (HLS):

  • For suspension groups, use a tail-suspension method that allows free movement of the forelimbs for access to food and water, while the hindlimbs are unloaded.

  • Ensure the suspension does not impede circulation to the tail.

  • Maintain suspension for 14 consecutive days[3].

4. Tissue and Sample Collection:

  • At the end of the 14-day period, euthanize the mice using an approved method.

  • Immediately dissect the soleus muscles, weigh them, and snap-freeze in liquid nitrogen for biochemical analysis or embed in OCT compound for histology.

  • For catecholamine analysis, house mice in metabolic cages to collect 24-hour urine after a single oral dose of A2[3].

Protocol 2: Western Blot Analysis for Signaling Proteins

This protocol details the measurement of key protein phosphorylation states in muscle tissue lysates.

1. Protein Extraction:

  • Homogenize frozen soleus muscle in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the homogenate at 14,000 x g for 15 min at 4°C.

  • Collect the supernatant containing the protein lysate.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

3. SDS-PAGE and Immunoblotting:

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:

    • Phospho-Akt (Ser473)

    • Total Akt

    • Phospho-4EBP1 (Thr37/46)

    • Total 4EBP1

    • Phospho-FoxO3a (Ser253)

    • Total FoxO3a

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.

  • Quantify band intensity using densitometry software (e.g., ImageJ) and normalize phosphorylated protein levels to their respective total protein levels.

Protocol 3: Histological Analysis of Myofiber Cross-Sectional Area (CSA)

This protocol is for visualizing and quantifying muscle fiber size.

1. Sample Preparation:

  • Embed fresh muscle tissue in OCT compound and freeze in isopentane cooled by liquid nitrogen.

  • Cut transverse sections (e.g., 10 µm thick) from the mid-belly of the muscle using a cryostat.

  • Mount sections on glass slides.

2. Staining:

  • For general morphology, perform a Hematoxylin and Eosin (H&E) stain.

  • For clear fiber boundary definition, perform immunofluorescence staining for Laminin.

    • Fix sections with 4% paraformaldehyde.

    • Permeabilize with 0.2% Triton X-100.

    • Block with a suitable blocking buffer (e.g., 5% goat serum).

    • Incubate with a primary antibody against Laminin.

    • Wash and incubate with a fluorescently-labeled secondary antibody.

    • Mount with a DAPI-containing mounting medium to visualize nuclei.

3. Image Acquisition and Analysis:

  • Capture images of the stained sections using a fluorescence microscope.

  • Use image analysis software (e.g., ImageJ) to manually or automatically trace the outline of individual muscle fibers and calculate the cross-sectional area (CSA).

  • Analyze at least 100 fibers per muscle sample to determine the average CSA and size distribution[7].

References

Application Notes: Cinnamtannin A2 as a Potential Therapeutic Agent for Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia resulting from defects in insulin secretion, insulin action, or both. The global prevalence of diabetes is a significant public health concern, driving the search for novel therapeutic agents. Natural compounds, particularly polyphenols, have garnered considerable interest for their potential anti-diabetic properties. Cinnamtannin A2, a tetrameric A-type procyanidin found in dietary sources such as cocoa, apples, and cinnamon, has emerged as a promising candidate.[1][2] Preclinical studies indicate that this compound may improve hyperglycemia through a dual mechanism: enhancing the secretion of glucagon-like peptide-1 (GLP-1) and directly activating the insulin signaling pathway.[3][4][5][6] These application notes provide a summary of the current data and detailed protocols for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.

Mechanism of Action

This compound exhibits its anti-diabetic effects through two primary mechanisms:

  • Incretin-like Effect: this compound has been shown to increase the plasma levels of GLP-1.[3][4][6] GLP-1 is an incretin hormone secreted by intestinal L-cells that potentiates glucose-dependent insulin secretion from pancreatic β-cells. This action helps to regulate postprandial glucose levels.

  • Activation of Insulin Signaling: In peripheral tissues like skeletal muscle, this compound promotes the activation of the insulin signaling cascade.[3][4] It enhances the phosphorylation of the insulin receptor (IR) and its primary downstream target, insulin receptor substrate-1 (IRS-1).[6][7] This activation leads to a cascade of events culminating in the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake from the bloodstream.[8]

G Proposed Anti-Diabetic Mechanism of this compound cluster_0 Incretin Pathway cluster_1 Insulin Signaling Pathway (Skeletal Muscle) CA2_1 This compound L_Cells Intestinal L-Cells CA2_1->L_Cells Stimulates GLP1 GLP-1 Secretion L_Cells->GLP1 Pancreas Pancreatic β-Cells GLP1->Pancreas Stimulates Insulin_Secretion Insulin Secretion Pancreas->Insulin_Secretion Insulin Insulin Insulin_Secretion->Insulin CA2_2 This compound IR Insulin Receptor (IR) CA2_2->IR Activates / Sensitizes Insulin->IR Activates / Sensitizes IRS1 IRS-1 IR->IRS1 Phosphorylates PI3K_Akt Downstream Signaling (e.g., PI3K/Akt) IRS1->PI3K_Akt Activates GLUT4 GLUT4 Translocation PI3K_Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake G Workflow: In Vivo Acute Efficacy Study cluster_plasma Plasma Analysis cluster_muscle Muscle Tissue Analysis start 1. Animal Acclimatization (Male ICR mice, 8 weeks old) fasting 2. Fasting (6 hours) (Access to water ad libitum) start->fasting admin 3. Administration (Oral gavage) - Vehicle Control (e.g., water) - this compound (10 µg/kg) fasting->admin wait 4. Wait for 60 minutes admin->wait blood 5. Blood Collection (e.g., cardiac puncture under anesthesia) wait->blood tissue 6. Tissue Harvesting (Isolate soleus muscle immediately) wait->tissue plasma_prep 7a. Prepare Plasma (Centrifugation with EDTA) blood->plasma_prep protein_prep 7b. Protein Extraction (Homogenize and lyse tissue) tissue->protein_prep elisa 8a. ELISA Assays - GLP-1 - Insulin plasma_prep->elisa western 8b. Western Blot - p-IR, Total IR - p-IRS-1, Total IRS-1 protein_prep->western G Workflow: In Vitro Glucose Uptake Assay start 1. Culture & Differentiate 3T3-L1 preadipocytes to mature adipocytes (Approx. 8-10 days) starve 2. Serum Starvation (Incubate in serum-free DMEM for 2-4 hours) start->starve wash 3. Wash Cells (Wash with Krebs-Ringer-HEPES (KRH) buffer) starve->wash treat 4. Treatment Incubation - Vehicle (e.g., DMSO) - Positive Control (Insulin, 100 nM) - this compound (various concentrations) wash->treat add_glucose 5. Add Radiolabeled Glucose (Add 2-deoxy-D-[3H]-glucose for 10-15 min) treat->add_glucose stop 6. Stop Uptake (Wash with ice-cold PBS) add_glucose->stop lyse 7. Lyse Cells (Add 0.1% SDS or NaOH) stop->lyse measure 8. Measure Radioactivity (Scintillation Counting) lyse->measure

References

Application Notes and Protocols for Cinnamtannin A2 in In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of Cinnamtannin A2 for use in in vitro experiments, alongside a summary of its biological activities and relevant signaling pathways.

Product Information

  • Name: this compound

  • CAS Number: 86631-38-1

  • Molecular Formula: C60H50O24

  • Molecular Weight: 1155.02 g/mol

  • Biological Activity: this compound is a tetrameric procyanidin with demonstrated antioxidant, anti-diabetic, and nephroprotective effects.[1][2][3][4] It has been shown to increase GLP-1 and insulin secretion, upregulate the expression of corticotropin-releasing hormone, and inhibit LDL oxidation.[1][3][5] Furthermore, it is involved in the regulation of the Nrf2-Keap1 and Akt/mTORC1 signaling pathways.[1][6]

Solubility Data

For successful in vitro studies, proper dissolution of this compound is critical. The following table summarizes its solubility in a common laboratory solvent.

SolventSolubilityMolar Concentration (at saturation)
Ethanol≥ 50 mg/mL≥ 43.29 mM

Note: "≥" indicates that the substance is soluble at this concentration, but the saturation point was not determined.[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in ethanol. This stock solution can then be diluted to the desired final concentration in your cell culture medium.

Materials:

  • This compound (solid)

  • Anhydrous Ethanol (≥99.5%)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 50 mg/mL stock solution, weigh 50 mg of this compound.

  • Solvent Addition: Add the appropriate volume of anhydrous ethanol to the tube. For a 50 mg/mL solution, add 1 mL of ethanol.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. A clear solution should be obtained.[1] Gentle warming (e.g., in a 37°C water bath) may assist in dissolution, but care should be taken to avoid solvent evaporation.

  • Sterilization (Optional): If required for your specific cell culture application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with ethanol.

  • Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1] To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller working volumes.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol details the dilution of the this compound stock solution to the final working concentration in cell culture medium. A typical concentration range for in vitro experiments is 0.125-2.0 µg/mL.[1][3]

Materials:

  • This compound stock solution (from Protocol 1)

  • Pre-warmed cell culture medium appropriate for your cell line

  • Sterile tubes for dilution

Procedure:

  • Thawing: Thaw the this compound stock solution at room temperature.

  • Serial Dilution (Recommended): It is recommended to perform serial dilutions to achieve the final low µg/mL concentrations accurately.

    • Example for a 2 µg/mL working solution from a 50 mg/mL stock:

      • First, prepare an intermediate dilution by adding 2 µL of the 50 mg/mL stock solution to 998 µL of cell culture medium. This results in a 100 µg/mL intermediate solution.

      • Next, add 20 µL of the 100 µg/mL intermediate solution to 980 µL of cell culture medium to achieve the final 2 µg/mL working concentration.

  • Vehicle Control: It is crucial to include a vehicle control in your experiments. The vehicle control should contain the same final concentration of ethanol as the this compound-treated samples.

  • Immediate Use: Add the final working solutions to your cell cultures immediately after preparation.

Signaling Pathway

This compound has been shown to attenuate skeletal muscle wasting by activating the Akt/mTORC1 signaling pathway.[6] The simplified diagram below illustrates this proposed mechanism.

CinnamtanninA2_Akt_mTORC1_Pathway cluster_effect CinnamtanninA2 This compound Beta2AR β2 Adrenergic Receptor CinnamtanninA2->Beta2AR Akt Akt Beta2AR->Akt mTORC1 mTORC1 Akt->mTORC1 FoxO3a_inactive p-FoxO3a (inactive) Akt->FoxO3a_inactive  Inhibits Protein_Synthesis Protein Synthesis (Hypertrophy) mTORC1->Protein_Synthesis FoxO3a_active FoxO3a (active) Protein_Degradation Protein Degradation (Atrophy) FoxO3a_active->Protein_Degradation

Caption: this compound signaling pathway in skeletal muscle.

Experimental Workflow

The following diagram outlines a general workflow for an in vitro experiment using this compound.

Experimental_Workflow start Start prep_stock Prepare this compound Stock Solution (Protocol 1) start->prep_stock prep_working Prepare Working Solutions (Protocol 2) prep_stock->prep_working cell_culture Seed and Culture Cells treatment Treat Cells with This compound cell_culture->treatment prep_working->treatment incubation Incubate for Desired Time treatment->incubation analysis Perform Downstream Analysis (e.g., Western Blot, qPCR, etc.) incubation->analysis end End analysis->end

Caption: General workflow for in vitro this compound experiments.

References

Application Notes and Protocols for Cinnamtannin A2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamtannin A2 is a tetrameric A-type proanthocyanidin with significant biological activities, including antioxidant, anti-diabetic, and nephroprotective effects. As a complex polyphenol, its stability is a critical factor for researchers and drug development professionals to consider in experimental design, formulation, and storage. These application notes provide a comprehensive overview of the stability profile of this compound and detailed protocols for its storage and analysis.

Stability Profile of this compound

This compound is susceptible to degradation under various environmental conditions, including temperature, pH, and light. Understanding its stability profile is essential for maintaining its biological activity and ensuring the reliability of experimental results.

General Storage Recommendations

Proper storage is paramount to preserving the integrity of this compound. The following conditions are recommended based on available data.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationAdditional Precautions
Solid (Neat) -20°CLong-termSealed container, protect from moisture and light.
In Solvent -80°CUp to 6 monthsSealed container, protect from moisture and light.
In Solvent -20°CUp to 1 monthSealed container, protect from moisture and light.
pH Stability

This compound exhibits pH-dependent stability. It is relatively more stable in acidic conditions and is prone to degradation and epimerization in neutral to alkaline environments.

  • Acidic Conditions (pH < 4): this compound demonstrates its highest stability in acidic environments. For applications requiring solubilization in aqueous buffers, maintaining a low pH is recommended to minimize degradation.

  • Neutral to Alkaline Conditions (pH ≥ 7): In neutral and particularly in alkaline solutions, this compound undergoes rapid degradation. This is a critical consideration for in vitro assays using cell culture media, which are typically buffered around pH 7.4. In such conditions, this compound can epimerize with a half-life of less than 15 minutes.[1] This rapid transformation means that the biological effects observed in cell-based assays may be attributable to its isomers or degradation products rather than the parent compound.

Temperature Stability

Elevated temperatures accelerate the degradation of this compound. Thermal degradation can lead to the loss of biological activity.

  • Frozen Storage (-20°C to -80°C): As indicated in the storage recommendations, freezing is the optimal method for long-term preservation.

  • Refrigerated and Room Temperature (4°C to 25°C): While specific quantitative data for this compound is limited, studies on similar proanthocyanidins show significant degradation at these temperatures over time. It is advisable to minimize the time this compound is kept at these temperatures.

  • Elevated Temperatures (>40°C): High temperatures, such as those used in some processing and sterilization techniques, can cause significant degradation, including epimerization and oxidation.[2]

Photostability

Exposure to light, particularly UV radiation, can induce degradation of polyphenolic compounds like this compound.

  • Protection from Light: It is crucial to store both solid this compound and its solutions in light-protected containers (e.g., amber vials) and to minimize exposure to ambient light during handling.

Experimental Protocols

Protocol for Preparation of Stock Solutions

To ensure consistency and minimize degradation, follow this protocol for preparing this compound stock solutions.

Materials:

  • This compound (solid)

  • Anhydrous ethanol or DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated pipettes

Procedure:

  • Equilibrate the sealed container of this compound to room temperature before opening to prevent condensation.

  • Weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous ethanol or DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex briefly until the solid is completely dissolved.

  • Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol for Stability-Indicating HPLC-UV Analysis

This protocol provides a general framework for a stability-indicating HPLC-UV method to quantify this compound and monitor its degradation. Method optimization and validation are essential for specific applications.

Instrumentation:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid or Acetic acid (analytical grade)

  • Ultrapure water

Chromatographic Conditions (starting point for optimization):

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-30% B

    • 25-30 min: 30-50% B

    • 30-35 min: 50-10% B

    • 35-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Procedure:

  • Sample Preparation: Prepare samples of this compound subjected to various stress conditions (e.g., heat, acid/base hydrolysis, oxidation, photolysis). Dilute the samples to an appropriate concentration within the linear range of the assay using the initial mobile phase composition.

  • Standard Preparation: Prepare a series of calibration standards of this compound of known concentrations.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Data Analysis: Quantify the peak area of this compound and any degradation products. The specificity of the method is demonstrated by the separation of the main peak from any degradation product peaks.

Visualization of Pathways and Workflows

Signaling Pathway of this compound in Insulin Secretion

This compound has been shown to increase the secretion of glucagon-like peptide-1 (GLP-1) and insulin, suggesting its potential in managing hyperglycemia.[3] The pathway involves the activation of the insulin receptor and subsequent downstream signaling.

G Cinnamtannin_A2 This compound GLP1_Secretion GLP-1 Secretion Cinnamtannin_A2->GLP1_Secretion Insulin_Secretion Insulin Secretion Cinnamtannin_A2->Insulin_Secretion Insulin_Receptor Insulin Receptor Insulin_Secretion->Insulin_Receptor activates IRS1 IRS-1 Insulin_Receptor->IRS1 phosphorylates PI3K PI3K IRS1->PI3K activates Akt Akt PI3K->Akt activates Glucose_Uptake Glucose Uptake Akt->Glucose_Uptake promotes

Caption: this compound stimulates GLP-1 and insulin secretion, activating the insulin signaling pathway.

Signaling Pathway in Attenuation of Muscle Atrophy

This compound has been observed to attenuate skeletal muscle wasting by influencing the Akt/mTORC1 pathway and inhibiting the FoxO3a transcription factor, which is involved in muscle protein degradation.[4]

G Cinnamtannin_A2 This compound Akt Akt Cinnamtannin_A2->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates FoxO3a FoxO3a Akt->FoxO3a inhibits Protein_Synthesis Protein Synthesis (Hypertrophy) mTORC1->Protein_Synthesis promotes Protein_Degradation Protein Degradation (Atrophy) FoxO3a->Protein_Degradation promotes

Caption: this compound promotes muscle protein synthesis and inhibits degradation via the Akt/mTORC1 and FoxO3a pathways.

Experimental Workflow for Forced Degradation Study

A forced degradation study is essential to develop a stability-indicating analytical method. The following workflow outlines the key steps.

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis HPLC HPLC-UV/DAD Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Stress Thermal->HPLC Photo Photolytic Stress Photo->HPLC MS LC-MS for Identification HPLC->MS Method Validated Stability- Indicating Method HPLC->Method Profile Degradation Profile MS->Profile Cinnamtannin_A2 This compound Stock Solution Cinnamtannin_A2->Acid Cinnamtannin_A2->Base Cinnamtannin_A2->Oxidation Cinnamtannin_A2->Thermal Cinnamtannin_A2->Photo

Caption: Workflow for a forced degradation study of this compound to establish a stability-indicating method.

References

Troubleshooting & Optimization

Optimizing Cinnamtannin A2 extraction yield from natural sources.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Cinnamtannin A2 extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the extraction and purification of this compound from natural sources.

Frequently Asked Questions (FAQs)

Q1: What are the most common natural sources for this compound extraction?

A1: this compound, a tetrameric A-type proanthocyanidin, is predominantly found in the bark of Cinnamomum species, particularly Cinnamomum verum and Cinnamomum cassia. Other notable dietary sources include apples (especially the skins), cocoa products, and grapes.

Q2: What is the general workflow for extracting and isolating this compound?

A2: The general workflow involves a multi-step process beginning with the extraction of the raw plant material, followed by purification steps to isolate this compound. A typical process includes:

  • Preparation of Plant Material: Drying and grinding the source material (e.g., cinnamon bark) to a fine powder to increase the surface area for extraction.

  • Solvent Extraction: Macerating or refluxing the powdered material with a suitable organic solvent to extract a crude mixture of phytochemicals, including this compound.

  • Crude Extract Concentration: Removing the solvent from the extract, usually under reduced pressure, to yield a concentrated crude extract.

  • Purification: Employing chromatographic techniques to separate this compound from other co-extracted compounds. This often involves a combination of column chromatography and High-Performance Liquid Chromatography (HPLC).

G cluster_prep Preparation cluster_extraction Extraction cluster_purification Purification start Natural Source (e.g., Cinnamon Bark) grind Drying & Grinding start->grind powder Powdered Plant Material grind->powder extraction Solvent Extraction (e.g., Ethanol) powder->extraction crude Crude Extract extraction->crude column_chrom Column Chromatography (e.g., Sephadex LH-20) crude->column_chrom hplc Preparative HPLC column_chrom->hplc pure Pure this compound hplc->pure G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor (IR) IRS1 IRS-1 IR->IRS1 Phosphorylation PI3K PI3K IRS1->PI3K Activation AKT Akt/PKB PI3K->AKT Activation GLUT4 GLUT4 Vesicle AKT->GLUT4 Translocation Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Cinnamtannin_A2 This compound Cinnamtannin_A2->IR Enhances Phosphorylation Insulin Insulin Insulin->IR G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binding Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes Cinnamtannin_A2 This compound (and other polyphenols) Cinnamtannin_A2->Keap1_Nrf2 Potential Interaction Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1_Nrf2 Induces

Troubleshooting Cinnamtannin A2 instability in solution.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cinnamtannin A2. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on the instability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading. What are the optimal storage conditions for this compound solutions?

A1: Proper storage is crucial for maintaining the stability of this compound solutions. For stock solutions, it is recommended to store them sealed, away from moisture and light.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the solution after preparation.[1] For in vivo experiments, it is highly recommended to prepare the solution fresh on the day of use.[1]

Q2: What solvents are recommended for dissolving this compound?

A2: this compound is soluble in ethanol at concentrations of ≥ 50 mg/mL.[2] For in vivo studies, a common solvent system is a sequential addition of 10% ethanol, 40% PEG300, 5% Tween-80, and 45% saline. Another option is 10% ethanol and 90% (20% SBE-β-CD in saline).[2]

Q3: I am observing variability in my cell culture experiments. Could the cell culture medium be affecting the stability of this compound?

A3: Yes, the composition of the cell culture medium can significantly impact the stability of proanthocyanidins like this compound. Proanthocyanidin A2, a closely related compound, has been shown to be quite unstable in basal-Dulbecco's Modified Eagle Medium (b-DMEM) at 37°C, with a half-life of less than 15 minutes.[3] This instability can lead to epimerization, where the compound transforms into its isomers.[3] Therefore, the bioactivity observed in cell culture assays, especially those lasting 24 hours or more, may not be attributable to the original this compound compound alone.[3]

Q4: How does pH affect the stability of this compound in solution?

A4: Proanthocyanidins are generally more stable in acidic conditions and are susceptible to degradation in neutral to alkaline conditions.[3] Studies on similar polyphenols have shown that they can be unstable at a pH as low as 1.5 and are rather unstable at alkaline pH.[3] For instance, proanthocyanidin-rich extracts from grape seeds are more stable at pH 4.0, even at elevated temperatures, compared to neutral (pH 7.0) or alkaline (pH 10.0) conditions.[3] It is advisable to maintain a slightly acidic pH for your this compound solutions whenever the experimental conditions allow.

Troubleshooting Guides

Issue: I suspect my this compound is degrading during my experiments. How can I confirm this and what steps can I take to minimize it?

This guide will walk you through a systematic approach to identify and mitigate this compound instability.

cluster_observe Observation cluster_troubleshoot Troubleshooting Workflow cluster_solution Potential Solutions observe Inconsistent experimental results or loss of bioactivity check_storage Verify Storage Conditions (-20°C or -80°C, protected from light) observe->check_storage check_solvent Evaluate Solvent System (e.g., ethanol, appropriate co-solvents) check_storage->check_solvent aliquot Aliquot stock solutions to avoid freeze-thaw cycles check_storage->aliquot If issues persist check_ph Measure and Adjust pH (Aim for slightly acidic if possible) check_solvent->check_ph fresh_prep Prepare fresh working solutions for each experiment check_solvent->fresh_prep If issues persist check_temp Monitor Experimental Temperature (Minimize exposure to high temperatures) check_ph->check_temp optimize_ph Buffer solution to a stable pH range (e.g., pH 4-6) check_ph->optimize_ph If issues persist check_light Assess Light Exposure (Use amber vials or work in low light) check_temp->check_light cold_procedure Perform experimental steps on ice where feasible check_temp->cold_procedure If issues persist run_control Run a Stability Control Experiment (Analyze sample over time) check_light->run_control protect_light Use light-blocking containers and minimize light exposure check_light->protect_light If issues persist run_control->aliquot Based on findings run_control->fresh_prep Based on findings run_control->optimize_ph Based on findings run_control->cold_procedure Based on findings run_control->protect_light Based on findings

Caption: Troubleshooting workflow for this compound instability.

Quantitative Data on this compound Instability

The degradation of flavonoids, including this compound, has been observed to follow first-order reaction kinetics. The stability is significantly influenced by temperature.

Temperature (°C)Degradation Rate Constant (k) per day
42.2 x 10⁻³
225.4 x 10⁻³
357.8 x 10⁻³
Data from a study on dark chocolate flavonoids, including this compound.[4]

Experimental Protocols

Protocol: Forced Degradation Study for this compound

A forced degradation study is essential to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_sample Prepare this compound solution in a suitable solvent acid Acid Hydrolysis (e.g., 0.1 M HCl, 80°C) prep_sample->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 80°C) prep_sample->base oxidation Oxidation (e.g., 3% H₂O₂, RT) prep_sample->oxidation thermal Thermal Degradation (e.g., 80°C in solution and solid state) prep_sample->thermal photo Photolytic Degradation (e.g., ICH Q1B guidelines) prep_sample->photo hplc Analyze samples by a stability-indicating HPLC method acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc mass_balance Calculate Mass Balance (Assay of this compound + % of degradants) hplc->mass_balance identify Identify major degradation products (e.g., using LC-MS) mass_balance->identify

Caption: Workflow for a forced degradation study of this compound.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

  • Stress Conditions: Expose the this compound solution (and solid sample for thermal and photolytic stress) to the following conditions:

    • Acid Hydrolysis: Treat with 0.1 M HCl at 80°C for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Treat with 0.1 M NaOH at 80°C for a defined period.

    • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solution and solid sample to 80°C.

    • Photolytic Degradation: Expose the solution and solid sample to light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Determine the percentage of degradation of this compound.

    • Calculate the mass balance to ensure that all degradation products are accounted for.

    • Identify and characterize the major degradation products using techniques like LC-MS.

Signaling Pathways Involving this compound

This compound has been reported to influence several key signaling pathways. Understanding these pathways can provide context for your experimental observations.

1. PI3K/Akt/FoxO Signaling Pathway

This compound can modulate this pathway, which is crucial for regulating proteolysis and proteosynthesis.

CinnamtanninA2 This compound PI3K PI3K CinnamtanninA2->PI3K Akt Akt (PKB) PI3K->Akt FoxO FoxO Akt->FoxO Inhibits Proteolysis Proteolysis (Muscle Atrophy) FoxO->Proteolysis

Caption: this compound's role in the PI3K/Akt/FoxO pathway.

2. Nrf2-Keap1 Signaling Pathway

This compound exhibits nephroprotective effects, in part by regulating the Nrf2-Keap1 pathway, a key regulator of antioxidant responses.

CinnamtanninA2 This compound Keap1 Keap1 CinnamtanninA2->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibits Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activates

Caption: this compound's influence on the Nrf2-Keap1 pathway.

3. Insulin Signaling Pathway

This compound has been shown to increase insulin secretion and activate the insulin signaling pathway.[5]

CinnamtanninA2 This compound Insulin_Secretion Insulin Secretion CinnamtanninA2->Insulin_Secretion Increases Insulin_Receptor Insulin Receptor Insulin_Secretion->Insulin_Receptor Activates IRS Insulin Receptor Substrate (IRS) Insulin_Receptor->IRS Phosphorylates Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt) IRS->Downstream_Signaling Glucose_Uptake Glucose Uptake Downstream_Signaling->Glucose_Uptake Promotes

Caption: this compound's effect on the insulin signaling pathway.

References

Technical Support Center: Improving the In Vivo Bioavailability of Cinnamtannin A2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the in vivo bioavailability of Cinnamtannin A2.

Troubleshooting Guides

This section addresses specific issues that may be encountered during in vivo studies with this compound.

Issue 1: Low or Undetectable Plasma Concentrations of this compound After Oral Administration

Potential Cause Troubleshooting/Optimization Strategy
Poor Aqueous Solubility This compound, a large polyphenolic compound, has low water solubility, limiting its dissolution in gastrointestinal fluids.[1][2] • Formulation: Utilize solubility-enhancing formulations such as nanoemulsions, solid lipid nanoparticles (SLNs), or phospholipid complexes.[1][3] • Excipients: Incorporate pharmaceutically approved solubilizing agents and surfactants in the formulation.[4][5]
Degradation in the Gastrointestinal Tract The acidic environment of the stomach and enzymatic activity in the intestines can degrade this compound before it can be absorbed.[2] • Encapsulation: Protect the compound from the harsh GI environment by encapsulating it in nanoparticles or liposomes.[3] • pH-Responsive Coatings: Use enteric coatings that only dissolve in the more neutral pH of the small intestine.
Extensive First-Pass Metabolism This compound is likely subject to significant metabolism in the intestinal wall and liver, reducing the amount of active compound that reaches systemic circulation. • Co-administration with Metabolic Inhibitors: Consider co-administering piperine, a known inhibitor of metabolic enzymes, to increase the bioavailability of this compound. • Alternative Routes of Administration: For initial efficacy studies, consider intraperitoneal (IP) injection to bypass first-pass metabolism and establish a baseline for systemic effects.[6]
Rapid Systemic Clearance Once absorbed, this compound may be quickly cleared from the bloodstream. • Formulation for Sustained Release: Employ formulations like solid lipid nanoparticles that can provide a sustained release of the compound, prolonging its presence in circulation.[7]
Analytical Method Insensitivity The concentration of this compound in plasma may be below the limit of detection of the analytical method used. • Method Optimization: Develop and validate a highly sensitive analytical method, such as LC-MS/MS, for the quantification of this compound in plasma.[8][9] • Sample Preparation: Optimize sample preparation to concentrate the analyte and remove interfering substances.

Issue 2: High Variability in In Vivo Efficacy Studies

Potential Cause Troubleshooting/Optimization Strategy
Inconsistent Formulation Quality Variations in particle size, encapsulation efficiency, or stability of the formulation can lead to inconsistent dosing and absorption. • Characterization: Thoroughly characterize each batch of the formulation for particle size, zeta potential, and drug loading. • Stability Testing: Assess the stability of the formulation under storage and physiological conditions.[10][11]
Influence of Gut Microbiota The gut microbiome can metabolize tannins, leading to inter-animal variability in the absorption of this compound and its metabolites.[12] • Standardized Diet: Ensure all animals are on a standardized diet to minimize variations in gut microbiota composition. • Antibiotic Treatment: In mechanistic studies, consider using broad-spectrum antibiotics to reduce the impact of gut microbiota on this compound metabolism.
Food Effects The presence of food in the GI tract can alter the absorption of polyphenols. • Standardized Fasting: Implement a consistent fasting period for all animals before oral administration of this compound.
Animal Handling and Stress Stress can influence gastrointestinal motility and blood flow, potentially affecting drug absorption. • Acclimatization: Ensure animals are properly acclimatized to the experimental procedures and environment to minimize stress.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving good oral bioavailability for this compound?

A1: The main challenges are its large molecular weight, poor aqueous solubility, susceptibility to degradation in the gastrointestinal tract, and extensive first-pass metabolism. These factors collectively limit its ability to be absorbed into the bloodstream in its active form.[1][2][12]

Q2: What are the most promising formulation strategies to improve the bioavailability of this compound?

A2: Nano-based delivery systems are highly promising. These include:

  • Nanoemulsions: These can increase the solubility and stability of this compound in the GI tract.

  • Solid Lipid Nanoparticles (SLNs): SLNs can protect the compound from degradation, provide controlled release, and enhance absorption.[7][13]

  • Phospholipid Complexes (Phytosomes): These can improve the lipophilicity of this compound, facilitating its passage across biological membranes.[3]

Q3: What analytical methods are recommended for quantifying this compound in biological samples?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended method due to its high sensitivity and selectivity, which are crucial for detecting the low concentrations of this compound expected in plasma.[8][9] Colorimetric assays like the DMAC (4-dimethylaminocinnamaldehyde) method can be used for quantifying total proanthocyanidins in formulations but may lack the specificity required for pharmacokinetic studies.[14][15]

Q4: Are there any known drug-excipient interactions to be aware of when formulating this compound?

A4: While specific interaction studies for this compound are limited, it is important to consider that excipients can influence the stability and absorption of the active compound. For instance, the choice of surfactants and lipids in nanoformulations can significantly impact drug release and bioavailability.[4][5] It is crucial to conduct compatibility and stability studies of this compound with the selected excipients.

Q5: How does the gut microbiota affect the bioavailability of this compound?

A5: The gut microbiota can extensively metabolize tannins like this compound into smaller phenolic compounds. These metabolites may have different biological activities and absorption profiles compared to the parent compound. This microbial metabolism can be a significant factor in the overall in vivo effects observed after oral administration.[12]

Quantitative Data Summary

Table 1: In Vivo Studies of this compound

Animal Model Dosage Administration Route Observed Effects Reference
Mice10 µg/kgOral (p.o.)Increased plasma GLP-1 and insulin secretion.[6][16]
Mice25 µg/kgOral (p.o.)Attenuated skeletal muscle wasting.[17]
Rats10 mg/kgIntraperitoneal (i.p.)Ameliorated renal injury.[6]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol describes a hot homogenization and ultrasonication method for preparing SLNs.

  • Lipid Phase Preparation:

    • Melt a solid lipid (e.g., glyceryl monostearate) at a temperature 5-10°C above its melting point.

    • Dissolve this compound in the molten lipid with continuous stirring to ensure a homogenous mixture.

  • Aqueous Phase Preparation:

    • Heat an aqueous solution containing a surfactant (e.g., Tween 80) to the same temperature as the lipid phase.

  • Pre-emulsion Formation:

    • Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for 10-15 minutes to form a coarse oil-in-water emulsion.

  • Homogenization:

    • Subject the pre-emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.

  • Cooling and Solidification:

    • Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Characterization:

    • Analyze the SLN suspension for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: Quantification of this compound in Rat Plasma using LC-MS/MS

This protocol provides a general framework for the analysis of this compound in plasma. Method validation is essential.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of rat plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

    • Vortex for 2 minutes to precipitate the plasma proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions (Example):

    • Column: A suitable C18 column.

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometry: Operate in negative ion mode with multiple reaction monitoring (MRM) for the specific precursor and product ions of this compound and the internal standard.

  • Data Analysis:

    • Construct a calibration curve using standards of known this compound concentrations in blank plasma.

    • Quantify the concentration of this compound in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Visualizations

G cluster_formulation Formulation Strategies cluster_challenges Bioavailability Challenges cluster_outcome Desired Outcome Nanoemulsion Nanoemulsion PoorSolubility Poor Aqueous Solubility Nanoemulsion->PoorSolubility Addresses GIDegradation GI Degradation FirstPassMetabolism First-Pass Metabolism ImprovedBioavailability Improved Bioavailability Nanoemulsion->ImprovedBioavailability SLN Solid Lipid Nanoparticles SLN->GIDegradation Protects From SLN->ImprovedBioavailability PhospholipidComplex Phospholipid Complex PhospholipidComplex->PoorSolubility Improves PhospholipidComplex->ImprovedBioavailability

Strategies to overcome this compound bioavailability challenges.

G cluster_workflow In Vivo Study Workflow Formulation 1. This compound Formulation Preparation Administration 2. Oral Administration to Animal Model Formulation->Administration Sampling 3. Blood Sample Collection Administration->Sampling Analysis 4. Plasma Sample Preparation & LC-MS/MS Analysis Sampling->Analysis PK 5. Pharmacokinetic Data Analysis Analysis->PK

Experimental workflow for in vivo pharmacokinetic studies.

G cluster_pathway Potential Metabolic Pathway OralDose Oral this compound GIT Gastrointestinal Tract OralDose->GIT Microbiota Gut Microbiota Metabolism GIT->Microbiota Metabolism Liver Liver (First-Pass Metabolism) GIT->Liver Absorption Microbiota->Liver Systemic Systemic Circulation Liver->Systemic Excretion Excretion Systemic->Excretion

References

Cinnamtannin A2 solubility issues and solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and solutions for Cinnamtannin A2. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a tetrameric A-type proanthocyanidin, a class of polyphenolic compounds found in various plants.[1] Like many high molecular weight polyphenols, its complex structure and numerous hydroxyl groups can lead to poor solubility in aqueous solutions, posing a significant challenge for in vitro and in vivo studies. Achieving a sufficiently high and stable concentration in a biologically compatible solvent is crucial for accurate and reproducible experimental results.

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound exhibits good solubility in polar organic solvents. Based on available data, ethanol is a highly effective solvent. While specific quantitative data for other solvents is limited, related proanthocyanidins show good solubility in methanol and mixtures of DMSO and water. For aqueous applications, co-solvent systems or solubility enhancers are typically necessary.

Q3: How should I store this compound powder and its stock solutions?

A3: this compound is sensitive to light, moisture, and temperature. The solid powder should be stored at -20°C in a tightly sealed container, protected from light. Stock solutions in organic solvents should be stored at -20°C or -80°C. To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use vials. Under these conditions, stock solutions are generally stable for up to one month at -20°C and up to six months at -80°C.[2]

Q4: What are the visual indicators of this compound degradation?

A4: As a polyphenolic compound, this compound is susceptible to oxidation, which can be accelerated by exposure to air, light, and high pH. A common sign of degradation is a change in the color of the solution, often turning brownish. The appearance of precipitates that do not redissolve upon warming or sonication can also indicate degradation or polymerization.

Solubility Data

The following tables summarize the available quantitative solubility data for this compound. It is important to note that for many solvents, the exact saturation point has not been published, and the data is presented as a minimum soluble concentration.

Table 1: Solubility in Organic Solvents

SolventConcentration (mg/mL)Concentration (mM)Notes
Ethanol≥ 50≥ 43.29Saturation point is not yet determined.

Table 2: Solubility in In Vivo Formulations

FormulationConcentration (mg/mL)Concentration (mM)Notes
10% Ethanol, 40% PEG300, 5% Tween-80 in Saline≥ 1.25≥ 1.08A clear solution is formed.
10% Ethanol in 90% (20% SBE-β-CD in Saline)≥ 1.25≥ 1.08Utilizes a cyclodextrin to enhance solubility.

Troubleshooting Guide

Issue 1: this compound powder is not dissolving in the chosen solvent.

G cluster_start Initial Observation cluster_steps Troubleshooting Steps cluster_solution Potential Solutions start Compound does not dissolve step1 Increase agitation (vortex/stir) start->step1 step2 Gently warm the solution (to 37°C) step1->step2 If still insoluble solution1 Compound dissolves step1->solution1 If successful step3 Use sonication (in a water bath) step2->step3 If still insoluble step2->solution1 If successful step4 Switch to a stronger organic solvent (e.g., Ethanol, DMSO) step3->step4 If still insoluble step3->solution1 If successful step4->solution1 If successful solution2 Consider co-solvent system or solubility enhancer step4->solution2 If still insoluble

  • Possible Cause: Insufficient energy to break the crystal lattice of the powder.

  • Solutions:

    • Increase Agitation: Vortex the solution vigorously or use a magnetic stirrer.

    • Gentle Warming: Warm the solution to approximately 37°C. Avoid excessive heat, as it can accelerate degradation.

    • Sonication: Use a bath sonicator to provide energy for dissolution.

    • Change Solvent: If you are using a weaker solvent, switch to a stronger one like 100% ethanol or DMSO to prepare a concentrated stock solution.

Issue 2: Precipitation occurs after diluting a stock solution into an aqueous buffer or cell culture medium.
  • Possible Cause: The concentration of the organic solvent in the final aqueous solution is not high enough to maintain the solubility of this compound. This is a common issue when diluting a concentrated stock solution.

  • Solutions:

    • Pre-warm the Aqueous Medium: Warming the buffer or cell culture medium to 37°C before adding the stock solution can help.[3]

    • Rapid Mixing: Add the stock solution to the aqueous medium while vortexing or stirring to ensure rapid and even distribution, preventing localized high concentrations that can lead to precipitation.

    • Use a Co-solvent System: For in vivo or certain in vitro applications, a co-solvent system may be necessary. Refer to the experimental protocols below.

    • Incorporate a Surfactant: A small amount of a biocompatible surfactant, such as Tween-80, can help to stabilize the compound in the aqueous solution.

    • Determine the Maximum Soluble Concentration: Empirically determine the highest concentration of this compound that remains soluble in your specific aqueous medium by performing a serial dilution and observing for precipitation over time.[3]

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for In Vivo Studies

This protocol details the step-by-step preparation of a this compound formulation suitable for animal studies, achieving a concentration of ≥ 1.25 mg/mL.

G cluster_steps Preparation Steps start Start with this compound powder step1 Dissolve in 10% of the final volume with Ethanol start->step1 step2 Add 40% of the final volume with PEG300 and mix well step1->step2 step3 Add 5% of the final volume with Tween-80 and mix well step2->step3 step4 Add 45% of the final volume with Saline and mix to a clear solution step3->step4 end_node Final Formulation (≥ 1.25 mg/mL) step4->end_node

Methodology:

  • Weigh the required amount of this compound.

  • Add 10% of the final desired volume of ethanol to the this compound powder and mix until fully dissolved.

  • Add 40% of the final volume of PEG300 to the ethanol solution and mix thoroughly.

  • Add 5% of the final volume of Tween-80 and mix until the solution is homogeneous.

  • Finally, add 45% of the final volume of saline and mix until a clear solution is obtained.

Protocol 2: Preparation of a Stock Solution in Ethanol

This protocol describes the preparation of a high-concentration stock solution of this compound in ethanol.

Methodology:

  • Weigh the desired amount of this compound into a sterile, light-protected vial.

  • Add the appropriate volume of 100% ethanol to achieve a concentration of up to 50 mg/mL.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.

  • Store the stock solution in single-use aliquots at -20°C or -80°C, protected from light.

References

Technical Support Center: Cinnamtannin A2 Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis of Cinnamtannin A2.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield in the Condensation Reaction

Question: We are experiencing a low yield during the Lewis acid-catalyzed condensation of the dimeric epicatechin nucleophile and electrophile. What are the potential causes and how can we improve the yield?

Answer:

Low yields in the condensation step are a common challenge in this compound synthesis. Several factors can contribute to this issue:

  • Choice of Lewis Acid: The selection of the Lewis acid is critical for the efficiency of the condensation reaction. While various Lewis acids can be employed, their effectiveness can differ significantly. It is recommended to screen different Lewis acids to find the optimal one for your specific substrate and reaction conditions.

  • Reaction Conditions: Temperature and reaction time can greatly influence the yield. Running the reaction at an inappropriate temperature or for a suboptimal duration can lead to incomplete conversion or the formation of side products. Careful optimization of these parameters is crucial. For instance, some Lewis acids like BF3•Et2O or TMSOTf may require low temperatures (e.g., -40 °C) to achieve moderate yields.[1]

  • Purity of Reactants: The purity of the dimeric epicatechin nucleophile and electrophile is paramount. Impurities can interfere with the catalyst or participate in side reactions, thereby reducing the yield of the desired tetramer. Ensure that your starting materials are thoroughly purified before the condensation step.

  • Stoichiometry of Reactants: While an equimolar condensation is the goal, slight adjustments in the stoichiometry might be necessary to drive the reaction to completion, especially if one of the reactants is less stable. However, using a large excess of the nucleophilic partner should be avoided as it complicates the purification process.[1]

Recommended Actions:

  • Lewis Acid Screening: If you are observing low yields, consider screening a panel of Lewis acids. A comparison of commonly used Lewis acids is provided in the data table below.

  • Optimize Reaction Conditions: Systematically vary the temperature and reaction time to identify the optimal conditions for your chosen Lewis acid.

  • Purify Starting Materials: Re-purify the dimeric epicatechin nucleophile and electrophile using appropriate chromatographic techniques.

  • Reaction Monitoring: Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and prevent the formation of degradation products.

Issue 2: Difficulties in the Purification of this compound

Question: We are facing challenges in purifying the final this compound product from the reaction mixture. The presence of oligomeric byproducts is making separation difficult. What purification strategies are recommended?

Answer:

The purification of this compound is notoriously challenging due to its high polarity and the presence of structurally similar oligomeric procyanidins. Standard purification techniques may not be sufficient.

  • Chromatographic Techniques: A multi-step chromatographic approach is often necessary.

    • Size-Exclusion Chromatography (SEC): Using resins like Sephadex LH-20 can effectively separate oligomers based on their size. This is a good initial step to remove larger polymeric byproducts.

    • Normal-Phase and Reversed-Phase HPLC: High-performance liquid chromatography is essential for achieving high purity. Normal-phase HPLC on silica gel or diol-bonded phases can separate procyanidin oligomers. Reversed-phase HPLC (e.g., C18 column) is also widely used for the purification of polyphenols. Gradient elution is typically required to achieve good separation.

  • Solid-Phase Extraction (SPE): SPE can be used as a pre-purification step to remove highly polar or non-polar impurities from the crude product before proceeding to HPLC.

  • Lyophilization: After purification, lyophilization (freeze-drying) is a useful technique for isolating the final product, as it can be difficult to obtain this compound as a solid by simple evaporation due to its high affinity for residual solvents.

Recommended Purification Workflow:

  • Initial Cleanup: After workup, subject the crude product to solid-phase extraction to remove major impurities.

  • Size-Exclusion Chromatography: Fractionate the extract using a Sephadex LH-20 column to separate the tetrameric fraction from higher and lower molecular weight oligomers.

  • Preparative HPLC: Further purify the tetramer-rich fraction using preparative HPLC. A diol-bonded column with a gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., methanol or ethyl acetate) is often effective.

  • Final Isolation: Lyophilize the purified fractions to obtain this compound as a solid.

Issue 3: Side Reactions During Deprotection

Question: We are observing unexpected byproducts during the deprotection of the benzyl groups in the final step of the synthesis. What are the common side reactions and how can they be minimized?

Answer:

The removal of benzyl protecting groups from the numerous hydroxyl functions of the this compound precursor is a critical step where side reactions can occur, leading to a decrease in yield and purity.

  • Incomplete Deprotection: The steric hindrance around some of the hydroxyl groups can make the removal of all benzyl groups challenging, resulting in a mixture of partially deprotected products.

  • Acid-Catalyzed Rearrangements: If acidic conditions are used for deprotection (e.g., HBr in acetic acid), acid-catalyzed rearrangements of the flavan-3-ol skeleton can occur.

  • Oxidation: The phenolic hydroxyl groups are susceptible to oxidation, especially in the presence of air and certain catalysts.

Recommended Deprotection Protocol:

A common and effective method for benzyl group deprotection in polyphenol synthesis is catalytic hydrogenolysis.

  • Catalyst: Use a palladium catalyst, such as palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)2/C). Pearlman's catalyst is often preferred as it can be less prone to causing side reactions.

  • Solvent: A mixture of polar protic and aprotic solvents, such as methanol/ethyl acetate or ethanol/tetrahydrofuran, is typically used.

  • Hydrogen Source: The reaction is carried out under a hydrogen atmosphere (typically 1 atm or higher pressure in a hydrogenation apparatus).

  • Reaction Monitoring: Carefully monitor the reaction by TLC or HPLC to ensure complete deprotection and to avoid over-reduction or degradation of the product.

  • Workup: After the reaction is complete, the catalyst is removed by filtration through a pad of celite. The solvent is then removed under reduced pressure.

To minimize side reactions, ensure that the reaction is carried out under an inert atmosphere (after the initial hydrogen introduction) and that the solvents are deoxygenated.

Frequently Asked Questions (FAQs)

Q1: What is the typical overall yield for the synthesis of this compound?

The overall yield for the multi-step synthesis of this compound can vary significantly depending on the specific synthetic route and the efficiency of each step. Due to the complexity of the molecule and the challenges in purification, overall yields are often modest. Published synthetic routes report varying yields, and optimization of each step is crucial for maximizing the final output.

Q2: How can I confirm the stereochemistry of the synthesized this compound?

Confirmation of the stereochemistry is essential. The following analytical techniques are typically used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for structural elucidation. Comparison of the obtained spectra with those of an authentic sample or with published data is the primary method for confirming the structure and stereochemistry. 2D NMR techniques such as COSY, HSQC, and HMBC can provide further detailed structural information.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compound.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): Chiral HPLC can be used to separate enantiomers and diastereomers, thus confirming the stereochemical purity of the final product.

Q3: Are there any specific safety precautions to consider during the synthesis?

Yes, standard laboratory safety practices should be followed. Additionally, pay attention to the following:

  • Lewis Acids: Many Lewis acids are corrosive and moisture-sensitive. They should be handled in a fume hood and under an inert atmosphere.

  • Hydrogenation: The use of hydrogen gas for deprotection requires a properly set up and maintained hydrogenation apparatus. Ensure there are no leaks and that the catalyst is handled carefully, as some palladium catalysts can be pyrophoric when dry.

  • Solvents: Use appropriate personal protective equipment (PPE) when handling organic solvents.

Data Presentation

Table 1: Comparison of Lewis Acids in the Condensation Step for Procyanidin Synthesis

Lewis AcidReported YieldReference
Zn(OTf)₂Effective[1]
Yb(OTf)₃Good Yield[2]
AgBF₄Excellent Yield[2]
AgOTfExcellent Yield[2]
BF₃·Et₂OModerate Yield[1]
TMSOTfModerate Yield[1]

Note: Yields are often reported in qualitative terms in the literature for procyanidin synthesis due to the complexity of the reactions and purification. "Effective," "Good," and "Excellent" indicate a general trend of increasing efficiency.

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Condensation

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve the dimeric epicatechin electrophile (1.0 eq.) and the dimeric epicatechin nucleophile (1.0 - 1.2 eq.) in a dry, aprotic solvent (e.g., dichloromethane or acetonitrile).

  • Cool the reaction mixture to the desired temperature (e.g., -40 °C to room temperature, depending on the Lewis acid).

  • Add the Lewis acid (e.g., Zn(OTf)₂, 1.0-1.5 eq.) portion-wise or as a solution in the reaction solvent.

  • Stir the reaction mixture at the set temperature and monitor its progress by TLC or HPLC.

  • Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using the recommended purification workflow.

Protocol 2: General Procedure for Benzyl Group Deprotection via Hydrogenolysis

  • Dissolve the protected this compound precursor in a suitable solvent mixture (e.g., methanol/ethyl acetate).

  • Add the palladium catalyst (e.g., 10% Pd/C or 20% Pd(OH)₂/C, typically 10-20% by weight of the substrate).

  • Place the reaction flask in a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (repeat this process three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm or higher) at room temperature.

  • Monitor the reaction progress by TLC or HPLC until all starting material is consumed.

  • Once the reaction is complete, carefully filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the final product if necessary, and then isolate by lyophilization.

Mandatory Visualization

Synthesis_Workflow cluster_synthesis This compound Synthesis Workflow Start Epicatechin Monomer Protect Protection of Hydroxyl Groups (e.g., Benzylation) Start->Protect Dimerization Dimerization to form Electrophile & Nucleophile Protect->Dimerization Condensation Lewis Acid-Catalyzed Condensation Dimerization->Condensation Tetramer Protected This compound Condensation->Tetramer Deprotection Deprotection (e.g., Hydrogenolysis) Tetramer->Deprotection Purification Purification (HPLC, SEC) Deprotection->Purification Final_Product This compound Purification->Final_Product

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting_Flowchart cluster_troubleshooting Troubleshooting Common Issues in this compound Synthesis Problem Problem Encountered Low_Yield Low Yield Problem->Low_Yield Purification_Issue Purification Difficulty Problem->Purification_Issue Side_Reactions Side Reactions Problem->Side_Reactions Cause_Yield Potential Causes: - Inefficient Lewis Acid - Suboptimal Conditions - Impure Reactants Low_Yield->Cause_Yield Cause_Purification Potential Causes: - Complex Mixture - Similar Polarity of Oligomers Purification_Issue->Cause_Purification Cause_Side_Reactions Potential Causes: - Incomplete Deprotection - Acid-catalyzed Rearrangement - Oxidation Side_Reactions->Cause_Side_Reactions Solution_Yield Solutions: - Screen Lewis Acids - Optimize Temp/Time - Purify Starting Materials Cause_Yield->Solution_Yield Solution_Purification Solutions: - Multi-step Chromatography (SEC, HPLC) - Use of SPE Cause_Purification->Solution_Purification Solution_Side_Reactions Solutions: - Use Pearlman's Catalyst - Careful Reaction Monitoring - Inert Atmosphere Cause_Side_Reactions->Solution_Side_Reactions

Caption: A flowchart for troubleshooting common synthesis problems.

References

Cinnamtannin A2 Cell-Based Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for navigating potential artifacts and challenges in Cinnamtannin A2 cell-based assays.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions in a structured format.

Issue 1: Inconsistent or Non-reproducible Results in Cell Viability Assays (e.g., MTT, XTT)
Potential Cause Troubleshooting/Validation Step Recommended Solution
Direct Reduction of Tetrazolium Salts Perform a cell-free control experiment by adding this compound to the assay medium containing the tetrazolium salt (MTT, XTT) but without cells.If a color change is observed, this compound is directly reducing the dye. Switch to a non-tetrazolium-based viability assay such as Calcein AM, which measures esterase activity in live cells, or a crystal violet assay, which stains total adherent cells.
Interaction with Phenol Red Use phenol red-free medium for your experiments and compare the results with those obtained using medium containing phenol red.If a discrepancy is observed, use phenol red-free medium for all this compound experiments to avoid potential pH-related artifacts or colorimetric interference.
Compound Instability The stability of similar proanthocyanidins in cell culture media can be pH-dependent and may be influenced by media components[1]. Monitor the appearance of the culture medium for any color changes or precipitation over the time course of the experiment.Prepare fresh this compound solutions for each experiment. Minimize the exposure of stock solutions to light and air. Consider the use of antioxidants in the culture medium if not contraindicated for the experiment.
Issue 2: High Background or Unexpected Signals in Fluorescence-Based Assays
Potential Cause Troubleshooting/Validation Step Recommended Solution
Autofluorescence Measure the fluorescence of this compound alone in the assay buffer at the excitation and emission wavelengths of your fluorophore.If this compound exhibits significant autofluorescence, consider using a fluorophore with excitation and emission wavelengths that do not overlap with the autofluorescence spectrum of the compound[2][3][4][5]. Alternatively, use a time-resolved fluorescence assay if the autofluorescence is short-lived.
Fluorescence Quenching In a cell-free system, measure the fluorescence of your probe with and without the addition of this compound.If quenching is observed, it may be concentration-dependent. Try to work at lower concentrations of this compound if possible. An alternative is to use a different fluorescent probe that is less susceptible to quenching by polyphenolic compounds.
Non-specific Binding to Fluorescent Probes Evaluate the interaction between this compound and the fluorescent probe in a cell-free system.If non-specific binding is suspected, consider using a probe with a different chemical structure.
Issue 3: Altered Protein Expression or Activity in Western Blots
Potential Cause Troubleshooting/Validation Step Recommended Solution
Non-specific Protein Binding Include appropriate controls, such as a vehicle-only control and a known activator/inhibitor of the pathway of interest.Ensure that loading controls (e.g., β-actin, GAPDH) are consistent across all lanes. Use blocking buffers containing non-fat dry milk or bovine serum albumin (BSA) to minimize non-specific antibody binding.
Compound-Induced Protein Degradation/Stabilization Perform a time-course experiment to observe the kinetics of protein expression changes.If protein levels are unexpectedly altered, consider the possibility of off-target effects on protein stability.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a tetrameric procyanidin with several reported biological activities. It has been shown to activate the Akt/mTORC1 signaling pathway, leading to the phosphorylation of downstream targets like 4EBP1 and the inactivation of FoxO3a, which can promote protein synthesis and inhibit muscle atrophy[6]. Additionally, this compound has been found to increase the secretion of glucagon-like peptide-1 (GLP-1) and insulin[7]. It also possesses antioxidant properties[8].

Q2: At what concentration should I use this compound in my cell-based assays?

A2: The effective concentration of this compound can vary depending on the cell type and the specific assay. It is recommended to perform a dose-response curve to determine the optimal concentration for your experimental system. Published studies have used concentrations in the low microgram per milliliter range for in vitro assays[9].

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically stored at -20°C[10][11]. For cell-based assays, stock solutions are often prepared in a solvent like DMSO or ethanol. It is crucial to check the solubility of the compound in your chosen solvent and to ensure that the final concentration of the solvent in the cell culture medium does not exceed a level that is toxic to the cells (typically <0.5% for DMSO). Due to the potential for instability of polyphenols in aqueous solutions, it is advisable to prepare fresh dilutions from the stock solution for each experiment[1].

Q4: Can this compound affect cell morphology?

A4: While specific data on this compound's effect on cell morphology is limited, high concentrations of polyphenols can sometimes induce changes in cell morphology. It is good practice to visually inspect your cells under a microscope after treatment with this compound to monitor for any morphological alterations, such as changes in cell shape, adherence, or the appearance of vacuoles.

Q5: Are there any known off-target effects of this compound?

A5: As a polyphenolic compound, this compound has the potential for off-target effects due to its chemical structure, which can interact with multiple proteins. Its antioxidant activity can also influence various cellular pathways. It is important to include appropriate controls in your experiments to account for potential off-target effects.

Quantitative Data Summary

The following tables summarize key quantitative data from published studies on this compound.

Table 1: Effective Concentrations of this compound in In Vitro and In Vivo Studies

System Concentration/Dose Observed Effect Reference
Mouse Model (in vivo)25 µg/kgAttenuation of skeletal muscle wasting[6]
Mouse Model (in vivo)10 µg/kgIncreased GLP-1 and insulin secretion[9]
LDL Oxidation Assay (in vitro)0.125-2.0 µg/mLInhibition of LDL oxidation[9]

Table 2: IC50 Values for Antitumor Drugs in Different Cell Lines (for comparison)

Drug Cell Line IC50 (µM) Reference
Compound 4HELA, KB3.65-6.90[12]
Compound 6HELA, BGC-823, KB, A549, HCT-82.40-9.05[12]
Halogenated monoterpene 1NCI-H460, neuro-2a~4 µg/mL[12]
Antitumor drugs (various)U93714.85[13]
MTXMCF-749.79[13]
VMOP-31MCF-71.53[13]

Experimental Protocols

Protocol 1: Western Blot Analysis of Akt/mTOR Pathway Activation
  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with this compound at the desired concentrations for the specified time. Include a vehicle-only control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt, mTOR, 4EBP1, and FoxO3a overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) detection system[6][14][15][16].

Protocol 2: GLP-1 Secretion Assay
  • Cell Culture: Culture enteroendocrine L-cells (e.g., STC-1) in the appropriate medium.

  • Stimulation: Seed the cells in a multi-well plate. Prior to the experiment, wash the cells and incubate them in a serum-free medium. Stimulate the cells with different concentrations of this compound for a defined period (e.g., 2 hours).

  • Sample Collection: Collect the cell culture supernatant for the measurement of secreted GLP-1.

  • ELISA: Quantify the amount of GLP-1 in the supernatant using a commercially available GLP-1 ELISA kit according to the manufacturer's instructions[17][18]. The assay typically involves the use of a capture antibody, a detection antibody, and a substrate for colorimetric or chemiluminescent detection.

Visualizations

Signaling_Pathway Cinnamtannin_A2 This compound Beta2_AR β2 Adrenergic Receptor Cinnamtannin_A2->Beta2_AR PI3K PI3K Beta2_AR->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 FoxO3a FoxO3a Akt->FoxO3a FourEBP1 4EBP1 mTORC1->FourEBP1 Proteolysis_Inhibition Inhibition of Proteolysis FoxO3a->Proteolysis_Inhibition Inhibits Protein_Synthesis Protein Synthesis FourEBP1->Protein_Synthesis

Caption: this compound signaling pathway in skeletal muscle.

Troubleshooting_Workflow Start Inconsistent Viability Assay Results Cell_Free_Control Run Cell-Free Control (this compound + Assay Reagent) Start->Cell_Free_Control Color_Change Color Change Observed? Cell_Free_Control->Color_Change Switch_Assay Switch to Non-Redox Based Assay (e.g., Calcein AM, Crystal Violet) Color_Change->Switch_Assay Yes No_Color_Change No Color Change Color_Change->No_Color_Change No Check_Phenol_Red Check for Phenol Red Interference No_Color_Change->Check_Phenol_Red

Caption: Troubleshooting workflow for inconsistent viability assay results.

References

Cinnamtannin A2 Dosage Calculation for Animal Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the preclinical investigation of Cinnamtannin A2, a tetrameric procyanidin with demonstrated antioxidant, anti-diabetic, and nephroprotective properties.[1][2][3] This guide offers a centralized resource for dosage calculation, experimental design, and troubleshooting to facilitate accurate and reproducible animal studies.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in mice and rats?

A1: Based on published studies, starting doses for this compound can vary significantly depending on the research context and administration route. For oral administration in mice, doses have ranged from 10 µg/kg to 100 µg/kg for studies on metabolic and cognitive effects.[1][4] In rats, an intraperitoneal dose of 10 mg/kg has been used in studies investigating renal protective effects.[1] It is crucial to perform a thorough literature review for your specific animal model and disease state to determine an appropriate starting dose.

Q2: How do I prepare this compound for in vivo administration?

A2: The solubility of this compound is a critical factor for in vivo studies. For oral administration, it can be dissolved in a vehicle such as 20% glycerol in saline.[5] For intraperitoneal injections, sterile preparation methods are necessary. While specific solvents for in vivo use are not always detailed in publications, general recommendations for sparingly soluble compounds in animal studies include the use of suspending agents like sodium carboxymethylcellulose (CMC) in sterile water or saline.[6] It is imperative to avoid organic solvents commonly used for in vitro work, as they can be toxic to animals.[6]

Q3: What are the known administration routes for this compound in animal studies?

A3: The most commonly reported routes of administration for this compound in animal studies are oral (p.o.) gavage and intraperitoneal (i.p.) injection.[1][5]

Q4: Is there any available information on the toxicity (LD50, NOAEL) of this compound?

Q5: What is the oral bioavailability of this compound?

A5: Studies on the pharmacokinetics of procyanidins, including this compound, suggest that their absorption from the gastrointestinal tract can be limited. While specific bioavailability percentages for this compound are not well-documented, research indicates that after oral administration in mice, a portion of this compound is absorbed from the small intestine and exists in the plasma mainly as conjugates.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Difficulty dissolving this compound for in vivo studies. This compound has limited solubility in aqueous solutions.For oral administration, try using a vehicle of 20% glycerol in saline. For other routes, consider preparing a suspension using 0.5% w/v sodium carboxymethylcellulose (CMC) in sterile saline. Gentle heating and sonication may aid dissolution, but stability under these conditions should be verified.
Precipitation of the compound in the dosing solution over time. The solution may be supersaturated or unstable at the storage temperature.Prepare fresh dosing solutions for each experiment. If storage is necessary, store at 4°C and visually inspect for precipitation before each use. Conduct a small-scale stability test of your formulation.
Inconsistent results between animals in the same treatment group. Variability in gavage technique, injection site, or individual animal metabolism.Ensure all personnel are properly trained and consistent in their administration techniques. For intraperitoneal injections, alternate injection sites. Monitor animals for any signs of distress post-administration that might indicate improper dosing.
No observable effect at the chosen dose. The dose may be too low, or the bioavailability is poor for the chosen administration route.Consider a dose-escalation study to determine a more effective dose. If using oral administration, the low bioavailability of this compound might necessitate higher doses compared to parenteral routes. Review literature for doses used in similar models.

Quantitative Data Summary

This compound Dosage in Animal Studies
Animal Model Disease/Condition Dosage Administration Route Duration Key Findings Reference
MiceHealthy10 µg/kgp.o.Single doseIncreased GLP-1 and insulin secretion.[1]
MiceDisuse Muscle Atrophy25 µg/kg/dayp.o.14 daysAttenuated skeletal muscle wasting.[5]
MiceHealthy100 µg/kgp.o.10 daysImproved spatial memory and enhanced hippocampal neurogenesis.[4]
Rats5/6 Nephrectomized (Renal Failure)10 mg/kgi.p.30 daysProtected against renal injury by regulating the Nrf2-Keap1 pathway.[1]

Experimental Protocols

General Protocol for Oral Administration (Gavage) in Rodents
  • Preparation of this compound Solution:

    • Accurately weigh the required amount of this compound powder.

    • Prepare the vehicle solution (e.g., 20% glycerol in sterile saline).

    • Gradually add the this compound powder to the vehicle while vortexing or stirring to ensure a homogenous suspension or solution. Prepare fresh daily.

  • Animal Handling and Dosing:

    • Gently restrain the animal.

    • Measure the correct volume of the dosing solution based on the animal's body weight.

    • Use a proper-sized gavage needle (flexible or rigid, with a ball tip) for the animal (e.g., 20-22 gauge for mice, 16-18 gauge for rats).

    • Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.

    • Monitor the animal for any signs of distress during and after the procedure.

General Protocol for Intraperitoneal (IP) Injection in Rodents
  • Preparation of Sterile this compound Solution:

    • Under sterile conditions, weigh the required amount of this compound.

    • Prepare a sterile vehicle (e.g., 0.5% w/v sodium carboxymethylcellulose in sterile saline).

    • Suspend the this compound in the sterile vehicle. Ensure the final solution is suitable for injection.

  • Animal Handling and Injection:

    • Properly restrain the animal, exposing the abdomen.

    • Locate the injection site in the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Use a sterile needle and syringe (e.g., 25-27 gauge for mice, 23-25 gauge for rats).

    • Insert the needle at a 10-20 degree angle and aspirate to ensure no blood or urine is drawn.

    • Inject the solution slowly.

    • Alternate injection sides for repeated dosing.

Visualizations

experimental_workflow Experimental Workflow for this compound In Vivo Studies cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis dose_calc Dose Calculation (Based on Literature Review & Pilot Studies) solution_prep Solution Preparation (e.g., 20% Glycerol in Saline for p.o.) dose_calc->solution_prep animal_handling Animal Handling & Restraint solution_prep->animal_handling administration Administration (Oral Gavage or IP Injection) animal_handling->administration observation Post-Dosing Observation (Adverse Effects, Behavior) administration->observation data_collection Data Collection (e.g., Blood, Tissue Samples) observation->data_collection analysis Biochemical/Histological Analysis data_collection->analysis

Caption: A flowchart illustrating the key steps in an animal study involving this compound.

nrf2_pathway This compound and the Nrf2-Keap1 Signaling Pathway cluster_nucleus Inside Nucleus cinnamtannin_a2 This compound keap1_nrf2 Keap1-Nrf2 Complex cinnamtannin_a2->keap1_nrf2 Inhibits Keap1 binding nrf2 Nrf2 keap1_nrf2->nrf2 releases nucleus Nucleus nrf2->nucleus translocates to are Antioxidant Response Element (ARE) antioxidant_genes Antioxidant & Cytoprotective Genes nrf2_in Nrf2 are_in ARE nrf2_in->are_in binds to are_in->antioxidant_genes activates transcription of

Caption: this compound's potential mechanism in the Nrf2-Keap1 antioxidant pathway.

References

Technical Support Center: Cinnamtannin A2 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Cinnamtannin A2 and related proanthocyanidins.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight and chemical formula for this compound?

A1: this compound is a tetrameric A-type proanthocyanidin. Its chemical formula is C₆₀H₅₀O₂₄, with a molecular weight of 1155.02 g/mol .[1][2]

Q2: Which ionization technique is most suitable for this compound analysis?

A2: Electrospray ionization (ESI) is a commonly used and effective technique for the analysis of proanthocyanidins like this compound, typically in negative ion mode.[3][4] Matrix-assisted laser desorption/ionization (MALDI-TOF) mass spectrometry can also be utilized, particularly for analyzing higher-order procyanidins.[5][6]

Q3: What are the characteristic fragmentation patterns for A-type proanthocyanidins like this compound?

A3: A-type proanthocyanidins undergo specific fragmentation pathways that help in their identification. The key fragmentation reactions include Quinone Methide (QM) fission, Heterocyclic Ring Fission (HRF), and Retro-Diels-Alder (RDA) fission.[3][4][7] For A-type dimers, QM fragmentation can result in monomeric fragment ions with a mass difference of 4 Da (e.g., m/z 289 and m/z 285), which is a characteristic feature.[6]

Q4: How can I differentiate between A-type and B-type proanthocyanidin linkages using mass spectrometry?

A4: The fragmentation patterns of A-type and B-type proanthocyanidins differ. A-type proanthocyanidins have an additional ether linkage compared to B-type, resulting in a 2 Da difference in their molecular weight.[7] During MS/MS fragmentation, B-type dimers typically produce fragment ions with a 2 Da difference (e.g., m/z 287 and m/z 289), while A-type dimers show a 4 Da difference.[6]

Troubleshooting Guides

Issue 1: Poor Signal or No Ionization of this compound

  • Possible Cause: Suboptimal solvent system or pH.

  • Troubleshooting Steps:

    • Ensure the solvent system is compatible with ESI. A common mobile phase for proanthocyanidin analysis is a gradient of water and acetonitrile with a small amount of acid (e.g., 0.1% formic acid) to facilitate protonation in positive mode or a basic modifier for negative mode.

    • For negative ion mode ESI, which is often preferred for proanthocyanidins, ensure the pH is appropriate to deprotonate the phenolic hydroxyl groups.

    • Check the concentration of your sample. Proanthocyanidins can be challenging to ionize at very low concentrations.

Issue 2: Complex and Uninterpretable Mass Spectra

  • Possible Cause: Presence of multiple isomers and oligomers of varying degrees of polymerization.

  • Troubleshooting Steps:

    • Employ high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements, which can help in assigning elemental compositions to the observed ions.[8]

    • Utilize tandem mass spectrometry (MS/MS or MSn) to isolate specific precursor ions and generate fragmentation patterns.[3][4][8] This helps in structurally characterizing the individual components within the complex mixture.

    • Couple your mass spectrometer with a robust separation technique like Ultra-High-Performance Liquid Chromatography (UHPLC) to separate the different proanthocyanidin oligomers and isomers prior to MS analysis.[8]

Issue 3: In-source Fragmentation Instead of Multiply Charged Ions

  • Possible Cause: Proanthocyanidin polymers can be prone to fragmenting in the ion source, especially in negative ESI mode.[3][4]

  • Troubleshooting Steps:

    • Optimize the ion source parameters, such as the capillary voltage and cone voltage (or fragmentor voltage), to minimize in-source fragmentation. Start with lower energy settings and gradually increase them.

    • Consider using a different ionization technique, such as MALDI, which can sometimes be gentler for larger oligomers.[5][6]

    • A recently developed technique called procyanidin in-source fragmentation (PC-ISF) intentionally utilizes controlled in-source fragmentation for fingerprinting and quantification.[9]

Data Presentation

Table 1: Expected Precursor Ions for this compound in ESI-MS

Ion SpeciesAdductCalculated m/z
[M-H]⁻Proton loss1153.25
[M-2H]²⁻Double proton loss576.62

Table 2: Common Fragment Ions Observed in MS/MS of A-type Procyanidin Dimers

Fragmentation PathwayDescriptionTypical Neutral Loss (Da)Resulting Fragment Ion from Dimer
Quinone Methide (QM) Fission Cleavage of the interflavan bond.[3][4]Monomeric unit (e.g., 288 Da)Remaining monomeric or dimeric fragment
Retro-Diels-Alder (RDA) Fission Fission of the heterocyclic ring.[3][4]152[M-H-152]⁻
Heterocyclic Ring Fission (HRF) Fission of the heterocyclic ring.[7]126[M-H-126]⁻

Experimental Protocols

Protocol 1: Sample Preparation for UHPLC-MS Analysis

This protocol is adapted from a method for identifying oligomeric proanthocyanidins in plant materials.[8]

  • Extraction:

    • Weigh 250 mg of the powdered plant sample.

    • Add 5.0 mL of a methanol/water (60:40, v/v) solvent.

    • Sonicate for 60 minutes at room temperature.

    • Centrifuge the mixture at 2500 rpm for 15 minutes.

  • Filtration:

    • Collect the supernatant.

    • Filter the supernatant through a 0.45 µm PVDF syringe filter before injection into the UHPLC system.[8]

Protocol 2: UHPLC-PDA-ESI/HRMSn Analysis

This protocol provides typical settings for the analysis of proanthocyanidins.[8]

  • UHPLC System:

    • Column: A column suitable for polyphenol separation (e.g., C18).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate compounds of interest.

    • Flow Rate: As per column specifications.

    • PDA Detector: Monitor at relevant wavelengths for flavonoids (e.g., 280 nm).

  • Mass Spectrometer (High-Resolution ESI-MSn):

    • Ionization Mode: ESI negative.

    • Mass Range: m/z 50 to 2000.[8]

    • Resolution: 15,000.[8]

    • Data-Dependent Acquisition: Select the most intense ion for MS² to MS⁵ fragmentation.[8]

    • Collision Energy: Normalized collision energy of around 35%.[8]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_interp Data Interpretation Sample Plant Material Extraction Solvent Extraction (e.g., Methanol/Water) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration UHPLC UHPLC Separation Filtration->UHPLC ESI_MS ESI-MS (High Resolution) UHPLC->ESI_MS MSMS MS/MS Fragmentation ESI_MS->MSMS Data_Processing Data Processing MSMS->Data_Processing Identification Compound Identification (Accurate Mass & Fragments) Data_Processing->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for this compound analysis.

fragmentation_pathways cluster_fragments Primary Fragmentation Pathways Precursor [M-H]⁻ (e.g., Dimer m/z 575) QM Quinone Methide (QM) Cleavage Precursor->QM - Monomer unit RDA Retro-Diels-Alder (RDA) Fission Precursor->RDA - 152 Da HRF Heterocyclic Ring (HRF) Fission Precursor->HRF - 126 Da

Caption: Key MS/MS fragmentation pathways for proanthocyanidins.

signaling_pathway Cinnamtannin_A2 This compound GLP1 Increased GLP-1 Secretion Cinnamtannin_A2->GLP1 Insulin_Secretion Increased Insulin Secretion GLP1->Insulin_Secretion Insulin_Receptor Insulin Receptor Activation Insulin_Secretion->Insulin_Receptor IRS1 IRS-1 Activation Insulin_Receptor->IRS1 Muscle_Cell Improved Hyperglycemia IRS1->Muscle_Cell

Caption: Signaling pathway of this compound in improving hyperglycemia.[10]

References

Cinnamtannin A2 interference with common laboratory assays.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on potential interferences caused by Cinnamtannin A2 in common laboratory assays. This compound, a proanthocyanidin tetramer, possesses inherent biochemical properties that can lead to misleading results. This guide offers troubleshooting advice and detailed protocols to help you identify, understand, and mitigate these interferences, ensuring the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: We observed an unexpectedly high cell viability reading in our MTT assay when using this compound. Is this a real effect?

A1: It is highly probable that this is a false-positive result. This compound, as a type of tannin, is a potent antioxidant and reducing agent.[1][2] The MTT assay relies on the reduction of a tetrazolium salt to a colored formazan product by metabolically active cells.[3] Due to its reducing potential, this compound can directly reduce the MTT reagent in a cell-free manner, leading to an artificially inflated signal and an overestimation of cell viability.[1][3]

Q2: Our fluorescence-based assay shows a decrease in signal intensity in the presence of this compound. What could be the cause?

A2: This is likely due to fluorescence quenching.[4] Tannins are known to interact with proteins and other molecules, which can lead to the quenching of fluorescence signals.[4] This can be misinterpreted as inhibitory activity in your assay. Conversely, some polyphenolic compounds can exhibit autofluorescence, potentially causing a false-positive signal.[5] It is crucial to perform control experiments to determine the nature of the interference.

Q3: We are screening this compound for enzyme inhibitory activity and are seeing positive hits across multiple unrelated enzymes. Are these results reliable?

A3: Caution is advised. Tannins are known to be promiscuous inhibitors of enzymes.[6][7][8] They can cause non-specific inhibition by precipitating proteins or through non-specific binding interactions.[6][8] This can lead to false-positive results in enzyme inhibition assays.[7] It is essential to perform counter-screens and mechanistic studies to confirm specific enzyme inhibition.

Q4: How can we confirm if this compound is interfering with our specific assay?

A4: The most effective way is to run a series of control experiments. A simple yet powerful control is a "cell-free" or "enzyme-free" assay.[9][10] In this setup, you measure the assay signal in the presence of this compound and all other assay components, but without the biological target (e.g., cells or enzymes). A significant signal in this control experiment is a strong indicator of interference.[9][10]

Troubleshooting Guides

Issue 1: Suspected Interference in Cell Viability Assays (e.g., MTT, MTS)
Potential Cause Troubleshooting Steps Expected Outcome if Interference is Present
Direct reduction of tetrazolium salt 1. Cell-Free Control: Incubate this compound with the assay reagent (e.g., MTT) in cell-free media.[3] 2. Alternative Assay: Use a non-redox-based viability assay, such as the Sulforhodamine B (SRB) assay or a luciferase-based ATP assay.[3][11]A color change (for MTT) or signal increase will be observed in the absence of cells.[1]
Compound Precipitation 1. Visual Inspection: Examine the wells for any precipitate after adding this compound. 2. Solubility Check: Determine the solubility of this compound in your assay buffer.Turbidity or visible precipitate in the wells.
Issue 2: Suspected Interference in Fluorescence-Based Assays
Potential Cause Troubleshooting Steps Expected Outcome if Interference is Present
Autofluorescence 1. Compound-Only Control: Measure the fluorescence of this compound in the assay buffer at the assay's excitation and emission wavelengths.[10] 2. Spectral Scan: Perform a full excitation and emission scan of this compound to determine its fluorescence profile.[9][10]A significant fluorescence signal will be detected from the compound alone.[10]
Fluorescence Quenching 1. Quenching Control: Measure the fluorescence of the assay's fluorophore with and without this compound.[9][10]A decrease in the fluorophore's signal in the presence of the compound.[4]
Inner Filter Effect 1. Absorbance Spectrum: Measure the absorbance of this compound at the assay's excitation and emission wavelengths.[9]High absorbance at the excitation or emission wavelengths.[9]
Issue 3: Suspected Non-Specific Enzyme Inhibition
Potential Cause Troubleshooting Steps Expected Outcome if Interference is Present
Protein Precipitation 1. Visual Inspection: Look for turbidity or precipitate in the assay wells after adding this compound. 2. Centrifugation: Centrifuge the assay plate and observe if a pellet forms.Increased turbidity or formation of a visible pellet.
Non-Specific Binding 1. Vary Enzyme Concentration: Perform the assay with different concentrations of the target enzyme. 2. Include a Non-Target Protein: Add a non-specific protein like Bovine Serum Albumin (BSA) to the assay to see if it reduces the apparent inhibition.The IC50 value changes with enzyme concentration. Apparent inhibition is reduced in the presence of BSA.
Compound Aggregation 1. Detergent Addition: Include a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.A significant decrease in the observed inhibition.

Experimental Protocols

Protocol 1: Assessing Interference in MTT Assays

Objective: To determine if this compound directly reduces the MTT reagent.

Materials:

  • This compound stock solution

  • Cell culture medium

  • MTT reagent (e.g., 5 mg/mL in PBS)

  • 96-well plate

  • Plate reader capable of measuring absorbance at 570 nm

Methodology:

  • Prepare a serial dilution of this compound in the cell culture medium in a 96-well plate. Include a vehicle control (medium only).

  • Add the MTT reagent to each well at the same concentration used in your cell-based experiments.

  • Incubate the plate for the same duration as your standard MTT assay protocol (e.g., 1-4 hours) at 37°C.

  • Add the solubilization solution (e.g., DMSO or acidic isopropanol).

  • Read the absorbance at 570 nm.

Data Analysis: Subtract the absorbance of the vehicle control from the absorbance of the wells containing this compound. A concentration-dependent increase in absorbance indicates direct reduction of MTT by this compound.[3]

Protocol 2: Assessing Autofluorescence and Quenching

Objective: To determine if this compound is autofluorescent or quenches the assay's fluorophore.

Materials:

  • This compound stock solution

  • Assay buffer

  • Assay fluorophore

  • Black, opaque 96-well plate

  • Fluorescence plate reader

Methodology for Autofluorescence: [10]

  • Prepare a serial dilution of this compound in the assay buffer in a black 96-well plate. Include a buffer-only control.

  • Read the fluorescence at the excitation and emission wavelengths of your assay.

Methodology for Quenching: [9][10]

  • Prepare a solution of the assay fluorophore in the assay buffer at the concentration used in your experiment.

  • Add a serial dilution of this compound to the wells containing the fluorophore. Include a control with the fluorophore and buffer only.

  • Read the fluorescence at the assay's excitation and emission wavelengths.

Data Analysis:

  • Autofluorescence: A concentration-dependent increase in fluorescence in the compound-only wells indicates autofluorescence.

  • Quenching: A concentration-dependent decrease in the fluorophore's signal in the presence of this compound indicates quenching.

Visualizations

Signaling Pathways Modulated by this compound

G cluster_0 Akt/mTOR Pathway Cinnamtannin_A2 This compound Akt Akt Cinnamtannin_A2->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates FoxO3a FoxO3a Akt->FoxO3a Inhibits Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Proteolysis_Inhibition Inhibition of Proteolysis FoxO3a->Proteolysis_Inhibition

Caption: this compound activates the Akt/mTORC1 signaling pathway.

G cluster_1 Insulin Signaling Pathway Cinnamtannin_A2_Insulin This compound GLP1 GLP-1 Secretion Cinnamtannin_A2_Insulin->GLP1 Increases Insulin_Secretion Insulin Secretion GLP1->Insulin_Secretion Stimulates Insulin_Receptor Insulin Receptor Insulin_Secretion->Insulin_Receptor Activates IRS1 IRS-1 Insulin_Receptor->IRS1 Phosphorylates Glucose_Uptake Improved Glucose Homeostasis IRS1->Glucose_Uptake

Caption: this compound enhances insulin signaling.[9][12]

Experimental and Logical Workflows

G Start Unexpected Assay Result with this compound Is_Viability_Assay Is it a cell viability assay (e.g., MTT)? Start->Is_Viability_Assay Is_Fluorescence_Assay Is it a fluorescence-based assay? Is_Viability_Assay->Is_Fluorescence_Assay No Run_Cell_Free_Control Run Cell-Free Control Is_Viability_Assay->Run_Cell_Free_Control Yes Is_Enzyme_Assay Is it an enzyme inhibition assay? Is_Fluorescence_Assay->Is_Enzyme_Assay No Run_Compound_Only_Control Run Compound-Only Control (Autofluorescence) Is_Fluorescence_Assay->Run_Compound_Only_Control Yes Run_Counter_Screen Run Counter-Screen (Non-specific inhibition) Is_Enzyme_Assay->Run_Counter_Screen Yes Use_Alternative_Assay Use Non-Redox Based Assay (e.g., SRB, ATP) Run_Cell_Free_Control->Use_Alternative_Assay No Signal Result_Interference Result likely due to interference Run_Cell_Free_Control->Result_Interference Signal Detected Run_Quenching_Control Run Quenching Control Run_Compound_Only_Control->Run_Quenching_Control No Fluorescence Run_Compound_Only_Control->Result_Interference Fluorescence Detected Run_Quenching_Control->Result_Interference Quenching Observed Result_Valid Result may be valid, proceed with caution Run_Quenching_Control->Result_Valid No Quenching Run_Counter_Screen->Result_Interference Inhibition in Counter-Screen Run_Counter_Screen->Result_Valid No Inhibition in Counter-Screen

Caption: Troubleshooting workflow for suspected this compound interference.

References

Adjusting pH for optimal Cinnamtannin A2 activity.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cinnamtannin A2. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on the critical aspect of pH adjustment for optimal activity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting pH for in vitro assays involving this compound?

A1: For cellular assays investigating the effects of this compound on signaling pathways such as PI3K/Akt/mTOR and insulin signaling, it is recommended to start with a physiological pH of 7.2-7.4.[1][2] This is the standard pH for most cell culture media and ensures that the cellular machinery is functioning optimally. For assays measuring GLP-1 secretion, a pH of 7.4 is also the standard and has been shown to be effective.[1][3][4]

Q2: How does pH affect the stability of this compound?

A2: this compound belongs to the proanthocyanidin class of compounds. Studies on related proanthocyanidins suggest that they are generally more stable in acidic conditions and less stable in neutral to alkaline conditions.[5][6] Proanthocyanidin A2, a similar compound, has been shown to be relatively unstable in standard cell culture medium (DMEM) at 37°C. This is a critical consideration for long-term experiments.

Q3: Can the optimal pH for this compound activity differ depending on the biological system being studied?

A3: Yes. While cellular signaling pathways function optimally at physiological pH, the stability of this compound is higher at a more acidic pH. Furthermore, in studies of GLP-1 secretion from gut L cells, alkaline conditions have been shown to stimulate secretion, while low extracellular pH is inhibitory.[3][4] Therefore, the optimal pH represents a balance between compound stability and the requirements of the specific biological assay.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no observed activity of this compound in a cell-based assay. 1. pH of the assay buffer/medium is suboptimal for the target pathway. Most cellular pathways operate optimally at physiological pH (7.2-7.4).[1][2] Deviations can inhibit cellular function.- Verify the pH of your assay buffer and cell culture medium. - Ensure buffering capacity is sufficient to maintain a stable pH throughout the experiment.
2. Degradation of this compound in the assay medium. Proanthocyanidins can be unstable at neutral or alkaline pH, especially at 37°C.- Prepare fresh solutions of this compound for each experiment. - Minimize the pre-incubation time of this compound in the assay medium before adding to cells. - Consider conducting a time-course experiment to determine the window of optimal activity before significant degradation occurs.
Inconsistent results between experiments. 1. Inconsistent pH of prepared solutions. Small variations in the pH of stock solutions or assay buffers can lead to significant differences in activity.- Standardize the procedure for buffer and stock solution preparation. - Calibrate your pH meter regularly. - Prepare a large batch of buffer for a series of experiments to ensure consistency.
2. Temperature effects on buffer pH. The pH of some common buffers, like Tris, is highly dependent on temperature.- Adjust the pH of your buffer at the temperature at which the experiment will be conducted.
High background signal or non-specific effects. 1. This compound precipitation at certain pH values. Changes in pH can affect the solubility of the compound.- Visually inspect solutions for any signs of precipitation after pH adjustment. - Determine the solubility of this compound in your specific assay buffer at the intended pH.

Data Presentation

Table 1: pH Considerations for this compound in Different Experimental Systems

Experimental SystemTypical Assay pHKey Considerations
PI3K/Akt/mTOR Signaling 7.2 - 7.4Acidic extracellular pH (<7.0) can inhibit mTORC1 signaling, though Akt activation is less affected.[2][7][8]
GLP-1 Secretion Assays 7.4GLP-1 release is stimulated by alkaline conditions and inhibited by acidic conditions.[3][4]
General Proanthocyanidin Stability Acidic (e.g., < 4.0)More stable at lower pH; stability decreases as pH becomes neutral to alkaline.[5][6]

Experimental Protocols

Protocol 1: Determining the Optimal pH for this compound Activity in a Cell-Based Assay

This protocol provides a general framework for identifying the optimal pH for this compound's effect on a specific cellular response (e.g., phosphorylation of a target protein).

1. Materials:

  • This compound (≥85% purity)
  • Cell line of interest
  • Appropriate cell culture medium and serum
  • A series of biological buffers with pKa values spanning the desired pH range (e.g., MES for pH 6.0-6.5, PIPES for pH 6.5-7.0, HEPES for pH 7.0-7.5, TAPS for pH 8.0-8.5)
  • pH meter
  • 96-well cell culture plates
  • Reagents for the specific assay endpoint (e.g., antibodies for Western blotting, ELISA kit)

2. Procedure:

  • Prepare a series of assay buffers: Prepare your base assay medium and adjust the pH of different aliquots to a range of values (e.g., 6.5, 7.0, 7.4, 8.0) using the appropriate biological buffers. Ensure the final concentration of the added buffer does not affect cell viability.
  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
  • This compound Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Treatment: On the day of the experiment, replace the culture medium with the prepared pH-adjusted assay buffers. Add this compound to the desired final concentration. Include a vehicle control for each pH condition.
  • Incubation: Incubate the cells for the desired period.
  • Assay Endpoint Measurement: Lyse the cells and measure the desired endpoint (e.g., protein phosphorylation, gene expression) according to your standard protocol.
  • Data Analysis: Plot the measured response as a function of pH to determine the optimal pH for this compound activity.

Visualizations

Cinnamtannin_A2_Signaling_Pathways cluster_akt_mtor Akt/mTORC1 Pathway cluster_insulin Insulin Signaling Pathway CA2_akt This compound Beta2AR β2 Adrenergic Receptor CA2_akt->Beta2AR PI3K_akt PI3K Beta2AR->PI3K_akt Akt Akt PI3K_akt->Akt mTORC1 mTORC1 Akt->mTORC1 FoxO3a FoxO3a Akt->FoxO3a inhibition Protein_Synthesis Protein Synthesis (Hypertrophy) mTORC1->Protein_Synthesis Proteolysis_Inhibition Proteolysis Inhibition FoxO3a->Proteolysis_Inhibition CA2_ins This compound GLP1 GLP-1 Secretion CA2_ins->GLP1 Insulin_Receptor Insulin Receptor GLP1->Insulin_Receptor activates IRS1 IRS-1 Insulin_Receptor->IRS1 Insulin_Signaling_Activation Activation of Insulin Signaling IRS1->Insulin_Signaling_Activation

Caption: Signaling pathways activated by this compound.

Experimental_Workflow_pH_Optimization start Start: Define Assay Endpoint prepare_buffers Prepare Assay Buffers at Varying pH (e.g., 6.5, 7.0, 7.4, 8.0) start->prepare_buffers treat_cells Treat Cells with This compound at Different pH prepare_buffers->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells incubate Incubate for Defined Period treat_cells->incubate measure_endpoint Measure Assay Endpoint (e.g., Western, ELISA) incubate->measure_endpoint analyze Analyze Data: Plot Response vs. pH measure_endpoint->analyze end Determine Optimal pH analyze->end

Caption: Experimental workflow for pH optimization.

References

Cinnamtannin A2 Experiments: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for designing and troubleshooting experiments involving Cinnamtannin A2. Here, you will find frequently asked questions and troubleshooting guides in a clear question-and-answer format, focusing on the selection of appropriate controls and methodologies for key experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary known biological activities of this compound that I should consider when designing my experiments?

A1: this compound is a tetrameric procyanidin with a range of reported biological activities. Key effects to consider in your experimental design include its ability to enhance glucagon-like peptide-1 (GLP-1) and insulin secretion, upregulate corticotrophin-releasing hormone, and exert antioxidant, anti-diabetic, and nephroprotective effects.[1][2][3][4][5][6][7] It has also been shown to attenuate skeletal muscle disuse atrophy through mechanisms involving the sympathetic nervous system and specific signaling pathways.[8]

Q2: Which signaling pathways are known to be modulated by this compound?

A2: this compound has been reported to modulate several key intracellular signaling pathways:

  • PI3K/Akt/mTOR Pathway: This pathway is activated by this compound, leading to downstream effects on protein synthesis and cell survival.[8]

  • Nrf2-Keap1 Pathway: this compound has been shown to regulate this pathway, which is critical for cellular antioxidant responses and protection against oxidative stress.[6]

  • Insulin Receptor Signaling: The compound promotes the phosphorylation of the insulin receptor (IR) and insulin receptor substrate-1 (IRS-1), indicating an impact on insulin sensitivity.[6][7]

  • Sympathetic Nervous System (SNS) Activation: this compound can induce hyperactivity in the sympathetic nervous system, leading to increased catecholamine levels and activation of β2 adrenaline receptors.[8]

Q3: What are appropriate negative controls for in vitro experiments with this compound?

A3: The choice of a negative control is crucial for interpreting your results accurately.

  • Vehicle Control: This is the most fundamental negative control. You should dissolve this compound in a solvent (e.g., DMSO or ethanol) and then dilute it in your cell culture medium. The vehicle control would be the same concentration of the solvent in the medium without the compound.

  • Inactive Structural Analog: If available, an inactive analog of this compound that does not elicit the biological effect of interest can be a powerful negative control to ensure the observed effects are specific to the active molecule.

  • Pathway-Specific Inhibitors: To demonstrate that the effect of this compound is mediated through a specific pathway, you can pre-treat your cells with a known inhibitor of that pathway before adding this compound. For example, to confirm the involvement of the PI3K/Akt pathway, you could use a PI3K inhibitor like Wortmannin or LY294002.

Q4: What are suitable positive controls when studying the effects of this compound?

A4: Positive controls are essential to validate that your experimental system is working correctly. The choice of a positive control will depend on the specific biological activity you are investigating.

  • For PI3K/Akt/mTOR Pathway Activation: Growth factors like Insulin-like Growth Factor-1 (IGF-1) or Epidermal Growth Factor (EGF) are potent activators of this pathway and can serve as excellent positive controls.[1]

  • For Nrf2-Keap1 Pathway Activation: Compounds like tert-Butylhydroquinone (tBHQ) or Sulforaphane are well-established inducers of the Nrf2 pathway.[9]

  • For GLP-1 Secretion: Known GLP-1 secretagogues such as glucose, specific amino acids (e.g., phenylalanine, tryptophan), or fatty acids (e.g., alpha-linolenic acid) can be used as positive controls in enteroendocrine cell lines like STC-1 or GLUTag.[3][10] A GLP-1 receptor agonist can also be used as a positive control in receptor activation assays.[9][11]

Data Presentation: this compound Dosage and Effects

The following tables summarize quantitative data from various studies on this compound.

Table 1: In Vitro Studies

Experimental SystemConcentration RangeObserved EffectReference
LDL Oxidation Assay0.125 - 2.0 µg/mLInhibition of LDL oxidation induced by copper ions.[6]

Table 2: In Vivo Studies

Animal ModelDosageAdministration RouteDurationObserved EffectReference
Mice10 µg/kgOral (p.o.)Single doseIncreased plasma GLP-1 and insulin secretion; promoted phosphorylation of IR and IRS-1.[6][7]
Mice (Hindlimb Suspension)25 µg/kgOral (p.o.)14 daysAttenuated skeletal muscle wasting; increased phosphorylation of Akt and 4EBP-1.[8]
Rats (5/6 Nephrectomized)10 mg/kgIntraperitoneal (i.p.)30 daysAmeliorated kidney injury markers by regulating the Nrf2-Keap1 pathway.[6]

Experimental Protocols

Western Blot for Phosphorylated Proteins (e.g., p-Akt)

This protocol is essential for investigating the effect of this compound on signaling pathways like PI3K/Akt/mTOR.

1. Sample Preparation:

  • Culture cells to the desired confluency and treat with this compound, a vehicle control, and a positive control (e.g., IGF-1) for the appropriate time.
  • Place the culture plates on ice and wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease and phosphatase inhibitor cocktail.
  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
  • Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
  • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

2. Gel Electrophoresis and Transfer:

  • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
  • Run the gel at a constant voltage until the dye front reaches the bottom.
  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. Note: Avoid using milk as a blocking agent for phospho-protein detection as it contains casein, a phosphoprotein.[1][4]
  • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Akt Ser473) overnight at 4°C with gentle agitation.
  • Wash the membrane three times with TBST for 5-10 minutes each.
  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane again three times with TBST.

4. Detection:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
  • Visualize the protein bands using a chemiluminescence imaging system.
  • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., total Akt).

Nrf2 Activation Assay (Transcription Factor ELISA)

This assay quantifies the activation of Nrf2 in nuclear extracts, which is crucial for studying the antioxidant response to this compound.

1. Nuclear Extract Preparation:

  • Treat cells with this compound, vehicle control, and a positive control (e.g., tBHQ).
  • Harvest the cells and prepare nuclear extracts using a commercial nuclear extraction kit or a standard protocol involving hypotonic lysis and high-salt extraction of the nuclei.
  • Determine the protein concentration of the nuclear extracts.

2. ELISA Procedure (based on a typical commercial kit):

  • A 96-well plate is pre-coated with an oligonucleotide containing the Nrf2 consensus binding site.
  • Add equal amounts of nuclear extract to the appropriate wells.
  • Incubate for 1 hour at room temperature to allow active Nrf2 to bind to the DNA.
  • Wash the wells to remove unbound proteins.
  • Add a primary antibody specific to the DNA-bound form of Nrf2 and incubate for 1 hour.
  • Wash the wells and add an HRP-conjugated secondary antibody, followed by another 1-hour incubation.
  • Wash the wells and add a colorimetric substrate (e.g., TMB).
  • Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of activated Nrf2.

In Vitro GLP-1 Secretion Assay

This protocol is designed to measure the effect of this compound on GLP-1 secretion from enteroendocrine cells.

1. Cell Culture and Seeding:

  • Culture an appropriate enteroendocrine cell line (e.g., murine STC-1 or GLUTag cells) in DMEM with high glucose, supplemented with 10% FBS and antibiotics.[2][3]
  • Seed the cells into 24-well plates and allow them to adhere and reach approximately 80% confluency.[2]

2. Secretion Assay:

  • Gently wash the cells twice with a Krebs-Ringer Bicarbonate Buffer (KRBB) or a similar buffer.[3]
  • Pre-incubate the cells in the buffer for 1-2 hours at 37°C to establish a baseline secretion level.
  • Aspirate the pre-incubation buffer and replace it with fresh buffer containing various concentrations of this compound, a vehicle control, a negative control (buffer alone), and a positive control (e.g., 10 mM glucose or a combination of amino acids and fatty acids).[3][10]
  • It is crucial to include a dipeptidyl peptidase-4 (DPP-4) inhibitor in the treatment buffer to prevent the degradation of secreted GLP-1.[3]
  • Incubate for a defined period (e.g., 2 hours) at 37°C.

3. Sample Collection and Analysis:

  • Collect the supernatant from each well.
  • Centrifuge the supernatant to remove any cellular debris.
  • Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
  • To normalize the data, lyse the cells in each well and measure the total protein content. The GLP-1 concentration is then expressed relative to the total protein content.

Troubleshooting Guides

Western Blot for Phosphorylated Proteins
IssuePossible Cause(s)Suggested Solution(s)
No or Weak Signal - Inefficient phosphorylation of the target protein.- Phosphatase activity during sample preparation.- Low abundance of the phosphorylated protein.- Primary antibody concentration is too low.- Optimize the stimulation time and concentration of this compound.- Always use fresh phosphatase inhibitors in your lysis buffer and keep samples on ice.[1][12]- Increase the amount of protein loaded on the gel or perform immunoprecipitation to enrich for the target protein.- Titrate the primary antibody to find the optimal concentration.
High Background - Inappropriate blocking agent.- Primary or secondary antibody concentration is too high.- Insufficient washing.- Use 5% BSA in TBST for blocking instead of milk.[4]- Reduce the antibody concentrations.- Increase the number and duration of washes with TBST.
Non-specific Bands - Antibody cross-reactivity.- Protein degradation.- Use a highly specific monoclonal antibody.- Ensure adequate protease inhibitors are used during sample preparation.
Nrf2 Activation Assay
IssuePossible Cause(s)Suggested Solution(s)
High Background - Insufficient blocking.- Contamination of reagents.- Ensure all blocking steps are performed as per the kit protocol.- Use fresh, sterile reagents.
Low Signal with Positive Control - Inactive positive control.- Incorrect preparation of nuclear extracts.- Use a fresh aliquot of the positive control.- Verify the integrity and concentration of the nuclear extracts. Ensure minimal cytoplasmic contamination.
High Variability between Replicates - Pipetting errors.- Uneven cell seeding or treatment.- Use calibrated pipettes and ensure proper mixing.- Ensure a uniform cell monolayer and consistent application of treatments.
In Vitro GLP-1 Secretion Assay
IssuePossible Cause(s)Suggested Solution(s)
Low or No GLP-1 Detection - GLP-1 degradation.- Low secretion from cells.- Insensitive ELISA kit.- Always include a DPP-4 inhibitor in your assay buffer.[3]- Ensure cells are healthy and responsive. Check the positive control response.- Use a highly sensitive and specific ELISA kit for active GLP-1.[13]
High Basal Secretion - Cell stress.- Contaminants in the buffer.- Handle cells gently during washing and buffer changes.- Use high-purity reagents for the assay buffer.
Inconsistent Results - Variability in cell number or health.- Inaccurate timing of incubations.- Normalize GLP-1 secretion to total protein or DNA content.- Adhere strictly to the incubation times in the protocol.

Visualizations

Cinnamtannin_A2_PI3K_Akt_mTOR_Pathway Cinnamtannin_A2 This compound Receptor Receptor Cinnamtannin_A2->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 p_Akt p-Akt PIP3->p_Akt activates Akt Akt p_mTORC1 p-mTORC1 p_Akt->p_mTORC1 activates Cell_Survival Cell Survival p_Akt->Cell_Survival mTORC1 mTORC1 Protein_Synthesis Protein Synthesis (e.g., via 4EBP1) p_mTORC1->Protein_Synthesis PTEN PTEN PTEN->PIP3 inhibits

Caption: this compound activates the PI3K/Akt/mTOR signaling pathway.

Cinnamtannin_A2_Nrf2_Keap1_Pathway cluster_cytoplasm Cytoplasm Cinnamtannin_A2 This compound Keap1 Keap1 Cinnamtannin_A2->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 binds and promotes degradation Proteasome Proteasomal Degradation Nrf2->Proteasome Nucleus Nucleus Nrf2->Nucleus translocation Ub Ubiquitin ARE ARE Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes activates

Caption: this compound modulates the Nrf2-Keap1 antioxidant pathway.

Experimental_Workflow_GLP1_Secretion Start Seed Enteroendocrine Cells (e.g., STC-1) Wash Wash with Assay Buffer Start->Wash Preincubation Pre-incubate (1-2h) Wash->Preincubation Treatment Treat with Controls & this compound (+ DPP-4 Inhibitor) Preincubation->Treatment Incubation Incubate (e.g., 2h) Treatment->Incubation Collect Collect Supernatant Incubation->Collect ELISA Measure Active GLP-1 (ELISA) Collect->ELISA Normalize Normalize to Total Protein ELISA->Normalize End Data Analysis Normalize->End

Caption: Workflow for an in vitro GLP-1 secretion assay.

References

Cinnamtannin A2 lot-to-lot variability and its impact.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the lot-to-lot variability of Cinnamtannin A2 and its potential impact on experimental outcomes. The following troubleshooting guides and FAQs are designed to address specific issues that may arise during research and development.

Understanding Lot-to-Lot Variability of this compound

This compound is a natural product, and as such, its purity and composition can vary between different production batches, or "lots." This variability can arise from several factors, including the source of the raw material, extraction and purification methods, and storage conditions. Such variations can significantly impact the reproducibility and interpretation of experimental results.

Data Presentation: Comparison of this compound Lots

The following table summarizes the reported purity of this compound from different suppliers and lots. This data highlights the potential for variability that researchers should consider when purchasing and using this compound.

SupplierProduct/Lot #Reported Purity (%)Method
Planta AnalyticaPA-029-142-A88.9HPLC (270 nm)[1]
MedChemExpressHY-N9536 / 48488897.66HPLC[2][3]
Sigma-AldrichPHL83372≥85.0HPLC
GlpBioNot specified>97.00Not specified[4]

Note: The purity of this compound from Sigma-Aldrich is stated as a minimum threshold. Actual purity for specific lots (e.g., 271393, 256503, 219938, 67047, 126269900) may be higher and can be found on the lot-specific Certificate of Analysis.

Experimental Protocols

To ensure consistency and aid in troubleshooting, detailed methodologies for key experiments are provided below.

Protocol 1: Quality Control of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of a this compound sample.

Objective: To determine the percentage purity of a this compound lot.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • Reference standard of this compound (if available)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or DMSO) to a known concentration.

  • Sample Solution Preparation: Prepare the this compound sample from the lot to be tested in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 280 nm

    • Gradient: A typical gradient would be to start with a low percentage of acetonitrile and increase it over time to elute all components.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Interpretation: Compare the chromatogram of the sample to that of the reference standard. Calculate the purity of the sample by determining the area of the this compound peak as a percentage of the total peak area in the chromatogram.

Protocol 2: Western Blot Analysis of Insulin Receptor (IR) and Akt Phosphorylation

This protocol is for assessing the impact of this compound on key proteins in the insulin signaling pathway.

Objective: To determine the effect of this compound on the phosphorylation of Insulin Receptor (IR) and Akt in a cell-based assay.

Materials:

  • Cell line responsive to insulin (e.g., HepG2, 3T3-L1 adipocytes)

  • This compound

  • Insulin

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-IR, anti-IR, anti-phospho-Akt (Ser473), anti-Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and Western blot apparatus

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat cells with different concentrations of this compound for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with insulin (e.g., 100 nM) for 10-15 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

Insulin Signaling Pathway

Insulin_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS Proteins IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activates Akt Akt/PKB PDK1->Akt Phosphorylates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation to Plasma Membrane

Caption: Simplified Insulin Signaling Pathway

Experimental Workflow for this compound Quality Control and Bioactivity Assessment

Experimental_Workflow cluster_QC Quality Control cluster_Bioassay Bioactivity Assay cluster_Decision Decision A Receive this compound Lot B Prepare Sample for HPLC A->B C HPLC Analysis B->C D Determine Purity C->D I Purity Meets Specification? D->I E Cell Culture and Treatment F Western Blot for p-IR/p-Akt E->F G GLUT4 Translocation Assay E->G H Data Analysis F->H G->H J Consistent Bioactivity? H->J I->A No - Reject Lot I->E Yes J->H No - Troubleshoot J->I Yes - Proceed with Lot

Caption: this compound QC and Bioassay Workflow

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic A Inconsistent Experimental Results B Check this compound Lot Information A->B C Is it a new lot? B->C D Perform HPLC QC on new lot C->D Yes E Review Experimental Protocol C->E No H Purity Consistent with Previous Lots? D->H F Check Cell Culture Conditions E->F G Validate Reagents and Antibodies F->G H->E Yes I Adjust concentration based on purity H->I No I->E J Consider lot-specific activity difference J->E

References

Technical Support Center: Cinnamtannin A2 Chromatographic Resolution

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in enhancing the chromatographic resolution of Cinnamtannin A2.

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound is a type-A proanthocyanidin, specifically a tetramer of (-)-epicatechin subunits.[1][2] It is a polyphenolic compound found in various plants, including cinnamon, apples, and cocoa.[2][3][4] It is studied for its potential antioxidant, anti-inflammatory, anti-diabetic, and nephroprotective effects.[2][3][5]

Q2: Why is achieving high resolution for this compound challenging? A2: As a proanthocyanidin, this compound is a complex oligomer. Achieving high resolution can be difficult due to the presence of structurally similar compounds and isomers in sample matrices. Its separation is sensitive to mobile phase composition, column chemistry, and temperature, making method development critical.[6][7]

Q3: What are the common chromatographic techniques used for this compound analysis? A3: High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the predominant and efficient method for separating flavonoids and proanthocyanidins like this compound.[1][8] Detection is often performed using UV-Vis (typically at 280 nm), fluorescence, or mass spectrometry (MS) detectors.[8]

Troubleshooting Guide: Enhancing Resolution

Poor resolution in the chromatographic analysis of this compound can manifest as broad peaks, peak tailing, or co-elution with other components. The following section addresses common issues and their solutions.

Q4: My this compound peak is broad and not well-resolved from adjacent peaks. What should I do first? A4: Broad or overlapping peaks are a primary indicator of resolution failure. A systematic approach is needed to identify the cause. Common culprits include issues with the column, mobile phase, or overall instrument setup.[6][7][9] The first step is to perform a visual examination of the system for any obvious issues like leaks or loose fittings.[10]

G start Start: Poor Resolution Observed check_column Step 1: Evaluate Column Health - Is the column old or contaminated? - Is there a guard column? start->check_column column_issue Column Issue Identified check_column->column_issue Evaluate column_actions Action: - Flush or reverse flush column. - Replace guard column. - Replace analytical column if needed. column_issue->column_actions Yes check_mobile_phase Step 2: Check Mobile Phase - Are solvents fresh and high-purity? - Is pH correct and stable? - Is degassing sufficient? column_issue->check_mobile_phase No column_actions->check_mobile_phase Re-evaluate mp_issue Mobile Phase Issue Identified check_mobile_phase->mp_issue Evaluate mp_actions Action: - Prepare fresh mobile phase. - Use high-purity solvents. - Verify pH and buffer concentration. - Degas solvents. mp_issue->mp_actions Yes check_method Step 3: Optimize Method Parameters - Is the flow rate optimal? - Is the gradient profile too steep? - Is the temperature stable? mp_issue->check_method No mp_actions->check_method Re-evaluate method_issue Method Parameter Issue check_method->method_issue Evaluate method_actions Action: - Decrease flow rate. - Adjust gradient steepness. - Use a column oven for stable temperature. method_issue->method_actions Yes end End: Resolution Improved method_issue->end No / Resolved method_actions->end Re-evaluate

Caption: A logical workflow for troubleshooting poor chromatographic resolution.

Q5: How does the mobile phase composition affect the resolution of this compound? A5: The mobile phase is a critical factor in achieving good resolution.[7] Key parameters to consider are:

  • Solvent Composition: For reversed-phase chromatography, organic modifiers like acetonitrile or methanol are used to adjust polarity and elution strength. Inaccurate solvent ratios can alter retention and peak separation.[11][12]

  • pH and Buffers: For ionizable compounds, small changes in mobile phase pH can significantly impact selectivity. Buffers are used to maintain a stable pH for reproducible results.[11][12] A mobile phase containing an acetate-citrate buffer has been successfully used for this compound analysis.[1]

  • Additives: Additives like formic acid, trifluoroacetic acid (TFA), or difluoroacetic acid (DFA) are often used as ion-pairing agents.[13][14] They can improve peak shape and alter selectivity, with the choice of additive impacting retention time and MS sensitivity.[13]

Q6: Could my column be the source of the problem? How do I check and what are my options? A6: Yes, the column is a frequent source of resolution failure.[7]

  • Contamination: Buildup of sample residue can block the column inlet frit or contaminate the stationary phase, leading to peak broadening and loss of resolution.[10][12]

  • Degradation: Over time, the stationary phase loses efficiency, reducing its separation capacity. This is known as column aging.[12]

  • Incorrect Choice: Using a column with inappropriate chemistry (e.g., stationary phase, particle size) for the analyte will result in a poor separation.[6] For this compound and other procyanidins, C18 reversed-phase columns are commonly and effectively used.[1][8]

Troubleshooting Steps for Columns:

  • Flush the Column: Wash the column with a strong solvent (compatible with the stationary phase) to remove contaminants.[12]

  • Reverse Flush: If permitted by the manufacturer, occasionally flush the column in the reverse direction to dislodge particulates at the inlet.[12]

  • Replace Guard Column: If a guard column is in use, replace it as it is designed to trap contaminants before they reach the analytical column.[10]

  • Replace Column: If cleaning procedures do not restore performance, the column may have reached the end of its lifespan and should be replaced.[12]

Q7: How do I optimize my HPLC method parameters to improve resolution? A7: Fine-tuning method parameters is key to enhancing separation.

  • Flow Rate: Slower flow rates can improve resolution, but they also lead to longer run times. It's a trade-off that needs to be optimized based on column specifications.[9]

  • Temperature: Inconsistent temperature can affect solvent viscosity and analyte retention times. Using a column oven is crucial for maintaining stable and reproducible conditions.[9][12]

  • Gradient Elution: For complex samples, a gradient elution is often necessary. Adjusting the gradient steepness is one of the most effective ways to modify selectivity and improve the separation of closely eluting peaks.[15]

Experimental Protocols & Data

HPLC Method for this compound Analysis

The following protocol is based on a published method for the analysis of this compound in biological samples.[1]

G cluster_prep Sample & System Preparation cluster_run Chromatographic Run cluster_analysis Data Analysis prep_sample 1. Prepare Sample (e.g., extract and filter) prep_mobile 2. Prepare Mobile Phase (e.g., 24 mM acetate-citrate buffer, pH 3.5) prep_sample->prep_mobile prep_system 3. Equilibrate HPLC System - Purge pump - Equilibrate column with mobile phase prep_mobile->prep_system inject 4. Inject Sample (e.g., 10 µL injection volume) prep_system->inject separate 5. Isocratic/Gradient Elution - C18 Column (e.g., 250 x 3.0 mm, 5 µm) - Flow Rate: (e.g., 0.5 mL/min) - Temperature: 35°C inject->separate detect 6. Detection (e.g., Fluorescence or UV at 280 nm) separate->detect integrate 7. Integrate Peak Area detect->integrate quantify 8. Quantify this compound (Using calibration curve) integrate->quantify

Caption: A typical experimental workflow for the HPLC analysis of this compound.

Table 1: Example HPLC Method Parameters

This table summarizes key parameters from a method successfully used for this compound separation.[1]

ParameterSpecification
System HPLC with Fluorescence or UV Detector
Column Reversed-Phase C18 (e.g., Inertsil ODS-4, 250 x 3.0 mm ID, 5 µm)
Mobile Phase 24 mM acetate-citrate buffer (pH 3.5)
Flow Rate (Not specified, typically 0.5-1.0 mL/min for this column dimension)
Column Temp. 35°C
Detection (UV) 280 nm
Detection (Fluorescence) Excitation: 276 nm, Emission: 316 nm

Table 2: Troubleshooting Parameter Adjustments and Expected Outcomes

IssueParameter to AdjustDirection of ChangeExpected Outcome on Resolution
Co-eluting PeaksGradient TimeIncrease (make gradient shallower)Increased separation between peaks
Poor Peak ShapeMobile Phase AdditiveAdd/change (e.g., 0.1% Formic Acid)Sharper, more symmetrical peaks[11]
Broad PeaksFlow RateDecreaseIncreased efficiency, sharper peaks[9]
Drifting Retention TimesColumn TemperatureStabilize using a column ovenConsistent retention times[12]

This compound Biological Context: Signaling Pathway

In biological research, this compound has been shown to influence cellular signaling. For instance, it can inhibit muscle atrophy by affecting the PI3K/Akt/FoxO pathway.[1] Understanding these pathways can be relevant for drug development professionals interpreting the compound's activity.

G A2 This compound SNS Sympathetic Nervous System (SNS) Activation A2->SNS induces Beta2AR β2 Adrenergic Receptor SNS->Beta2AR activates Akt Akt Phosphorylation (Activation) Beta2AR->Akt leads to FoxO FoxO3a Dephosphorylation (Inactivation) Akt->FoxO inhibits Proteosynthesis Proteosynthesis (Muscle Growth) Akt->Proteosynthesis promotes Proteolysis Proteolysis (Muscle Breakdown) FoxO->Proteolysis promotes Result Inhibition of Muscle Atrophy Proteolysis->Result is reduced Proteosynthesis->Result is enhanced

Caption: Signaling pathway affected by this compound in skeletal muscle.[1]

References

Technical Support Center: Minimizing Off-Target Effects of Cinnamtannin A2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Cinnamtannin A2 in experimental settings.

I. FAQs: Understanding this compound's Activity

Q1: What is the primary mechanism of action for this compound?

A1: this compound's primary on-target effect is the activation of the sympathetic nervous system. This leads to an increase in catecholamines in the blood, which in turn activates the β2 adrenaline receptor.[1] Downstream of this receptor activation, the Akt/mTORC1 signaling pathway is stimulated, promoting protein synthesis and inhibiting muscle atrophy.[1] Additionally, this compound has been shown to increase the secretion of glucagon-like peptide-1 (GLP-1) and insulin.[2][3]

Q2: What are the known off-target effects of this compound?

  • Inhibition of Cytochrome P450 (CYP) Enzymes: Some botanical extracts and their constituents have been shown to inhibit various CYP isoforms (e.g., CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).[4][5][6][7][8] This can lead to drug-drug interactions if this compound is used in combination with other compounds metabolized by these enzymes.

  • hERG Channel Inhibition: Inhibition of the hERG potassium channel is a common off-target effect for many small molecules and can lead to cardiotoxicity.[9][10][11][12] While specific data for this compound is unavailable, it is a critical parameter to assess for any compound intended for further development.

  • Assay Interference: Polyphenols, due to their chemical nature, can interfere with certain assay technologies, leading to false-positive or false-negative results. This can include light absorption or autofluorescence in optical assays.[13]

Q3: How can I proactively minimize off-target effects in my experiments?

A3: To proactively minimize off-target effects, consider the following strategies during your experimental design:

  • Dose-Response Studies: Conduct careful dose-response studies to determine the minimal effective concentration of this compound for your desired on-target effect. Using the lowest effective concentration will reduce the likelihood of engaging off-target molecules.

  • Use of Control Compounds: Employ structurally related but inactive compounds, if available, to ensure that the observed phenotype is specific to this compound's intended activity.

  • Orthogonal Assays: Confirm your findings using multiple, distinct assay formats that measure the same biological endpoint but rely on different detection technologies. This can help to rule out assay-specific artifacts.

  • Target Knockdown/Knockout: In cell-based models, use techniques like siRNA or CRISPR to reduce or eliminate the expression of the intended target (e.g., the β2 adrenaline receptor). If the effect of this compound is diminished or abolished, it provides strong evidence for on-target activity.

II. Troubleshooting Guides

Issue 1: Inconsistent or Noisy Data in Cell-Based Assays

Question: I am observing high variability between replicate wells and inconsistent dose-response curves when treating my cells with this compound. What could be the cause and how can I fix it?

Answer:

Potential Cause Troubleshooting Steps
Compound Precipitation This compound, being a large polyphenol, may have limited solubility in aqueous media, leading to precipitation at higher concentrations. Visually inspect your treatment media for any signs of precipitation. If observed, consider using a lower concentration range or a different solvent system (with appropriate vehicle controls).
Assay Interference As a polyphenol, this compound may interfere with your assay's detection method. For fluorescence-based assays, check for autofluorescence of the compound at the excitation and emission wavelengths used. For absorbance-based assays, run a control plate with this compound in media alone to check for direct absorbance.
Cell Seeding Inconsistency Uneven cell distribution in the microplate can lead to high variability. Ensure your cell suspension is homogenous before and during plating. Allow the plate to sit at room temperature on a level surface for 15-20 minutes before placing it in the incubator to allow for even settling.
Edge Effects Wells on the perimeter of the plate are more prone to evaporation and temperature fluctuations. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS to create a humidity barrier.
Issue 2: Unexpected Cytotoxicity

Question: I am observing significant cell death in my cultures treated with this compound, even at concentrations where I expect to see a specific biological effect. Is this an on-target or off-target effect?

Answer:

Potential Cause Troubleshooting Steps
Off-Target Toxicity This compound may be interacting with unintended cellular targets that induce apoptosis or necrosis. To investigate this, perform a cytotoxicity assay (e.g., MTT, LDH release) on a panel of cell lines that do not express the intended target (β2 adrenaline receptor). If cytotoxicity is still observed, it is likely an off-target effect.
Oxidative Stress While proanthocyanidins are known for their antioxidant properties, under certain conditions (e.g., in cell culture media), they can auto-oxidize and generate reactive oxygen species (ROS), leading to cellular stress and death. Co-treat your cells with an antioxidant like N-acetylcysteine (NAC) to see if it rescues the cytotoxic phenotype.
On-Target Mediated Apoptosis In some cell types, sustained activation of the β2 adrenaline receptor and downstream signaling could potentially lead to apoptosis. To test this, co-treat your cells with a known β2 adrenaline receptor antagonist. If the antagonist blocks the cytotoxicity, it suggests an on-target mechanism.

III. Experimental Protocols

Western Blot Analysis of Akt/mTORC1 Pathway Activation

This protocol allows for the detection of phosphorylated (activated) forms of Akt and mTOR, key downstream effectors of this compound's on-target activity.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-mTOR (Ser2448), anti-total-mTOR

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Normalize protein concentrations for all samples, add Laemmli buffer, and heat at 95°C for 5 minutes. Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle shaking.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway activation.

IV. Data Presentation

Due to the limited availability of public data on the off-target effects and cytotoxicity of this compound, we present a table on the known on-target effects and a hypothetical table illustrating how to present off-target data once it is generated.

Table 1: Summary of Known On-Target Effects of this compound

Target Pathway Key Molecular Events Observed Effect Reference
Sympathetic Nervous System / Akt/mTORC1 ↑ Catecholamines, β2 Adrenaline Receptor Activation, ↑ p-Akt, ↑ p-mTORInhibition of muscle atrophy, promotion of protein synthesis[1]
Incretin System ↑ GLP-1 Secretion, ↑ Insulin SecretionPotential for improved glucose homeostasis[2][3]
Nrf2-Keap1 Pathway Regulation of Nrf2-Keap1Nephroprotective effects[3][14]

Table 2: Hypothetical Off-Target Profile of this compound (Example Data)

Target Class Specific Target Assay Type IC50 / Ki (µM)
Kinase Kinase XBinding Assay15.2
GPCR Receptor YFunctional Assay> 50
Ion Channel hERGElectrophysiology25.8
CYP Enzyme CYP3A4Inhibition Assay8.5

V. Mandatory Visualizations

OnTargetSignaling Cinnamtannin_A2 This compound SNS Sympathetic Nervous System Cinnamtannin_A2->SNS Catecholamines Catecholamines SNS->Catecholamines Beta2_AR β2 Adrenergic Receptor Catecholamines->Beta2_AR Akt Akt Beta2_AR->Akt mTORC1 mTORC1 Akt->mTORC1 Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Muscle_Atrophy Muscle Atrophy mTORC1->Muscle_Atrophy

Caption: On-target signaling pathway of this compound.

TroubleshootingWorkflow Start Inconsistent Data or Unexpected Cytotoxicity Check_Precipitation Visually inspect for compound precipitation Start->Check_Precipitation Check_Assay_Interference Run assay controls for autofluorescence/absorbance Check_Precipitation->Check_Assay_Interference No Precipitation Solution_Precipitation Lower concentration or use different solvent Check_Precipitation->Solution_Precipitation Precipitation Observed Check_Cell_Health Assess cell viability and morphology Check_Assay_Interference->Check_Cell_Health No Interference Solution_Interference Use orthogonal assay or different detection method Check_Assay_Interference->Solution_Interference Interference Detected Solution_Cell_Health Optimize cell culture conditions Check_Cell_Health->Solution_Cell_Health Poor Cell Health Investigate_Off_Target Investigate potential off-target effects Check_Cell_Health->Investigate_Off_Target Good Cell Health Precipitation_Yes Yes Precipitation_No No Interference_Yes Yes Interference_No No Cell_Health_Bad Poor Cell_Health_Good Good

Caption: Troubleshooting workflow for this compound experiments.

References

Validation & Comparative

Cinnamtannin A2: A Comparative Analysis of Its Biological Activities Against Other Proanthocyanidins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proanthocyanidins (PACs), a class of polyphenolic compounds found in various plants, are renowned for their diverse biological activities, including antioxidant, anti-inflammatory, anti-diabetic, and anti-cancer effects. Among the vast family of PACs, Cinnamtannin A2, a specific A-type tetrameric procyanidin, has garnered significant interest for its potential therapeutic applications. This guide provides an objective comparison of the biological activities of this compound with other well-studied proanthocyanidins, supported by available experimental data. The information is presented to aid researchers and drug development professionals in their evaluation of these natural compounds.

Proanthocyanidins are broadly classified into A-type and B-type, distinguished by the nature of the linkage between their constituent flavan-3-ol units. B-type procyanidins feature a single C4-C8 or C4-C6 bond, whereas A-type procyanidins possess an additional ether linkage. This structural difference can influence the biological activity of the molecule.

Comparative Analysis of Biological Activities

This section details the comparative biological activities of this compound and other proanthocyanidins across several key therapeutic areas.

Anti-diabetic Activity: Inhibition of α-Glucosidase

Alpha-glucosidase is a key intestinal enzyme responsible for the breakdown of carbohydrates into glucose. Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby mitigating postprandial hyperglycemia. A recent study directly compared the α-glucosidase inhibitory activity of several procyanidins isolated from the bark of Cinnamomum cassia.

CompoundTypeα-Glucosidase Inhibition IC50 (μM)
This compound (Procyanidin A2) A-type TetramerData not available in accessible text
Procyanidin A1 A-type DimerData not available in accessible text
Procyanidin B1 B-type DimerData not available in accessible text
Procyanidin C1 B-type TrimerData not available in accessible text
Acarbose (Positive Control) -Data not available in accessible text
Data from a study by Dai et al. (2024) which identified these procyanidins as α-glucosidase inhibitors; however, the full text with specific IC50 values was not accessible.

While the precise IC50 values from this direct comparative study are not available in the accessible literature, the identification of these compounds as potent α-glucosidase inhibitors is significant. Other studies have reported the α-glucosidase inhibitory activity of proanthocyanidin-rich extracts. For instance, an extract from Fagopyrum dibotrys containing proanthocyanidins from trimers to undecamers showed strong inhibitory activity[1]. However, without direct comparative studies of the isolated compounds, it is challenging to definitively rank their potency. This compound has also been shown to improve hyperglycemia by increasing the secretion of glucagon-like peptide-1 (GLP-1) and insulin in mice.[2]

Antioxidant Activity

The antioxidant capacity of proanthocyanidins is a cornerstone of their biological effects, contributing to their protective roles in various pathological conditions. This activity is often attributed to their ability to scavenge free radicals and chelate metal ions.

Compound/ExtractAssayAntioxidant CapacityReference
This compound LDL Oxidation InhibitionInhibits copper ion-induced LDL oxidation at 0.125-2.0 μg/mL[5][6]
Procyanidin B2 DPPH Radical ScavengingExhibits both antioxidant and pro-oxidant properties depending on the presence of metal ions[7]
Procyanidin C1 Online TEACDegradation products exhibit antioxidant activity close to the parent compound[8]
Grape Seed Proanthocyanidin Extract DPPH Radical ScavengingPotent free radical scavenging ability[4]
Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Proanthocyanidins have demonstrated significant anti-inflammatory effects through the modulation of various signaling pathways, most notably the NF-κB pathway.

Direct comparative studies on the anti-inflammatory activity of this compound versus other specific procyanidins with quantitative IC50 values are limited in the available literature. However, individual studies have highlighted their potent effects.

  • Procyanidin B2 has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway in various cell types.[9][10][11] It has also been found to inhibit the activation of the NLRP3 inflammasome, a key component of the inflammatory response.

  • Procyanidin C1 has been reported to exhibit anti-inflammatory activity in macrophages by reducing the levels of prostaglandin E2 and cyclooxygenase-2 (COX-2).[12]

  • A-type proanthocyanidins , as a class, have been noted for their anti-inflammatory potential.

Due to the lack of head-to-head comparisons, a definitive ranking of the anti-inflammatory potency of this compound against other procyanidins cannot be conclusively made.

Anti-cancer Activity

The potential of proanthocyanidins as anti-cancer agents is an active area of research. Their mechanisms of action are multifaceted, including the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis and metastasis.

Comparative quantitative data on the anti-cancer activity of this compound against other specific procyanidins is scarce. The available data comes from studies on different cell lines and experimental conditions, making direct comparisons challenging.

CompoundCell LineIC50 ValueReference
Cinnamtannin B-1 DLD-1 (Colon Cancer)~40 µM (72h)[1]
Cinnamtannin B-1 COLO 201 (Colon Cancer)~40 µM (72h)[1]
Procyanidin C1 MDA-MB-231 (Breast Cancer)Comparable to Tamoxifen[12]
Procyanidin C1 MCF-7 (Breast Cancer)Higher than Tamoxifen[12]
Procyanidin B2 Hodgkin's Lymphoma Cells41-48% inhibition of NF-κB-DNA binding at 25 µM[6]

It is important to note that the cytotoxicity of procyanidins can vary significantly depending on the cancer cell type. For instance, Procyanidin C1 showed different potencies against receptor-positive (MCF-7) and receptor-negative (MDA-MB-231) breast cancer cell lines.[12]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes influenced by these compounds, the following diagrams are provided in the DOT language for use with Graphviz.

NF-κB Signaling Pathway in Inflammation

NF_kB_Signaling cluster_complex cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active translocates to Nucleus Nucleus DNA DNA NFkB_active->DNA binds to promoter Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines induces transcription Procyanidins Procyanidins (e.g., Procyanidin B2) Procyanidins->IKK inhibit Procyanidins->NFkB_active inhibit nuclear translocation

Caption: Procyanidins inhibit the NF-κB signaling pathway.

Experimental Workflow for MTT Assay

MTT_Workflow start Seed cells in 96-well plate treat Treat cells with Proanthocyanidins (various concentrations) start->treat incubate1 Incubate for 24-72 hours treat->incubate1 add_mtt Add MTT reagent incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) incubate2->solubilize read Measure absorbance at 570 nm solubilize->read end Calculate cell viability and IC50 read->end

Caption: Workflow for assessing cell viability using the MTT assay.

Detailed Experimental Protocols

α-Glucosidase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate digestion.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (pH 6.8)

  • Test compounds (this compound and other proanthocyanidins)

  • Acarbose (positive control)

  • Sodium carbonate (Na₂CO₃)

  • 96-well microplate reader

Procedure:

  • Prepare a solution of α-glucosidase in phosphate buffer.

  • In a 96-well plate, add the test compound at various concentrations to the wells.

  • Add the α-glucosidase solution to each well and incubate for a short period (e.g., 10 minutes) at 37°C.

  • Initiate the reaction by adding the substrate, pNPG, to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding sodium carbonate solution.

  • Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.

  • Acarbose is used as a positive control, and a reaction without any inhibitor serves as the negative control.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of compounds by measuring their ability to scavenge the stable DPPH free radical.

Materials:

  • DPPH solution in methanol or ethanol

  • Test compounds (this compound and other proanthocyanidins)

  • Ascorbic acid or Trolox (positive control)

  • Methanol or ethanol

  • 96-well microplate reader or spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol or ethanol.

  • Prepare various concentrations of the test compounds in the same solvent.

  • In a 96-well plate or cuvettes, add the test compound solutions.

  • Add the DPPH solution to each well or cuvette and mix well.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at a wavelength of approximately 517 nm. The discoloration of the purple DPPH solution indicates radical scavenging activity.

  • A blank sample contains the solvent and DPPH solution without the test compound.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100

  • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the test compound.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete cell culture medium

  • Test compounds (this compound and other proanthocyanidins)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium containing MTT and add a solubilization solution to dissolve the formazan crystals.

  • Agitate the plate on a shaker to ensure complete dissolution of the formazan.

  • Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).

  • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration.

Conclusion

This compound, an A-type procyanidin tetramer, demonstrates a range of promising biological activities, including anti-diabetic, antioxidant, anti-inflammatory, and anti-cancer effects. While direct, quantitative comparisons with other specific proanthocyanidins like Procyanidin B2 and C1 are not always available in the published literature, the existing evidence suggests that this compound is a potent bioactive molecule.

References

A Comparative Analysis of the Antioxidant Effects of Cinnamtannin A2 and Epicatechin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant properties of Cinnamtannin A2, a tetrameric procyanidin, and its monomeric counterpart, Epicatechin. The information presented is supported by experimental data from peer-reviewed literature to assist researchers in making informed decisions for their studies.

Executive Summary

This compound and Epicatechin both exhibit significant antioxidant activity through various mechanisms, including direct radical scavenging and modulation of intracellular signaling pathways. While Epicatechin, as a smaller molecule, is well-studied for its radical scavenging prowess, the polymeric nature of this compound introduces more complex interactions with cellular systems. This guide delves into a detailed comparison of their efficacy in various antioxidant assays and their impact on key signaling pathways.

Quantitative Antioxidant Activity

The antioxidant capacities of this compound and Epicatechin have been evaluated using several in vitro assays. The following tables summarize the available quantitative data. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: 2,2-diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Activity

CompoundIC50 (µg/mL)Source
(-)-Epicatechin~1.5[1]
This compoundData not available

Table 2: Oxygen Radical Absorbance Capacity (ORAC)

CompoundORAC Value (µmol TE/g)Source
EpicatechinReported to be seven-fold higher than epigallocatechin gallate[2][3][4]
This compoundData not available

Note on Comparative Activity: Studies on proanthocyanidins suggest that antioxidant activity in an aqueous phase tends to increase with polymerization from monomer to trimer, and then decrease from trimer to tetramer.[5] Conversely, in a lipid phase, antioxidant activity has been observed to decrease with an increase in polymerization.[5]

Mechanisms of Antioxidant Action: Signaling Pathways

Both this compound and Epicatechin exert their antioxidant effects not only by direct radical scavenging but also by modulating key cellular signaling pathways involved in the endogenous antioxidant response.

This compound and the Nrf2-Keap1 Pathway

This compound has been shown to regulate the Nrf2-Keap1 pathway, a critical cellular defense mechanism against oxidative stress.[6][7] Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Upon exposure to oxidative stress or in the presence of activators like this compound, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription.

Cinnamtannin_A2_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cinnamtannin_A2 This compound Keap1_Nrf2 Keap1-Nrf2 Complex Cinnamtannin_A2->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Keap1 Keap1 Keap1_Nrf2->Keap1 Proteasome Proteasome Nrf2_cyto->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Ub Ubiquitin Keap1->Ub Ubiquitination of Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

This compound-mediated activation of the Nrf2 signaling pathway.

Epicatechin and its Influence on Nrf2 and NF-κB Pathways

Epicatechin is also a known activator of the Nrf2 pathway. Furthermore, it modulates the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is involved in inflammatory responses that can lead to oxidative stress. By inhibiting the activation of NF-κB, Epicatechin can reduce the expression of pro-inflammatory genes and consequently lower the production of reactive oxygen species (ROS).

Epicatechin_Signaling_Pathways cluster_Nrf2 Nrf2 Pathway cluster_NFkB NF-κB Pathway Epicatechin Epicatechin Nrf2_activation Nrf2 Activation Epicatechin->Nrf2_activation NFkB_inhibition NF-κB Inhibition Epicatechin->NFkB_inhibition Antioxidant_Response Increased Antioxidant Enzyme Expression Nrf2_activation->Antioxidant_Response Inflammation Reduced Pro-inflammatory Gene Expression NFkB_inhibition->Inflammation Experimental_Workflow cluster_preparation Sample and Reagent Preparation cluster_assays In Vitro Antioxidant Assays cluster_cellular Cellular Assays cluster_analysis Data Analysis and Interpretation Sample_Prep Prepare Stock Solutions of this compound and Epicatechin DPPH_Assay DPPH Assay Sample_Prep->DPPH_Assay ABTS_Assay ABTS Assay Sample_Prep->ABTS_Assay ORAC_Assay ORAC Assay Sample_Prep->ORAC_Assay Cell_Culture Cell Culture (e.g., HepG2, Caco-2) Sample_Prep->Cell_Culture Reagent_Prep Prepare Assay Reagents (DPPH, ABTS, ORAC) Reagent_Prep->DPPH_Assay Reagent_Prep->ABTS_Assay Reagent_Prep->ORAC_Assay Data_Quantification Quantify IC50 / TEAC / ORAC values DPPH_Assay->Data_Quantification ABTS_Assay->Data_Quantification ORAC_Assay->Data_Quantification CAA_Assay Cellular Antioxidant Activity (CAA) Assay Cell_Culture->CAA_Assay Signaling_Analysis Signaling Pathway Analysis (Western Blot, qPCR) Cell_Culture->Signaling_Analysis CAA_Assay->Data_Quantification Pathway_Mapping Map Signaling Pathway Interactions Signaling_Analysis->Pathway_Mapping Comparison Comparative Analysis Data_Quantification->Comparison Pathway_Mapping->Comparison

References

Unraveling the In Vivo Mechanisms of Cinnamtannin A2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the in vivo validation of Cinnamtannin A2's mechanism of action reveals its potential in mitigating skeletal muscle atrophy, hyperglycemia, and renal injury. This guide provides a comparative analysis of this compound against established therapeutic alternatives, supported by experimental data to inform future research and drug development.

This compound, a procyanidin found in various plants, has demonstrated significant therapeutic potential in preclinical in vivo studies. This guide offers an objective comparison of its performance with other agents, focusing on its validated mechanisms of action in animal models. The information presented herein is intended for researchers, scientists, and drug development professionals.

I. Attenuation of Skeletal Muscle Atrophy

This compound has been shown to counteract skeletal muscle wasting in rodent models of disuse atrophy. Its mechanism is primarily linked to the activation of the sympathetic nervous system and subsequent downstream signaling pathways that promote protein synthesis and inhibit degradation. A relevant comparator in this context is Clenbuterol, a beta-2 adrenergic agonist known for its anabolic effects on muscle tissue.

Comparative Efficacy in Hindlimb Unloading Models

ParameterThis compound (Mice)[1]Clenbuterol (Rats)[2][3]
Animal Model Hindlimb Suspension (14 days)Hindlimb Unweighting (14 days)
Dosage 25 µg/kg/day, oral1.0-2.0 mg/kg/day, subcutaneous/oral
Change in Soleus Muscle Weight vs. Control Mitigated atrophy-induced weight loss from -40% to -25%Attenuated atrophy-induced weight loss by 15.9% to 29.5%
Change in Myofiber Size vs. Control Reduced the decrease in average myofiber size from -31% to -14%Retarded the decline in single fiber cross-sectional area by 12% to 50%

Mechanism of Action: A Comparative Overview

This compound's anti-atrophic effect is initiated by the activation of the sympathetic nervous system, leading to an increase in circulating catecholamines. These bind to β2-adrenergic receptors on skeletal muscle cells, triggering a signaling cascade that involves the activation of the Akt/mTOR pathway, a key regulator of protein synthesis. Concurrently, this compound inhibits the activity of FoxO3a, a transcription factor that promotes the expression of genes involved in muscle protein degradation.[1]

Clenbuterol, as a direct β2-adrenergic agonist, bypasses the initial sympathetic nervous system activation and directly stimulates the β2-adrenergic receptors on muscle cells. Its primary anti-atrophic mechanism involves the inhibition of the ubiquitin-proteasome pathway, which is a major system for protein degradation in skeletal muscle.[4][5][6][7][8]

Signaling Pathway: this compound in Muscle Atrophy

G A2 This compound SNS Sympathetic Nervous System A2->SNS Activates Catecholamines Catecholamines SNS->Catecholamines Increases Beta2AR β2-Adrenergic Receptor Catecholamines->Beta2AR Activates Akt Akt Beta2AR->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates FoxO3a FoxO3a Akt->FoxO3a Inhibits ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis Promotes ProteinDegradation Protein Degradation FoxO3a->ProteinDegradation Promotes MuscleAtrophy Muscle Atrophy ProteinSynthesis->MuscleAtrophy Inhibits ProteinDegradation->MuscleAtrophy Promotes G Start Acclimatization (7 days) Grouping Random Grouping (n=4 groups) Start->Grouping Treatment Daily Oral Gavage (14 days) - Vehicle - this compound (25 µg/kg) Grouping->Treatment Suspension Hindlimb Suspension (14 days) Treatment->Suspension Control Ground Control Treatment->Control Sacrifice Euthanasia & Tissue Collection Suspension->Sacrifice Control->Sacrifice Analysis Analysis: - Muscle Weight - Myofiber Size - Western Blot (Akt, FoxO3a) Sacrifice->Analysis GLP1_agonist GLP-1 Receptor Agonist (e.g., Exenatide) GLP1R GLP-1 Receptor (Pancreatic β-cell) GLP1_agonist->GLP1R Activates AC Adenylyl Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Increases PKA PKA cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_secretion Insulin Secretion PKA->Insulin_secretion Promotes Epac2->Insulin_secretion Promotes Blood_glucose Blood Glucose Insulin_secretion->Blood_glucose Decreases cluster_cytoplasm Cytoplasm Sulforaphane Sulforaphane Keap1 Keap1 Sulforaphane->Keap1 Modifies Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Ub Ubiquitin Nrf2->Ub ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates & Binds Proteasome Proteasomal Degradation Ub->Proteasome Targets for Nucleus Nucleus Cytoprotective_genes Cytoprotective Gene Expression ARE->Cytoprotective_genes Activates

References

Cinnamtannin A2 vs. Cinnamtannin B1: A Comparative Analysis of Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of natural polyphenolic compounds, Cinnamtannin A2 and Cinnamtannin B1, both proanthocyanidins found in cinnamon and other plants, have garnered significant interest for their diverse biological activities. This guide provides a comparative overview of these two compounds, summarizing their known effects, presenting available quantitative data, and detailing the experimental protocols used to evaluate their performance. This objective comparison is intended to aid researchers, scientists, and drug development professionals in understanding the distinct and overlapping properties of these two molecules.

Data Presentation: A Comparative Overview

While direct comparative studies providing side-by-side quantitative data for this compound and Cinnamtannin B1 are limited in the current scientific literature, this section summarizes the available quantitative and qualitative data to facilitate a comparative assessment.

Biological ActivityThis compoundCinnamtannin B1
Antioxidant Activity Possesses antioxidant properties.[1][2]DPPH Radical Scavenging Activity IC₅₀: 0.2 µM
Anti-inflammatory Activity Exhibits anti-inflammatory properties by modulating various signaling pathways.Potent inhibitor of superoxide anion generation and elastase release in human neutrophils.
Anti-cancer Activity No quantitative data available from the reviewed literature.EC₅₀ in Colon Cancer Cells (72h): ~50 µM (DLD-1 and COLO 201 cells)[3][4]
Metabolic Effects Attenuates skeletal muscle wasting via the Akt/mTORC1 pathway and increases catecholamine levels.[5] It also increases GLP-1 and insulin secretion.[6]Modulates intracellular calcium, ROS generation, and protein tyrosine phosphorylation.

Key Biological Activities: A Deeper Dive

Cinnamtannin B1 , in contrast, has been more extensively characterized for its antioxidant, anti-inflammatory, and anti-cancer properties. Its potent antioxidant capacity is evidenced by a low IC₅₀ value in the DPPH radical scavenging assay. In the context of inflammation, it effectively inhibits the release of pro-inflammatory enzymes like superoxide anion and elastase from neutrophils. Notably, Cinnamtannin B1 exhibits significant cytotoxic effects against colon cancer cells.[3][4] This anti-cancer activity is mediated through the induction of apoptosis, involving the modulation of key regulatory proteins such as p53, Bcl-2, and Bak.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is used to determine the free radical scavenging activity of a compound.

Protocol:

  • A solution of DPPH in methanol (e.g., 100 µM) is prepared.

  • Various concentrations of the test compound (this compound or B1) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically at a wavelength of 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A₀ - A₁)/A₀] × 100 where A₀ is the absorbance of the control (DPPH solution without the test compound) and A₁ is the absorbance of the sample.

  • The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

Protocol:

  • Colon cancer cells (e.g., DLD-1, COLO 201) are seeded in a 96-well plate at a density of approximately 5 x 10³ cells per well and allowed to adhere overnight.

  • The cells are then treated with various concentrations of this compound or B1 for different time intervals (e.g., 24, 48, 72 hours).

  • After the treatment period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well.

  • The plate is incubated for 3-4 hours at 37°C to allow the formazan crystals to form in viable cells.

  • The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells), and the EC₅₀ value is calculated.

Neutrophil Elastase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of human neutrophil elastase.

Protocol:

  • Human neutrophil elastase is incubated with a specific fluorogenic substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-AMC) in a reaction buffer.

  • Various concentrations of the test compound (this compound or B1) are added to the reaction mixture.

  • The reaction is incubated at 37°C, and the fluorescence of the cleaved substrate is measured over time using a fluorescence microplate reader.

  • The rate of the enzymatic reaction is determined from the linear portion of the fluorescence curve.

  • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Mechanisms of Action

The distinct biological activities of this compound and B1 can be attributed to their differential effects on cellular signaling pathways.

This compound: Akt/mTORC1 Signaling in Skeletal Muscle

This compound has been shown to counteract skeletal muscle atrophy by activating a signaling cascade that promotes protein synthesis and inhibits degradation.[5]

Cinnamtannin_A2_Signaling A2 This compound Catecholamines Increased Catecholamines A2->Catecholamines Beta2AR β2 Adrenergic Receptor Catecholamines->Beta2AR Akt Akt (Protein Kinase B) Beta2AR->Akt mTORC1 mTORC1 Akt->mTORC1 FoxO3a_inactive Inactive FoxO3a Akt->FoxO3a_inactive Protein_Synthesis Increased Protein Synthesis (Muscle Hypertrophy) mTORC1->Protein_Synthesis Protein_Degradation Decreased Protein Degradation (Inhibition of Atrophy) FoxO3a_inactive->Protein_Degradation Cinnamtannin_B1_Apoptosis B1 Cinnamtannin B1 p53 p53 Activation B1->p53 Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Bak Bak (Pro-apoptotic) p53->Bak Mitochondrion Mitochondrion Bcl2->Mitochondrion Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Cascade Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

Cross-Validation of Cinnamtannin A2's Efficacy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive comparison of the biological effects of Cinnamtannin A2 across different cell lines, offering valuable insights for researchers, scientists, and professionals in drug development. By presenting supporting experimental data, detailed protocols, and clear visual representations of signaling pathways, this guide aims to facilitate a deeper understanding of this compound's potential as a therapeutic agent.

Quantitative Data Summary

While direct comparative studies on the cytotoxic effects of this compound across multiple cancer cell lines are limited, research on related procyanidins and oligomers provides valuable insights into its potential efficacy. The following table summarizes the cytotoxic activities of this compound and its related compounds in various cancer cell lines.

CompoundCell LineAssay TypeEndpointResult
This compound PC-3 (Prostate)Cell CountGrowth InhibitionSignificant inhibition
Cinnamtannin B1PRMI-7951 (Melanoma)Cytotoxicity AssayED501-4 µg/ml
Cinnamtannin B2PRMI-7951 (Melanoma)Cytotoxicity AssayED500.1-0.8 µg/ml[1]
Cinnamtannin D1INS-1 (Pancreatic β-cell)Apoptosis AssayProtectionAttenuated apoptosis[2][3]

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed experimental protocols for assessing the effects of this compound are provided below. These protocols are based on established methodologies used for similar compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the effect of this compound on the viability and proliferation of adherent or suspension cells.

  • Cell Seeding:

    • For adherent cells, seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

    • For suspension cells, seed 1 x 10⁴ to 5 x 10⁴ cells per well in a 96-well plate.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of this compound in a complete cell culture medium.

    • Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest this compound concentration).

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl with 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the potential signaling pathways affected by this compound and a typical experimental workflow for its cross-validation.

Hypothesized Signaling Pathway of this compound in Cancer Cells

Based on studies of related compounds and its known biological activities, this compound is hypothesized to impact key signaling pathways involved in cell survival, proliferation, and apoptosis. The PI3K/Akt pathway, a central regulator of these processes, is a likely target.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Cinnamtannin_A2 This compound Akt Akt Cinnamtannin_A2->Akt Inhibition PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Bad Bad Akt->Bad Inhibition Proliferation Cell Proliferation mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Inhibition Apoptosis Apoptosis Bad->Apoptosis Induction Bcl2->Apoptosis Inhibition G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis & Comparison Cell_Line_A Cell Line A (e.g., PC-3) Treatment_A This compound Treatment Cell_Line_A->Treatment_A Cell_Line_B Cell Line B (e.g., Melanoma) Treatment_B This compound Treatment Cell_Line_B->Treatment_B Viability_A Cell Viability (MTT Assay) Treatment_A->Viability_A Apoptosis_A Apoptosis Assay (Flow Cytometry) Treatment_A->Apoptosis_A Signaling_A Western Blot (PI3K/Akt Pathway) Treatment_A->Signaling_A Viability_B Cell Viability (MTT Assay) Treatment_B->Viability_B Apoptosis_B Apoptosis Assay (Flow Cytometry) Treatment_B->Apoptosis_B Signaling_B Western Blot (PI3K/Akt Pathway) Treatment_B->Signaling_B Data_Analysis Comparative Analysis of IC50, Apoptosis Rates, and Protein Expression Viability_A->Data_Analysis Apoptosis_A->Data_Analysis Signaling_A->Data_Analysis Viability_B->Data_Analysis Apoptosis_B->Data_Analysis Signaling_B->Data_Analysis

References

Comparative Analysis of Cinnamtannin A2 from Diverse Botanical Sources

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the quantitative comparison, experimental protocols, and signaling pathways of Cinnamtannin A2 derived from various plants.

This compound, a tetrameric A-type proanthocyanidin, has garnered significant interest within the scientific community for its diverse biological activities, including antioxidant, anti-diabetic, and nephroprotective effects.[1] This guide provides a comparative analysis of this compound from several key plant sources, offering quantitative data on its abundance, detailed experimental protocols for its extraction and biological evaluation, and visualizations of its implicated signaling pathways. This information is intended to support researchers, scientists, and drug development professionals in their exploration of this promising natural compound.

Quantitative Analysis of this compound in Plant Sources

The concentration of this compound varies significantly among different plant species and even between cultivars and processing methods. The following tables summarize the reported quantities of this compound and related procyanidins in several well-documented botanical sources.

Table 1: this compound Content in Various Plant Sources

Plant SourceGenus/SpeciesPart UsedThis compound Content (mg/100g fresh weight)Reference
CocoaTheobroma cacaoBeans (unfermented)Present, major tetramer[2]
AppleMalus domesticaSkinVaries by cultivar[1]
GrapeVitis viniferaSeeds and SkinLow concentrations (near mg/L in wine)[3]
CinnamonCinnamomum verumBarkPresent[4][5]
Pine BarkPinus pinasterBarkPresent[6][7]

Note: Quantitative data for this compound is often reported as part of total proanthocyanidin content, and direct comparative studies on this compound yield from these diverse sources using identical methodologies are limited. The data presented is compiled from various studies and should be interpreted with consideration of the different analytical methods employed.

Table 2: Procyanidin Content in Cocoa Powder

CompoundMean Content (mg/100g fresh weight)
Polyphenols, total8.59 g
(-)-Epicatechin780 mg
(+)-Catechin305 mg
Procyanidin dimer B2252 mg
Procyanidin trimer C1170 mg
This compound Present

Source: Phenol-Explorer, Baba S. et al., 2000[8]

Experimental Protocols

Extraction and Purification of this compound from Theobroma cacao

This protocol is adapted from methodologies described for the isolation of proanthocyanidins from cocoa beans.[2]

Materials:

  • Dried, unfermented cocoa beans

  • Hexane

  • 70% aqueous acetone

  • Sephadex LH-20 resin

  • Reversed-phase C18 semi-preparative HPLC column

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Methanol (MeOH)

Procedure:

  • Defatting: Grind dried cocoa beans and defat with hexane.

  • Extraction: Extract the defatted cocoa powder with 70% aqueous acetone. Concentrate the extract under reduced pressure to remove acetone.

  • Fractionation: Apply the aqueous extract to a Sephadex LH-20 column. Elute with a gradient of methanol in water to separate fractions based on the degree of polymerization.

  • Purification: Subject the tetramer-rich fraction to reversed-phase semi-preparative HPLC. Use a gradient of acetonitrile and water, both containing 0.1% formic acid, for elution.

  • Identification: Collect the peak corresponding to this compound and confirm its identity and purity using HPLC-MS and NMR spectroscopy.[2]

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This protocol provides a common method for evaluating the antioxidant capacity of this compound.[9][10]

Materials:

  • This compound sample

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • Methanol

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in methanol. Create a series of dilutions to test a range of concentrations.

  • Prepare a fresh solution of DPPH in methanol.

  • In a microplate well or cuvette, mix the this compound solution with the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing methanol and the this compound sample, and a control containing methanol and the DPPH solution should also be measured.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol outlines a method to assess the effect of this compound on insulin secretion from pancreatic islet cells.[11][12][13]

Materials:

  • Pancreatic islet cells (e.g., INS-1)

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and BSA

  • Low glucose KRB buffer (e.g., 2.8 mM glucose)

  • High glucose KRB buffer (e.g., 16.7 mM glucose)

  • This compound solution

  • Human Insulin ELISA kit

Procedure:

  • Culture pancreatic islet cells to confluence in appropriate multi-well plates.

  • Pre-incubate the cells in low glucose KRB buffer for 1-2 hours to establish a basal insulin secretion rate.

  • Replace the pre-incubation buffer with fresh low glucose KRB buffer (basal control) or low glucose KRB buffer containing the desired concentration of this compound. Incubate for a defined period (e.g., 1 hour) and collect the supernatant.

  • Replace the buffer with high glucose KRB buffer (stimulatory control) or high glucose KRB buffer containing this compound. Incubate for the same period and collect the supernatant.

  • Measure the insulin concentration in the collected supernatants using a human insulin ELISA kit according to the manufacturer's instructions.

  • Express the results as the amount of insulin secreted, and compare the effects of this compound under low and high glucose conditions.

Western Blot Analysis of Akt and mTOR Phosphorylation

This protocol describes the detection of changes in the phosphorylation status of Akt and mTOR in response to this compound treatment, providing insights into its effect on this signaling pathway.[14][15][16][17][18]

Materials:

  • Cell line of interest (e.g., muscle cells, endothelial cells)

  • This compound solution

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-mTOR (Ser2448), anti-total-mTOR

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to the desired confluency and treat with this compound for the specified time.

  • Lyse the cells with ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with antibodies for total Akt, phospho-mTOR, and total mTOR to ensure equal loading and determine the relative phosphorylation levels.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using Graphviz (DOT language), illustrate a key signaling pathway influenced by this compound and a general experimental workflow for its analysis.

G cluster_0 Cell Membrane Receptor Receptor PI3K PI3K Receptor->PI3K Activates Cinnamtannin_A2 This compound Cinnamtannin_A2->Receptor Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates FoxO FoxO Akt->FoxO Inhibits Protein_Synthesis Protein Synthesis (Muscle Growth) mTORC1->Protein_Synthesis Promotes Protein_Degradation Protein Degradation (Muscle Atrophy) FoxO->Protein_Degradation Promotes G Plant_Source Plant Source (e.g., Cocoa, Apple) Extraction Extraction & Purification Plant_Source->Extraction Identification Identification & Quantification (HPLC-MS, NMR) Extraction->Identification Bioassays Biological Assays Identification->Bioassays Antioxidant Antioxidant Assays (DPPH, etc.) Bioassays->Antioxidant Insulin_Secretion Insulin Secretion Assay Bioassays->Insulin_Secretion Signaling_Analysis Signaling Pathway Analysis (Western Blot) Bioassays->Signaling_Analysis Data_Analysis Data Analysis & Comparison Antioxidant->Data_Analysis Insulin_Secretion->Data_Analysis Signaling_Analysis->Data_Analysis

References

Cinnamtannin A2 and the Akt/mTOR Pathway: A Comparative Analysis with Other Activators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Cinnamtannin A2's effects on the Akt/mammalian target of rapamycin (mTOR) signaling pathway against other well-characterized activators. The information presented herein is intended to support research and drug development efforts by offering a comprehensive overview of activation mechanisms, quantitative data, and relevant experimental protocols.

Introduction to the Akt/mTOR Pathway

The Akt/mTOR pathway is a critical intracellular signaling cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is implicated in numerous diseases, making it a key target for therapeutic intervention. Activation of this pathway is initiated by various upstream signals, leading to the sequential phosphorylation and activation of key protein kinases, primarily Akt and mTOR.

This compound: An Indirect Activator of the Akt/mTOR Pathway

This compound, a tetrameric procyanidin found in various plants, has been shown to activate the Akt/mTOR pathway, particularly in skeletal muscle. However, its mechanism of action is distinct from that of classical direct activators.

Mechanism of Action: Evidence suggests that this compound exerts its effects indirectly. Oral administration of this compound leads to the activation of the sympathetic nervous system, resulting in an increased release of catecholamines.[1][2] These catecholamines then bind to β2-adrenergic receptors on skeletal muscle cells, initiating a downstream signaling cascade that activates the Akt/mTORC1 pathway. This leads to increased protein synthesis and a reduction in muscle atrophy.[3] There is currently no evidence to suggest that this compound directly interacts with and activates Akt or any other component of the mTOR signaling pathway in an in vitro setting.

Comparative Analysis with Other Akt/mTOR Pathway Activators

To provide a clear perspective on this compound's effects, this guide compares it with three other well-characterized activators of the Akt/mTOR pathway: Insulin-like Growth Factor-1 (IGF-1), Epidermal Growth Factor (EGF), and the small molecule activator SC79.

Mechanism of Activation
ActivatorMechanism of Action
This compound Indirect: Activates the sympathetic nervous system, leading to catecholamine release and subsequent β2-adrenergic receptor-mediated activation of the Akt/mTOR pathway.[1][2]
IGF-1 Direct: Binds to the IGF-1 receptor (a receptor tyrosine kinase), leading to autophosphorylation and recruitment of intracellular signaling proteins that activate the PI3K/Akt/mTOR pathway.
EGF Direct: Binds to the EGF receptor (EGFR), a receptor tyrosine kinase, triggering receptor dimerization, autophosphorylation, and subsequent activation of the PI3K/Akt/mTOR cascade.
SC79 Direct: A small molecule that binds to the pleckstrin homology (PH) domain of Akt, inducing a conformational change that promotes its phosphorylation and activation in the cytosol, independent of membrane translocation.[4][5][6]
Quantitative Comparison of Akt/mTOR Pathway Activation

The following table summarizes the quantitative effects of each activator on the phosphorylation of key proteins in the Akt/mTOR pathway, as determined by Western blot analysis in various studies.

ActivatorKey Protein PhosphorylationFold Change vs. Control (approx.)Cell Type/ModelReference
This compound p-Akt, p-4EBP1Significant IncreaseMouse Soleus Muscle[3]
IGF-1 p-Akt (Ser473), p-mTOR (Ser2448)~2-4 foldSpinal Cord Injury Model[7]
EGF p-Akt (Ser473), p-Akt (Thr308)~3-5 foldHT-29 Cells[8]
SC79 p-Akt (Ser473)~3-6 foldHEK293 Cells

Note: The term "Significant Increase" for this compound is used as the precise fold change was not available in the cited literature. Fold changes for other activators are approximate and can vary depending on experimental conditions such as cell line, concentration, and time of treatment.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to assess the activation of the Akt/mTOR pathway.

Western Blot Analysis of Akt/mTOR Pathway Phosphorylation

This protocol outlines the general steps for detecting the phosphorylation status of Akt, mTOR, and their downstream targets.

1. Cell Lysis and Protein Extraction:

  • Culture cells to 70-80% confluency and treat with the desired activator for the specified time and concentration.

  • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.

2. SDS-PAGE and Protein Transfer:

  • Denature protein lysates by boiling in Laemmli sample buffer for 5 minutes.

  • Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-Akt Ser473, anti-Akt, anti-p-mTOR Ser2448, anti-mTOR) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image using a chemiluminescence imaging system.

  • Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

In Vitro Akt Kinase Assay

This assay directly measures the enzymatic activity of Akt.

1. Immunoprecipitation of Akt:

  • Lyse cells as described in the Western blot protocol.

  • Incubate 200-500 µg of protein lysate with an anti-Akt antibody for 2-4 hours at 4°C.

  • Add protein A/G agarose beads and incubate for an additional 1-2 hours at 4°C to capture the antibody-Akt complex.

  • Centrifuge and wash the beads several times with lysis buffer and then with kinase assay buffer.

2. Kinase Reaction:

  • Resuspend the immunoprecipitated Akt in kinase assay buffer containing a specific Akt substrate (e.g., GSK-3α/β peptide) and ATP.

  • Incubate the reaction mixture at 30°C for 30 minutes.

  • Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

3. Detection of Substrate Phosphorylation:

  • Separate the reaction products by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Perform immunoblotting using a phospho-specific antibody against the substrate (e.g., anti-p-GSK-3α/β Ser21/9).

  • Quantify the band intensity to determine the level of Akt kinase activity.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factors Growth Factors (IGF-1, EGF) Receptor Receptor Tyrosine Kinase (RTK) Growth_Factors->Receptor Direct Binding Cinnamtannin_A2 This compound SNS_Activation Sympathetic Nervous System Activation Cinnamtannin_A2->SNS_Activation Indirect Effect SC79 SC79 Akt Akt SC79->Akt Direct Binding to PH domain PI3K PI3K Receptor->PI3K Beta_Adrenergic_Receptor β2-Adrenergic Receptor Beta_Adrenergic_Receptor->Akt via G-protein signaling Catecholamines Catecholamines SNS_Activation->Catecholamines Catecholamines->Beta_Adrenergic_Receptor PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Protein_Synthesis Protein Synthesis, Cell Growth, Survival mTORC1->Protein_Synthesis Western_Blot_Workflow Cell_Treatment 1. Cell Treatment & Lysis Protein_Quantification 2. Protein Quantification Cell_Treatment->Protein_Quantification SDS_PAGE 3. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 4. Membrane Transfer SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Antibody 6. Primary Antibody Incubation (p-Akt, p-mTOR) Blocking->Primary_Antibody Secondary_Antibody 7. Secondary Antibody Incubation Primary_Antibody->Secondary_Antibody Detection 8. Chemiluminescent Detection Secondary_Antibody->Detection Activator_Comparison cluster_direct Direct Activators cluster_indirect Indirect Activators Activator Activator Type Receptor_Mediated Receptor-Mediated (IGF-1, EGF) Activator->Receptor_Mediated Bind to cell surface receptors Small_Molecule Small Molecule (SC79) Activator->Small_Molecule Directly interact with intracellular kinases Physiological_Stimulus Physiological Stimulus (this compound) Activator->Physiological_Stimulus Induce endogenous signaling molecules

References

Replicating Published Findings on Cinnamtannin A2's Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactive properties of Cinnamtannin A2 with related compounds, supported by experimental data from published studies. Detailed methodologies for key experiments are included to facilitate the replication of these findings.

Introduction to this compound

This compound is a tetrameric A-type proanthocyanidin found in various plants, including cinnamon.[1] Emerging research has highlighted its potential therapeutic effects across several areas, including metabolic regulation, muscle physiology, and neurogenesis. This document summarizes the key bioactive effects of this compound and compares them with other relevant compounds, Cinnamtannin B-1 and trans-cinnamaldehyde, to provide a broader context for its potential applications in drug discovery and development.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the bioactivity of this compound and its alternatives.

Table 1: Bioactivity of this compound

BioactivityModelKey FindingsDosageReference
Anti-Atrophy (Skeletal Muscle) Hindlimb suspension mouse modelPrevented soleus weight loss by 15% and reduced myofiber size decrease by 17% compared to vehicle.25 µg/kg/day (oral)[2][3]
Muscle Hypertrophy Healthy miceIncreased average myofiber size by 34% compared to vehicle.25 µg/kg/day (oral)[2]
Neurogenesis Adult miceSignificantly increased the number of bromodeoxyuridine-labeled cells in the dentate gyrus.100 µg/kg/day (oral)[4][5]
Spatial Memory Adult miceA2-treated group spent significantly more time exploring objects in different locations.100 µg/kg/day (oral)[4][5]
Metabolic Regulation MiceIncreased plasma GLP-1 and insulin secretion.10 µg/kg (oral)[6]

Table 2: Bioactivity of Cinnamtannin B-1 (Alternative Compound)

BioactivityModelKey Findings (EC50)Reference
Anti-Cancer (Colon) DLD-1 cancer cells49.3 ± 3.5 µM[7]
COLO 201 cancer cells38.6 ± 2.1 µM[7]
HCT-116 (WT p53) cancer cells58.8 ± 1.6 µM[7]
HCT-116 (p53 null) cancer cells106.1 ± 5.8 µM[7]

Table 3: Bioactivity of trans-cinnamaldehyde (Alternative Compound)

BioactivityModelKey FindingsConcentrationReference
Anti-inflammatory LPS-stimulated BV2 microglial cellsSignificantly inhibited NO production and iNOS, COX-2, and IL-1β expression.10 µM[8]
Antimicrobial (MIC) Staphylococcus aureus3.125 µL/mL[9]
Pseudomonas aeruginosa6.25 µL/mL[9]
Antifungal (MIC) Candida albicans1.56 µL/mL[9]

Signaling Pathways and Mechanisms of Action

This compound and the PI3K/Akt/mTOR Pathway in Skeletal Muscle

This compound has been shown to promote muscle hypertrophy and prevent atrophy by activating the PI3K/Akt/mTOR signaling pathway.[2] This pathway is a crucial regulator of protein synthesis and cell growth. Activation of Akt leads to the phosphorylation and activation of mTOR, which in turn promotes protein synthesis. Simultaneously, activated Akt inhibits the FoxO3a transcription factor, a key regulator of muscle protein degradation.[2]

G cluster_0 This compound Signaling in Skeletal Muscle CA2 This compound AdrenergicReceptor β2 Adrenergic Receptor CA2->AdrenergicReceptor activates PI3K PI3K AdrenergicReceptor->PI3K activates Akt Akt PI3K->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates FoxO3a FoxO3a Akt->FoxO3a inhibits ProteinSynthesis Protein Synthesis (Hypertrophy) mTORC1->ProteinSynthesis Proteolysis Proteolysis (Atrophy) FoxO3a->Proteolysis

Caption: this compound signaling in skeletal muscle.

trans-cinnamaldehyde and the NF-κB Pathway in Inflammation

trans-cinnamaldehyde, a major component of cinnamon, exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[8][10] In response to inflammatory stimuli like LPS, the IκBα protein is phosphorylated and degraded, allowing the NF-κB complex to translocate to the nucleus and induce the expression of pro-inflammatory genes such as iNOS, COX-2, and various cytokines.[8] trans-cinnamaldehyde has been shown to block the phosphorylation of IκBα, thereby preventing NF-κB activation.[8]

G cluster_1 trans-cinnamaldehyde Anti-inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB phosphorylates IκBα NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to ProinflammatoryGenes Pro-inflammatory Gene Expression (iNOS, COX-2, IL-1β) Nucleus->ProinflammatoryGenes induces TCA trans-cinnamaldehyde TCA->IKK inhibits

Caption: trans-cinnamaldehyde's inhibition of NF-κB.

Experimental Protocols

Hindlimb Suspension Model for Muscle Atrophy

This protocol is based on the methodology described in the study by Muta et al. (2023).[2]

G cluster_2 Hindlimb Suspension Experimental Workflow Acclimatization Acclimatization (7 days) Grouping Random Grouping (n=6 per group) Acclimatization->Grouping Treatment Oral Gavage (25 µg/kg A2 or vehicle) for 14 days Grouping->Treatment Suspension Hindlimb Suspension (14 days) Treatment->Suspension Sacrifice Sacrifice and Tissue Collection Suspension->Sacrifice Analysis Muscle Weight, Myofiber Size, Western Blot Sacrifice->Analysis

Caption: Workflow for the hindlimb suspension experiment.

  • Animals: Male ICR mice are used.

  • Acclimatization: Mice are acclimatized for one week before the experiment.

  • Grouping: Mice are randomly divided into four groups: ground-vehicle, ground-A2, suspension-vehicle, and suspension-A2.

  • Treatment: this compound (25 µg/kg body weight) or vehicle (20% glycerol in saline) is administered daily via oral gavage for 14 days.[2]

  • Hindlimb Suspension: For the suspension groups, the hindlimbs are elevated to induce disuse atrophy for 14 days.

  • Tissue Collection: After 14 days, the soleus muscles are dissected, weighed, and prepared for histological and biochemical analysis.

  • Analysis: Muscle weight is recorded. Muscle cross-sections are stained to measure myofiber size. Western blotting is performed to analyze the phosphorylation status of proteins in the PI3K/Akt/mTOR pathway.[2]

In Vitro Anti-Cancer Cell Viability Assay

This protocol is based on the methodology used to evaluate Cinnamtannin B-1's effect on colon cancer cells.[7][11]

G cluster_3 In Vitro Cell Viability Assay Workflow CellSeeding Seed Cells (e.g., DLD-1, COLO 201) Incubation1 Incubate (24 hours) CellSeeding->Incubation1 Treatment Treat with Cinnamtannin B-1 (various concentrations) Incubation1->Treatment Incubation2 Incubate (24, 48, 72 hours) Treatment->Incubation2 MTT Add MTT Reagent Incubation2->MTT Incubation3 Incubate (4 hours) MTT->Incubation3 Solubilization Add Solubilizing Agent (e.g., DMSO) Incubation3->Solubilization Measurement Measure Absorbance (e.g., 570 nm) Solubilization->Measurement Calculation Calculate Cell Viability and EC50 Measurement->Calculation

References

Cinnamtannin A2 vs. Ibuprofen: A Comparative Guide on Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-inflammatory therapeutics, the well-established non-steroidal anti-inflammatory drug (NSAID) Ibuprofen is a cornerstone for managing pain and inflammation. However, the exploration of natural compounds with potent biological activities continues to unveil promising alternatives. Among these, Cinnamtannin A2, a proanthocyanidin found in cinnamon and other plants, has garnered interest for its potential health benefits. This guide provides an objective comparison of the anti-inflammatory effects of this compound and Ibuprofen, supported by available experimental data, to inform research and drug development endeavors.

Executive Summary

Ibuprofen exerts its primary anti-inflammatory effect through the direct inhibition of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins. In contrast, the available evidence for A-type procyanidins, such as Procyanidin A2 (a close structural relative of this compound), suggests a mechanism centered on the modulation of key inflammatory signaling pathways, including nuclear factor-kappa B (NF-κB). Direct comparative studies on the anti-inflammatory efficacy of this compound and Ibuprofen are currently lacking in the scientific literature. This guide, therefore, presents a side-by-side comparison based on existing data for each compound, highlighting their distinct mechanisms of action and reported quantitative effects on inflammatory markers.

Data Presentation: Quantitative Comparison of Anti-Inflammatory Activity

The following tables summarize the available quantitative data for Ibuprofen and Procyanidin A2 (as a proxy for this compound) on key inflammatory markers. It is crucial to note that the experimental conditions under which these data were generated may vary, and direct comparison of absolute values should be approached with caution.

Table 1: Inhibition of Key Inflammatory Enzymes and Transcription Factors

CompoundTargetAssay SystemIC50 Value
Ibuprofen COX-1Human peripheral monocytes12 µM
COX-2Human peripheral monocytes80 µM
NF-κB (S(+)-enantiomer)T-cell stimulation61.7 µM[1]
NF-κB (R(-)-enantiomer)T-cell stimulation121.8 µM[1]
Procyanidin A2 NF-κB (p65 phosphorylation)LPS-stimulated RAW264.7 cellsConcentration-dependent inhibition observed at 20-80 µM

Table 2: Inhibition of Inflammatory Mediators

CompoundMediatorAssay SystemInhibition Data
Ibuprofen Nitric Oxide (iNOS activity)LPS/IFNγ-stimulated rat glial cellsIC50: 0.76 mM[2]
Prostaglandin E2 (PGE2)LPS/IFNγ-stimulated rat glial cellsIC50: 0.86 mM[2]
Procyanidin A2 Nitric Oxide (NO)LPS-stimulated RAW264.7 cellsSignificant reduction at 20, 40, and 80 µM
Prostaglandin E2 (PGE2)LPS-stimulated RAW264.7 cellsSignificant reduction at 20, 40, and 80 µM[3]
TNF-αLPS-stimulated RAW264.7 cellsSignificant reduction at 20, 40, and 80 µM[3]
IL-6LPS-stimulated RAW264.7 cellsSignificant reduction at 20, 40, and 80 µM[3]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory mechanisms of Ibuprofen and A-type procyanidins like Procyanidin A2 are distinct, targeting different key components of the inflammatory cascade.

Ibuprofen's Mechanism of Action

Ibuprofen's primary mechanism involves the non-selective inhibition of both COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Ibuprofen_Mechanism Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Ibuprofen Ibuprofen Ibuprofen->COX-1 / COX-2

Ibuprofen inhibits COX-1 and COX-2 enzymes.
This compound's (Procyanidin A2) Putative Mechanism of Action

Based on studies of the closely related Procyanidin A2, the anti-inflammatory effects are likely mediated through the inhibition of the NF-κB signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS). Procyanidin A2 has been shown to suppress the phosphorylation of key proteins in the NF-κB and MAPK pathways.[3][4]

Cinnamtannin_A2_Mechanism cluster_lps LPS Stimulation cluster_pathways Intracellular Signaling cluster_nucleus Nucleus TLR4 TLR4 MAPK Pathway MAPK Pathway TLR4->MAPK Pathway IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα p NF-κB NF-κB IκBα->NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Pro-inflammatory\nGene Expression Pro-inflammatory Gene Expression NF-κB_n->Pro-inflammatory\nGene Expression This compound\n(Procyanidin A2) This compound (Procyanidin A2) This compound\n(Procyanidin A2)->MAPK Pathway This compound\n(Procyanidin A2)->IKK

Procyanidin A2 inhibits NF-κB and MAPK pathways.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Ibuprofen: Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Ibuprofen on COX-1 and COX-2 activity.

Methodology:

  • Cell Culture: Human peripheral monocytes are isolated from healthy volunteers. For COX-1 activity, monocytes are used without stimulation. For COX-2 activity, monocytes are stimulated with lipopolysaccharide (LPS) to induce COX-2 expression.

  • Inhibition Assay:

    • Unstimulated (for COX-1) or LPS-stimulated (for COX-2) monocytes are incubated with varying concentrations of Ibuprofen.

    • Arachidonic acid, the substrate for COX enzymes, is added to initiate the enzymatic reaction.

    • The reaction is allowed to proceed for a specified time at 37°C.

  • Quantification of Prostaglandin Production:

    • The amount of prostaglandins (e.g., PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) or other sensitive analytical methods like liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis:

    • The percentage of inhibition of prostaglandin production is calculated for each concentration of Ibuprofen relative to a control without the inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the Ibuprofen concentration and fitting the data to a dose-response curve.

COX_Inhibition_Workflow A Isolate Human Peripheral Monocytes B1 No Stimulation (COX-1) A->B1 B2 LPS Stimulation (COX-2 Induction) A->B2 C Incubate with varying concentrations of Ibuprofen B1->C B2->C D Add Arachidonic Acid C->D E Quantify Prostaglandin Production (ELISA/LC-MS) D->E F Calculate % Inhibition and Determine IC50 E->F

Workflow for COX Inhibition Assay.
This compound (Procyanidin A2): NF-κB Activation and Inflammatory Mediator Assay

Objective: To evaluate the effect of Procyanidin A2 on LPS-induced NF-κB activation and the production of inflammatory mediators in macrophages.

Methodology:

  • Cell Culture: Murine macrophage cell line RAW264.7 is cultured in appropriate media.

  • Pre-treatment and Stimulation:

    • Cells are pre-treated with various concentrations of Procyanidin A2 for a specified duration (e.g., 1 hour).

    • Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • Pro-inflammatory Cytokines (TNF-α, IL-6) and PGE2: The levels of these mediators in the culture supernatant are quantified by ELISA.

  • Analysis of NF-κB Pathway Activation:

    • Western Blot: The phosphorylation status of key proteins in the NF-κB pathway (e.g., IKK, IκBα, p65) is assessed by Western blotting using phospho-specific antibodies.

    • Immunofluorescence: The translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus is visualized and quantified using immunofluorescence microscopy.

  • Data Analysis:

    • The production of inflammatory mediators and the levels of phosphorylated proteins are compared between untreated, LPS-stimulated, and Procyanidin A2-treated/LPS-stimulated groups.

    • Statistical analysis is performed to determine the significance of the observed inhibitory effects.

NFkB_Inhibition_Workflow A Culture RAW264.7 Macrophages B Pre-treat with Procyanidin A2 A->B C Stimulate with LPS B->C D1 Measure NO, Cytokines, PGE2 in Supernatant (Griess, ELISA) C->D1 D2 Analyze NF-κB Pathway (Western Blot, Immunofluorescence) C->D2 E Compare Treated vs. Control Groups D1->E D2->E

Workflow for NF-κB and Mediator Assay.

Conclusion

Ibuprofen is a well-characterized anti-inflammatory agent with a clear mechanism of action centered on COX inhibition. This compound, based on data from the closely related Procyanidin A2, appears to exert its anti-inflammatory effects through a distinct mechanism involving the modulation of the NF-κB and MAPK signaling pathways. While the available data suggests that A-type procyanidins possess significant anti-inflammatory properties, a direct comparison of the potency and efficacy of this compound and Ibuprofen requires further dedicated investigation. The experimental protocols and comparative data presented in this guide provide a foundation for future research aimed at elucidating the therapeutic potential of this compound as a novel anti-inflammatory agent. Researchers are encouraged to conduct head-to-head comparative studies to establish a clearer understanding of the relative anti-inflammatory profiles of these two compounds.

References

Cinnamtannin A2: A Comparative Analysis of In Vitro and In Vivo Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Cinnamtannin A2, a tetrameric A-type procyanidin found in cinnamon and other plants, has garnered significant interest within the scientific community for its potential therapeutic applications. This guide provides a comprehensive comparison of the observed in vitro and in vivo effects of this compound, offering researchers, scientists, and drug development professionals a consolidated resource of experimental data and methodologies.

Quantitative Data Summary

To facilitate a clear comparison, the following tables summarize the key quantitative findings from various studies on this compound.

In Vitro EffectTargetCell Line/SystemConcentration/DosageObserved Effect
AntioxidantLDL OxidationCopper-induced0.125 - 2.0 µg/mLInhibition of LDL oxidation[1]
Anti-diabeticGlucose ProductionRat Hepatoma Cells (H4IIE)Not Specified for this compoundCinnamtannin B1 (a related compound) showed modest inhibition
In Vivo EffectAnimal ModelDosageDurationObserved Effect
Anti-diabeticMice10 µg/kg (p.o.)Single doseIncreased plasma GLP-1 and insulin secretion[1][2]
Muscle Atrophy AttenuationMice (Hindlimb Suspension)25 µg/kg/day (p.o.)14 daysReduced soleus muscle weight loss and myofibre size reduction
Nephroprotective5/6 Nephrectomized Rats10 mg/kg (i.p.)30 daysAmeliorated levels of kidney injury markers (KIM-1 and NGAL)[1]

Signaling Pathways and Experimental Workflows

The biological effects of this compound are mediated through various signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and the general workflows of the cited experiments.

cluster_in_vitro In Vitro Experimental Workflow: LDL Oxidation LDL LDL Oxidized_LDL Oxidized_LDL LDL->Oxidized_LDL + Copper Copper Copper Cinnamtannin_A2_vitro This compound Cinnamtannin_A2_vitro->Oxidized_LDL Inhibits Measurement Measure Oxidation (e.g., TBARS assay) Oxidized_LDL->Measurement

Caption: Workflow for assessing the in vitro inhibition of LDL oxidation by this compound.

cluster_in_vivo In Vivo Experimental Workflow: Glucose Homeostasis in Mice Mice Mice Cinnamtannin_A2_vivo This compound (Oral Gavage) Mice->Cinnamtannin_A2_vivo Blood_Sample Blood Sampling Cinnamtannin_A2_vivo->Blood_Sample After 60 min Plasma_Analysis Measure Plasma GLP-1 & Insulin Blood_Sample->Plasma_Analysis

Caption: Workflow for evaluating the in vivo effects of this compound on GLP-1 and insulin secretion.

Cinnamtannin_A2 This compound GLP-1_Secretion Increased GLP-1 Secretion Cinnamtannin_A2->GLP-1_Secretion Nrf2_Keap1 Regulation of Nrf2-Keap1 Pathway Cinnamtannin_A2->Nrf2_Keap1 Insulin_Secretion Increased Insulin Secretion GLP-1_Secretion->Insulin_Secretion Insulin_Signaling Activation of Insulin Signaling Pathway Insulin_Secretion->Insulin_Signaling Nephroprotection Nephroprotective Effect Nrf2_Keap1->Nephroprotection

Caption: Signaling pathways influenced by this compound leading to its observed biological effects.

Detailed Experimental Protocols

In Vitro: Inhibition of LDL Oxidation

Objective: To determine the antioxidant capacity of this compound by measuring its ability to inhibit the copper-induced oxidation of low-density lipoprotein (LDL).

Methodology:

  • LDL Isolation: Human LDL is isolated from fresh plasma by ultracentrifugation.

  • Incubation: A solution of LDL (e.g., 100 µg/mL) is incubated in the presence of various concentrations of this compound (0.125 - 2.0 µg/mL).

  • Oxidation Induction: Oxidation is initiated by the addition of a copper (II) solution (e.g., 5 µM CuSO₄).

  • Monitoring Oxidation: The extent of LDL oxidation is monitored over time by measuring the formation of thiobarbituric acid reactive substances (TBARS) or by continuous monitoring of conjugated diene formation at 234 nm.

  • Data Analysis: The inhibition of LDL oxidation is calculated by comparing the rate of oxidation in the presence of this compound to that of a control (LDL with copper but without this compound).

In Vivo: GLP-1 and Insulin Secretion in Mice

Objective: To assess the in vivo effect of this compound on the secretion of glucagon-like peptide-1 (GLP-1) and insulin.

Methodology:

  • Animal Model: Male ICR mice are used for the study.

  • Fasting: Mice are fasted for a predetermined period (e.g., 12 hours) before the experiment.

  • Administration: A single dose of this compound (10 µg/kg) is administered orally (p.o.) via gavage. A control group receives the vehicle.

  • Blood Collection: Blood samples are collected at specific time points after administration (e.g., 60 minutes) via cardiac puncture or tail vein sampling.

  • Plasma Analysis: Plasma levels of active GLP-1 and insulin are quantified using commercially available ELISA kits.

  • Statistical Analysis: The data are analyzed using appropriate statistical tests (e.g., Student's t-test or ANOVA) to determine the significance of the observed differences between the this compound-treated and control groups.

In Vivo: Attenuation of Skeletal Muscle Atrophy

Objective: To investigate the effect of this compound on skeletal muscle wasting in a mouse model of disuse atrophy.

Methodology:

  • Animal Model: A hindlimb suspension model in mice is used to induce skeletal muscle atrophy.

  • Grouping: Mice are divided into four groups: ground-vehicle, ground-Cinnamtannin A2, suspension-vehicle, and suspension-Cinnamtannin A2.

  • Administration: this compound (25 µg/kg/day) or vehicle is administered orally for the duration of the hindlimb suspension (e.g., 14 days).

  • Tissue Collection: At the end of the experimental period, the soleus muscles are dissected and weighed.

  • Histological Analysis: Muscle cross-sectional area and myofiber size are determined from stained muscle sections.

  • Molecular Analysis: Western blotting can be performed to analyze the expression of key proteins in muscle atrophy and hypertrophy signaling pathways (e.g., Akt, FoxO3a).

  • Statistical Analysis: Two-way ANOVA followed by a post-hoc test is used to analyze the data.

Discussion

The available data suggest that this compound exhibits promising biological activities both in vitro and in vivo. In vitro, it demonstrates antioxidant properties by inhibiting LDL oxidation. In vivo, it has shown potential in the management of metabolic disorders through the enhancement of GLP-1 and insulin secretion, as well as in mitigating muscle wasting and protecting against kidney injury.

It is important to note that while the in vivo effects are observed at relatively low doses, the direct comparison with in vitro potency is challenging due to the lack of specific IC50 or EC50 values for many of the in vitro assays. Future research should focus on generating more quantitative in vitro data to better understand the direct cellular mechanisms and potency of this compound. This will be crucial for establishing a clearer link between its in vitro activities and its observed in vivo therapeutic effects, and for guiding the design of future preclinical and clinical studies.

References

The Structural Dance of Cinnamtannin A2: A Comparative Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamtannin A2, a tetrameric A-type procyanidin, has garnered significant attention for its diverse pharmacological effects, ranging from anti-diabetic and antioxidant properties to its potential in mitigating muscle atrophy. Understanding the structure-activity relationship (SAR) of this compound and its analogs is pivotal for the development of novel therapeutics. This guide provides a comparative analysis of this compound and related procyanidins, supported by experimental data and detailed methodologies, to illuminate the structural features governing their biological activities.

Key Structure-Activity Relationship Insights

The biological activity of procyanidins is intricately linked to their structural characteristics, primarily the degree of polymerization (DP), the nature of the interflavan linkages (A-type vs. B-type), and the stereochemistry of the constituent catechin or epicatechin units.

  • Degree of Polymerization: Studies have shown that the extent of biological activity often correlates with the size of the procyanidin oligomer. For instance, in the context of antioxidant activity, the radical scavenging efficiency tends to increase with the degree of polymerization. Similarly, the neuroprotective effects of procyanidins have been observed to be positively correlated with their DP. However, this is not a universal rule, as some studies suggest that oligomeric procyanidins (dimers to tetramers) may possess enhanced bioactivity compared to monomers and larger polymers in preventing obesity and insulin resistance.

  • Interflavan Linkage Type (A-type vs. B-type): this compound is an A-type procyanidin, characterized by an additional ether bond between the epicatechin units compared to the single C-C bond in B-type procyanidins. This structural rigidity conferred by the A-type linkage can influence bioavailability and biological activity. Some evidence suggests that A-type procyanidin dimers are better absorbed than their B-type counterparts. The type of linkage can also impact the antioxidant activity, with the conformation adopted by the procyanidin in solution affecting its interaction with free radicals.

  • Stereochemistry and Galloylation: The stereochemistry of the flavan-3-ol units and the presence of galloyl moieties can also significantly modulate biological activity. For example, galloylation has been shown to increase the antioxidant activity of procyanidins.

Comparative Biological Activity Data

The following tables summarize the comparative biological activities of procyanidin oligomers, providing insights into the SAR of this compound and its analogs. Due to a scarcity of studies directly comparing a wide range of this compound analogs, the data presented here is largely a comparison between procyanidins of varying degrees of polymerization.

Table 1: Comparative Anti-Diabetic and Related Activities of Procyanidin Oligomers

Compound/FractionDegree of PolymerizationKey FindingsReference
(-)-EpicatechinMonomerLess effective in stimulating GLP-1 and insulin secretion compared to oligomers.[1]
Procyanidin Dimer (e.g., B2)DimerShows activity in preventing diet-induced obesity and insulin resistance.
Procyanidin Trimer (e.g., C1)TrimerDemonstrates significant biological activity, often more potent than monomers.
This compound Tetramer (A-type) Specifically increased glucagon-like peptide-1 (GLP-1) and insulin secretion in mice. [1][1]
Oligomer-rich fractionOligomers (DP 2-10)Most effective in preventing weight gain, fat mass, impaired glucose tolerance, and insulin resistance in a high-fat diet model.
Polymer-rich fractionPolymers (DP >10)Less effective than oligomeric fractions in preventing diet-induced obesity and insulin resistance.

Table 2: Comparative Effects on Muscle Atrophy and Related Signaling

CompoundDegree of PolymerizationDosageKey Findings in Hindlimb Suspension ModelReference
This compound Tetramer (A-type) 25 µg/kgReduced weight loss and myofibre size reduction in the soleus muscle. Increased phosphorylation of Akt and 4EBP-1, and reduced dephosphorylation of FoxO3a.

Table 3: Comparative Antioxidant and Neuroprotective Activities of Procyanidins

Compound/FractionDegree of PolymerizationKey FindingsReference
Monomers (Catechin, Epicatechin)MonomerLower antioxidant and neuroprotective effects compared to dimers and trimers.
Dimers (B1, B2, B3, B4)DimerSignificantly inhibited H2O2-induced increases in ROS and MDA in PC12 cells and zebrafish.
Trimer (C1)TrimerShowed greater neuroprotective effects than monomers and dimers, suggesting a positive correlation with the degree of polymerization.
Galloylated Dimers (B1-G, B2-G)DimerDemonstrated significant neuroprotective effects.

Experimental Protocols

In Vivo GLP-1 Secretion Measurement in Mice

Objective: To determine the effect of this compound or its analogs on GLP-1 secretion in vivo.

Methodology: [2]

  • Animals: Male C57BL/6J mice are used.

  • Acclimatization: Animals are acclimatized for at least one week prior to the experiment.

  • Fasting: Mice are fasted overnight (approximately 16 hours) with free access to water.

  • Baseline Blood Collection: A baseline blood sample (t=0) is collected from the tail vein into EDTA-coated tubes containing a dipeptidyl peptidase-4 (DPP-4) inhibitor to prevent GLP-1 degradation.[2]

  • Dosing: this compound or its analogs are administered orally via gavage at the desired doses (e.g., 10 µg/kg).[3] A vehicle control group receives the same volume of the vehicle.

  • Post-dose Blood Collection: Blood samples are collected at various time points post-dosing (e.g., 15, 30, 60, and 120 minutes).[2]

  • Plasma Preparation: Blood samples are centrifuged at 2,000 x g for 15 minutes at 4°C to separate the plasma.[2]

  • GLP-1 Measurement: Active GLP-1 concentrations in the plasma samples are measured using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plasma GLP-1 concentrations are plotted over time, and the area under the curve (AUC) is calculated for statistical comparison between treatment groups.

Hindlimb Suspension Model for Muscle Atrophy in Mice

Objective: To evaluate the effect of this compound or its analogs on disuse-induced muscle atrophy.

Methodology:

  • Animals: Male mice (e.g., ICR or C57BL/6) are used.

  • Hindlimb Suspension: The hindlimbs of the mice are suspended off the cage floor using a tail suspension apparatus. This is achieved by attaching a piece of adhesive tape to the tail, which is then connected to a swivel allowing free movement around the cage using the forelimbs. The angle of suspension is typically maintained at approximately 30 degrees.

  • Treatment: this compound or its analogs are administered daily via oral gavage at the desired doses (e.g., 25 µg/kg). A control group receives the vehicle.

  • Duration: The suspension period is typically maintained for 14 days.

  • Tissue Collection: At the end of the experimental period, the mice are euthanized, and the soleus muscles are dissected, weighed, and then frozen in liquid nitrogen for further analysis.

  • Histological Analysis: Muscle cross-sections are stained with hematoxylin and eosin (H&E) to measure the myofibre cross-sectional area (CSA).

  • Western Blot Analysis: Protein expression and phosphorylation status of key signaling molecules in the Akt/mTOR and FoxO pathways are analyzed by Western blotting.

Western Blot Analysis for Akt and FoxO3a Phosphorylation

Objective: To determine the effect of this compound or its analogs on the phosphorylation status of Akt and FoxO3a in muscle tissue.

Methodology:

  • Protein Extraction: Frozen soleus muscle tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a protein assay such as the Bradford or BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated Akt (e.g., at Ser473), total Akt, phosphorylated FoxO3a (e.g., at Ser253), and total FoxO3a.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

  • Densitometry: The intensity of the bands is quantified using densitometry software, and the ratio of phosphorylated protein to total protein is calculated.

Signaling Pathways and Experimental Workflows

This compound and GLP-1 Secretion Pathway

This compound is proposed to enhance GLP-1 secretion from intestinal L-cells, which in turn stimulates insulin release from pancreatic β-cells, contributing to its anti-diabetic effects.

GLP1_Secretion Cinnamtannin_A2 This compound L_Cell Intestinal L-Cell Cinnamtannin_A2->L_Cell Stimulates GLP1 GLP-1 Secretion L_Cell->GLP1 Pancreatic_Beta_Cell Pancreatic β-Cell GLP1->Pancreatic_Beta_Cell Stimulates Insulin Insulin Secretion Pancreatic_Beta_Cell->Insulin

Caption: Proposed mechanism of this compound-induced insulin secretion via GLP-1.

This compound and Muscle Atrophy Signaling Pathway

This compound is suggested to attenuate muscle atrophy by modulating the Akt/mTORC1 and FoxO signaling pathways, leading to an increase in protein synthesis and a decrease in protein degradation.

Muscle_Atrophy_Signaling cluster_inhibition Inhibition of Muscle Atrophy Cinnamtannin_A2 This compound Akt Akt Cinnamtannin_A2->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates FoxO3a FoxO3a Akt->FoxO3a Inhibits Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Protein_Degradation Protein Degradation FoxO3a->Protein_Degradation Promotes

Caption: this compound's role in regulating muscle protein synthesis and degradation.

Experimental Workflow for Evaluating this compound Analogs

The following workflow outlines the key steps for a comprehensive SAR study of this compound and its analogs.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassays Biological Evaluation cluster_analysis Data Analysis & SAR Synthesis Synthesis of this compound Analogs (e.g., isomers, derivatives) Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification In_Vitro In Vitro Assays (e.g., GLP-1 secretion, antioxidant capacity) Purification->In_Vitro In_Vivo In Vivo Models (e.g., muscle atrophy, diabetes models) In_Vitro->In_Vivo Data_Collection Quantitative Data Collection (IC50, EC50, etc.) In_Vivo->Data_Collection SAR_Analysis Structure-Activity Relationship Analysis Data_Collection->SAR_Analysis

Caption: A systematic workflow for the SAR study of this compound analogs.

References

A Comparative Analysis of A-Type and B-Type Procyanidins: Structure, Bioactivity, and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Procyanidins, a class of flavonoids found abundantly in various plant-based foods, have garnered significant attention for their diverse health-promoting properties. These oligomeric compounds, formed from catechin and epicatechin units, are broadly classified into two main types: A-type and B-type, distinguished by their unique interflavan linkage. This guide provides a comprehensive comparison of A-type and B-type procyanidins, delving into their structural differences, comparative bioactivities supported by experimental data, and their underlying mechanisms of action through key signaling pathways.

Structural and Chemical Distinctions

The fundamental difference between A-type and B-type procyanidins lies in their chemical structure. B-type procyanidins feature a single C-C bond between the flavan-3-ol units. In contrast, A-type procyanidins possess an additional ether (C-O-C) linkage, creating a more rigid and conformationally constrained structure.[1][2][3][4] This structural distinction is believed to contribute to differences in their chemical stability and biological activity.[3] B-type procyanidins are the more common form, found in foods like apples, cocoa, and grape seeds, while A-type procyanidins are characteristic of cranberries, cinnamon, and peanut skins.[5][6]

Comparative Biological Activity: A Data-Driven Overview

The structural variance between A-type and B-type procyanidins translates to differing biological effects. While both exhibit potent antioxidant and anti-inflammatory properties, emerging evidence suggests nuances in their efficacy and mechanisms.

Bioavailability

A critical factor influencing the bioactivity of any compound is its bioavailability. Studies suggest that A-type procyanidin dimers may be more readily absorbed than their B-type counterparts.

Procyanidin TypeCompoundOrganismTmax (h)Cmax (ng/mL)AUC (ng·h/mL)Source
A-Type Dimer A2Rat~1~15Not Reported[5]
B-Type Dimer B2Rat~1~5Not Reported[5]

Table 1: Comparative bioavailability of A-type and B-type procyanidin dimers in rats following oral administration. Data extracted from a study by Ou et al. (2002)[5].

Antioxidant Activity

Both A-type and B-type procyanidins are recognized for their strong antioxidant capacities, contributing to their protective effects against oxidative stress-related diseases.[7] However, a direct quantitative comparison of purified A-type and B-type procyanidins using standardized assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ORAC (Oxygen Radical Absorbance Capacity) is not extensively documented in the current literature. Most studies report the antioxidant activity of plant extracts, which contain a mixture of various procyanidins and other polyphenols, making a direct comparison challenging. It is hypothesized that the additional linkage in A-type procyanidins may influence their radical scavenging activity, but further research with purified compounds is required to establish a definitive comparative measure.

Anti-inflammatory Activity

The anti-inflammatory effects of procyanidins are a key area of research. Studies have shown that B-type procyanidins, specifically dimers B1 and B2, can directly inhibit the activation of the pro-inflammatory transcription factor NF-κB. In contrast, A-type dimers A1 and A2 did not exhibit the same inhibitory effect in the studied models.

Procyanidin TypeCompoundTargetEffectConcentrationSource
A-Type Dimer A1, A2NF-κBNo significant inhibitionNot Applicable
B-Type Dimer B1, B2NF-κBInhibition of DNA binding25 µM

Table 2: Comparative anti-inflammatory activity of A-type and B-type procyanidin dimers on NF-κB activation.

Experimental Protocols

To ensure the reproducibility and validation of the cited findings, detailed methodologies for key experiments are provided below.

DPPH Radical Scavenging Assay

This spectrophotometric assay measures the capacity of an antioxidant to scavenge the stable DPPH radical.

  • Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

  • Reaction Mixture: A fixed volume of the DPPH solution is added to varying concentrations of the test compound (A-type or B-type procyanidin).

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (Abs_control - Abs_sample) / Abs_control * 100. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

  • Reagent Preparation: A fluorescein solution, AAPH solution, and a Trolox standard are prepared in a phosphate buffer (pH 7.4).

  • Reaction Mixture: The test compound, fluorescein, and buffer are mixed in a 96-well plate.

  • Incubation: The plate is incubated at 37°C.

  • Initiation: The reaction is initiated by adding the AAPH solution.

  • Measurement: The fluorescence is monitored kinetically over time using a fluorescence microplate reader.

  • Calculation: The area under the fluorescence decay curve (AUC) is calculated. The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is expressed as Trolox equivalents (TE).

Western Blot for NF-κB Activation

This technique is used to detect the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key indicator of NF-κB activation.

  • Cell Culture and Treatment: Cells are treated with an inflammatory stimulus (e.g., LPS) in the presence or absence of the test procyanidins.

  • Nuclear and Cytoplasmic Extraction: The cells are lysed, and the nuclear and cytoplasmic fractions are separated.

  • Protein Quantification: The protein concentration in each fraction is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each fraction are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with a primary antibody specific for the NF-κB p65 subunit, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponding to p65 in the nuclear and cytoplasmic fractions is quantified to determine the extent of translocation.

Visualization of Signaling Pathways and Workflows

To further elucidate the mechanisms of action and experimental processes, the following diagrams are provided.

Experimental_Workflow_Antioxidant_Assay cluster_Preparation Sample & Reagent Preparation cluster_Assay Assay Procedure cluster_Analysis Data Analysis Procyanidin Procyanidin Sample (A-type or B-type) Reaction Reaction Incubation Procyanidin->Reaction DPPH_Reagent DPPH Reagent (for DPPH Assay) DPPH_Reagent->Reaction ORAC_Reagents ORAC Reagents (Fluorescein, AAPH, Trolox) ORAC_Reagents->Reaction Measurement Spectrophotometric / Fluorometric Measurement Reaction->Measurement Calculation Calculation of % Inhibition or AUC Measurement->Calculation IC50_ORAC Determination of IC50 or ORAC Value Calculation->IC50_ORAC

Figure 1. Experimental workflow for antioxidant capacity assays.

NF_kB_Signaling_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p65/p50) IKK->NFkB_inactive releases IkB->NFkB_inactive inhibits NFkB_active Active NF-κB (p65/p50) NFkB_inactive->NFkB_active activation Nucleus Nucleus NFkB_active->Nucleus translocation DNA DNA NFkB_active->DNA binds Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes transcribes B_type B-type Procyanidins B_type->DNA inhibits binding of NF-κB

Figure 2. B-type procyanidin inhibition of the NF-κB signaling pathway.

MAPK_Signaling_Pathway Stimuli Cellular Stress / Growth Factors MAPKKK MAPKKK Stimuli->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors activates Gene_Expression Gene Expression (Inflammation, Proliferation, etc.) Transcription_Factors->Gene_Expression regulates Procyanidins A-type & B-type Procyanidins Procyanidins->MAPK modulates (inhibition/activation)

Figure 3. General modulation of the MAPK signaling pathway by procyanidins.

Conclusion

A-type and B-type procyanidins, while sharing a common flavan-3-ol backbone, exhibit distinct structural and biological properties. The additional ether linkage in A-type procyanidins appears to enhance their bioavailability compared to B-type dimers. Conversely, B-type procyanidins have demonstrated a direct inhibitory effect on the pro-inflammatory NF-κB pathway, a mechanism not observed for A-type procyanidins in the same models. Both types of procyanidins are known to modulate the MAPK signaling pathway, although the precise comparative effects on specific kinases within this cascade require further investigation.

This comparative guide highlights the current understanding of A-type and B-type procyanidins and underscores the need for further research, particularly direct comparative studies on their antioxidant activities and detailed mechanistic explorations of their effects on various signaling pathways. Such knowledge is crucial for the targeted development of these natural compounds as therapeutic agents and functional food ingredients.

References

Cinnamtannin A2: A Preclinical Comparative Analysis of its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of Cinnamtannin A2's therapeutic potential against leading alternatives in preclinical models of muscle atrophy and type 2 diabetes. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance and mechanisms of action.

Part 1: Attenuation of Skeletal Muscle Atrophy

Skeletal muscle atrophy, the loss of muscle mass, is a debilitating condition associated with various diseases and disuse. This section compares the efficacy of this compound with Resveratrol, a well-studied natural compound known for its anti-atrophic properties, in a preclinical model of disuse-induced muscle atrophy.

Comparative Efficacy in Hindlimb Suspension Model

The hindlimb suspension model in mice is a widely accepted preclinical model that mimics disuse muscle atrophy. The following table summarizes the key quantitative data from separate studies evaluating this compound and Resveratrol in this model.

Parameter This compound Resveratrol Alternative: Curcumin
Dosage 25 μg/kg/day (oral)[1]0.5% in diet[2]Data not available in a comparable model
Model Hindlimb Suspension (14 days)[1]Denervation (14 days)[2]-
Reduction in Muscle Weight Loss Reduced soleus weight loss from 40% to 25% compared to control[3]Prevented ~50% of muscle weight loss in denervated gastrocnemius[2]-
Myofiber Size Reduced the decrease in average myofiber size[1]Significantly prevented fiber atrophy[2]-
Key Molecular Markers ↑ p-Akt, ↑ p-4EBP1, ↓ dephosphorylation of FoxO3a[1]↓ Atrogin-1, ↓ p62 accumulation[2]-
Experimental Protocols

Hindlimb Suspension-Induced Muscle Atrophy in Mice

This protocol is designed to induce disuse muscle atrophy in the hindlimbs of mice.

  • Animal Model: Male mice (e.g., C57BL/6J) of a specific age and weight range are used.

  • Acclimatization: Animals are acclimatized to the housing conditions for at least one week before the experiment.

  • Suspension Procedure:

    • A harness or tail-traction method is used to suspend the mouse, ensuring that the hindlimbs are elevated and non-load-bearing.[4][5][6][7][8]

    • The suspension height is adjusted to allow free movement of the forelimbs for access to food and water.[6]

    • The suspension is maintained for a period of 14 days to induce significant muscle atrophy.[1]

  • Treatment Administration: this compound (25 μg/kg) or vehicle is administered daily via oral gavage throughout the suspension period.[1]

  • Outcome Measures: At the end of the experimental period, animals are euthanized, and the soleus muscles are dissected and weighed. Muscle tissue is then processed for histological analysis (myofiber cross-sectional area) and molecular analysis (Western blotting for key signaling proteins).[3]

Signaling Pathways in Muscle Atrophy

G

This compound's proposed mechanism in muscle.

G

Resveratrol's proposed mechanism in muscle.

Part 2: Potential in Type 2 Diabetes Management

This compound has shown promise in preclinical models of type 2 diabetes by promoting insulin secretion and improving glucose metabolism. This section compares its effects with Metformin, a first-line therapeutic for type 2 diabetes.

Comparative Efficacy in Streptozotocin-Induced Diabetes Model

The streptozotocin (STZ)-induced diabetes model in mice is a common preclinical model for studying type 1 and, with modifications, type 2 diabetes. The table below summarizes findings from separate studies on this compound and Metformin.

Parameter This compound Metformin
Dosage 10 μg/kg (oral)[9]Not directly comparable from available preclinical studies
Model Normal ICR mice[10]Various preclinical models (e.g., STZ-induced)[11][12][13][14]
Effect on GLP-1 Significantly increased plasma GLP-1 levels[10][15][16][17]Data not available in a comparable context
Effect on Insulin Secretion Significantly increased plasma insulin levels[10][15][16][17]Primarily acts by reducing hepatic glucose production and improving insulin sensitivity[11]
Key Molecular Markers ↑ Phosphorylation of Insulin Receptor and IRS-1[9][15]Activates AMP-activated protein kinase (AMPK)[18]
Experimental Protocols

Streptozotocin-Induced Diabetes in Mice

This protocol is used to induce a diabetic state in mice, which can model aspects of type 1 or type 2 diabetes depending on the dosing regimen.[19][20][21][22][23]

  • Animal Model: Male mice (e.g., C57BL/6J or ICR) are typically used.

  • Induction of Diabetes:

    • For a model resembling type 2 diabetes, a high-fat diet may be administered for several weeks to induce insulin resistance, followed by a low dose of streptozotocin (STZ) to impair beta-cell function.

    • STZ is dissolved in a citrate buffer and administered via intraperitoneal injection.[19][22]

  • Confirmation of Diabetes: Blood glucose levels are monitored, and mice with fasting blood glucose levels above a certain threshold (e.g., >250 mg/dL) are considered diabetic.

  • Treatment Administration: this compound (10 μg/kg) or vehicle is administered orally.[9]

  • Outcome Measures: Blood samples are collected to measure plasma levels of GLP-1 and insulin. Tissues such as skeletal muscle can be analyzed for the phosphorylation status of insulin signaling proteins.[10][15]

Signaling Pathways in Diabetes

G

This compound's proposed mechanism in diabetes.

G

Metformin's primary mechanism of action.

Conclusion

The preclinical data presented in this guide highlight the therapeutic potential of this compound in two distinct and significant areas of unmet medical need. In models of muscle atrophy, this compound demonstrates a robust ability to preserve muscle mass and cellular architecture through a unique mechanism involving sympathetic nervous system activation and the Akt/mTORC1 pathway. When compared to resveratrol, this compound appears to offer a potent anti-atrophic effect at a significantly lower dose.

In the context of type 2 diabetes, this compound exhibits a promising incretin-like effect, stimulating the secretion of both GLP-1 and insulin. This mechanism, which enhances the body's natural glucose disposal system, presents a compelling alternative to the primary action of metformin, which focuses on reducing hepatic glucose output and improving insulin sensitivity.

References

Safety Operating Guide

Proper Disposal of Cinnamtannin A2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals handling Cinnamtannin A2 must adhere to specific disposal procedures to mitigate risks to personnel and the environment. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, proper disposal is not just a matter of regulatory compliance but also of environmental stewardship.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols[1]. In case of accidental ingestion, call a poison center or doctor immediately[1]. Any spills should be collected promptly to prevent environmental contamination[1].

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to an approved waste disposal plant[1]. Do not dispose of this chemical down the drain or in regular trash receptacles. The following steps outline the recommended procedure for its disposal:

  • Waste Collection:

    • Collect all waste this compound, including unused product and any contaminated materials (e.g., weighing paper, pipette tips, contaminated gloves), in a designated, clearly labeled, and sealed waste container.

    • The container should be made of a material compatible with the chemical.

    • Label the container with "Hazardous Waste," "this compound," and the relevant hazard pictograms (e.g., harmful, environmentally hazardous).

  • Storage Pending Disposal:

    • Store the sealed hazardous waste container in a cool, well-ventilated, and designated secondary containment area away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents[1].

    • For optimal stability, this compound powder should be stored at -20°C[1][2][3][4][5].

  • Engage a Licensed Waste Disposal Service:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

    • Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) for this compound.

  • Documentation:

    • Maintain a detailed record of the amount of this compound disposed of, the date of disposal, and the name of the waste disposal company used. This documentation is crucial for regulatory compliance.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.

PropertyValue
CAS Number 86631-38-1[1][2][3][6][7]
Molecular Formula C60H50O24[1][2][3][7]
Molecular Weight 1155.02 g/mol [1][2][7]
Appearance Not specified in available results
Solubility Soluble in 10% EtOH >> 90% (20% SBE-β-CD in saline)[2]
Storage Temperature -20°C (powder) or -80°C (in solvent)[1]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal procedure, from initial waste generation to final disposal.

G A Step 1: Waste Generation (Unused this compound & Contaminated Materials) B Step 2: Segregate & Contain (Use labeled, sealed, compatible container) A->B C Step 3: Label Container ('Hazardous Waste', 'this compound', Hazard Pictograms) B->C D Step 4: Temporary Storage (Cool, ventilated, secondary containment) C->D E Step 5: Contact EHS/Licensed Disposal Contractor D->E F Step 6: Provide Safety Data Sheet (SDS) E->F G Step 7: Arrange for Waste Pickup E->G H Step 8: Document Disposal (Amount, date, disposal company) G->H I Final Disposal at Approved Facility G->I

Caption: Logical workflow for the proper disposal of this compound.

Regulatory Compliance

It is imperative to conduct all disposal activities in accordance with prevailing country, federal, state, and local regulations[1]. Institutional policies and procedures should also be strictly followed. Failure to comply with these regulations can result in significant penalties and environmental harm.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cinnamtannin A2

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for the handling of Cinnamtannin A2, a tetrameric procyanidin under investigation for various biological activities. Adherence to these guidelines is critical to ensure the safety of researchers and the integrity of experimental outcomes. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to minimize exposure risk and environmental impact.

Hazard Identification and Personal Protective Equipment

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. While comprehensive toxicological properties are not fully established, it may cause skin and eye irritation and could be harmful if inhaled or absorbed through the skin[2]. Therefore, a cautious approach and the use of appropriate PPE are mandatory.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationPurpose
Eye Protection Safety goggles with side-shieldsTo prevent eye contact with dust or splashes[1][2].
Hand Protection Compatible chemical-resistant glovesTo prevent skin contact and absorption[1][2].
Body Protection Impervious clothing or laboratory coatTo protect skin from accidental spills[1].
Respiratory NIOSH-approved respirator or dust maskRequired when handling the powder form to prevent inhalation[2].

Note: All PPE should be inspected before use and disposed of or decontaminated properly after handling the compound.

Experimental Workflow and Handling Protocols

Safe handling of this compound requires a controlled environment and strict adherence to procedural steps to minimize exposure. Engineering controls, such as a chemical fume hood, are highly recommended, especially when working with the solid form to avoid dust generation[2].

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure a safety shower and eye wash station are readily accessible[1].

    • Don all required PPE as specified in the table above.

    • Conduct all weighing and solution preparation within a certified chemical fume hood[2].

  • Handling:

    • Avoid direct contact with skin, eyes, and clothing[2].

    • Do not breathe in dust or aerosols[1][2].

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn[1][2].

    • Do not eat, drink, or smoke in the laboratory area where this compound is handled[1].

  • Storage:

    • Keep the container tightly sealed in a cool, well-ventilated area[1].

    • For long-term stability, store the powder at -20°C and solutions at -80°C[1].

Spill Management and Disposal Plan

In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent environmental release.

Accidental Release Measures:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment:

    • For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal[2].

    • For solutions, absorb the spill with an inert, non-combustible material (e.g., diatomite, universal binders) and place it in a sealed container for disposal[1].

  • Decontamination: Clean the spill area and any contaminated equipment with alcohol[1].

Waste Disposal:

  • All waste materials, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste.

  • Dispose of the this compound container and its contents at an approved waste disposal facility[1].

  • One recommended method for disposal is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber[2].

  • Crucially, prevent the release of this compound into the environment, as it is very toxic to aquatic life[1].

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_spill Spill & Emergency cluster_disposal Disposal prep1 Don Required PPE prep2 Verify Accessible Safety Shower & Eyewash prep1->prep2 prep3 Work in Chemical Fume Hood prep2->prep3 handle1 Weighing & Solution Preparation prep3->handle1 handle2 Avoid Contact & Inhalation handle1->handle2 spill Accidental Spill handle1->spill handle3 Thorough Hand Washing Post-Handling handle2->handle3 dispose1 Collect Waste in Sealed Containers handle3->dispose1 spill_proc Follow Spill Management Protocol spill->spill_proc spill_proc->dispose1 dispose2 Dispose as Hazardous Waste dispose1->dispose2 dispose3 Prevent Environmental Release dispose2->dispose3

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.